molecular formula C34H58N7O19P3S B15551280 2-carboxylauroyl-CoA

2-carboxylauroyl-CoA

Cat. No.: B15551280
M. Wt: 993.8 g/mol
InChI Key: HTUIBXOOEUBPLS-NJLCRHPKSA-N
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Description

2-carboxylauroyl-CoA is a 2-carboxyacyl-CoA that results from the formal condensation of the thiol group of coenzyme A with one of the carboxy groups of 2-carboxylauric acid. It is a conjugate acid of a this compound(5-).

Properties

Molecular Formula

C34H58N7O19P3S

Molecular Weight

993.8 g/mol

IUPAC Name

2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]dodecanoic acid

InChI

InChI=1S/C34H58N7O19P3S/c1-4-5-6-7-8-9-10-11-12-21(32(46)47)33(48)64-16-15-36-23(42)13-14-37-30(45)27(44)34(2,3)18-57-63(54,55)60-62(52,53)56-17-22-26(59-61(49,50)51)25(43)31(58-22)41-20-40-24-28(35)38-19-39-29(24)41/h19-22,25-27,31,43-44H,4-18H2,1-3H3,(H,36,42)(H,37,45)(H,46,47)(H,52,53)(H,54,55)(H2,35,38,39)(H2,49,50,51)/t21?,22-,25-,26-,27+,31-/m1/s1

InChI Key

HTUIBXOOEUBPLS-NJLCRHPKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Metabolic Significance of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive research of current scientific literature and biochemical databases reveals no established endogenous metabolic pathway for 2-carboxylauroyl-CoA in mammalian systems or other organisms. This document, therefore, addresses the topic by first detailing known, related metabolic pathways and then postulating a hypothetical pathway for the synthesis and degradation of this compound based on established enzymatic principles. This speculative pathway is intended to serve as a conceptual framework for research and development.

Introduction to Acyl-CoA Metabolism

Coenzyme A (CoA) and its thioesters, acyl-CoAs, are central to numerous metabolic processes. They are involved in the synthesis and degradation of fatty acids, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids. The metabolism of acyl-CoAs is tightly regulated and compartmentalized within the cell to meet energetic and biosynthetic demands. While the metabolism of many acyl-CoAs, such as acetyl-CoA and lauroyl-CoA, is well-characterized, the metabolic fate of a molecule like this compound is not described in current metabolic maps.

Lauroyl-CoA is the activated form of lauric acid, a 12-carbon saturated fatty acid. The designation "2-carboxy" indicates the addition of a carboxyl group at the alpha-carbon (C-2) of the lauroyl moiety, forming a dicarboxylic acid derivative. This guide will explore the known metabolic pathways of similar molecules and propose a hypothetical pathway for this compound.

Related Metabolic Pathways

ω-Oxidation of Fatty Acids: The Pathway to Terminal Dicarboxylic Acids

The primary pathway for generating dicarboxylic acids from fatty acids is ω-oxidation, which occurs in the endoplasmic reticulum. This pathway is particularly active when β-oxidation is overwhelmed.

  • Hydroxylation: The process begins with the hydroxylation of the terminal methyl group (ω-carbon) of a fatty acid, such as lauric acid, by a cytochrome P450 enzyme.

  • Oxidation: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde and subsequently to a dicarboxylic acid by alcohol and aldehyde dehydrogenases.

  • β-Oxidation of Dicarboxylic Acids: The resulting dicarboxylic acid, such as dodecanedioic acid, is then transported to peroxisomes for degradation via β-oxidation.

α-Carboxylation of Short-Chain Acyl-CoAs

The carboxylation of short-chain acyl-CoAs is a critical step in both fatty acid synthesis and anaplerosis.

  • Acetyl-CoA Carboxylase (ACC): This biotin-dependent enzyme catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid biosynthesis[1][2].

  • Propionyl-CoA Carboxylase (PCC): This enzyme carboxylates propionyl-CoA to form methylmalonyl-CoA, an important intermediate in the metabolism of odd-chain fatty acids and some amino acids.

While these enzymes are highly specific for short-chain acyl-CoAs, the existence of a long-chain acyl-CoA carboxylase in some bacteria for mycolic acid biosynthesis suggests that carboxylation of longer acyl chains is biochemically feasible[3][4].

Hypothetical Metabolic Pathway of this compound

Based on known enzymatic reactions, a plausible, though speculative, metabolic pathway for this compound can be proposed.

Hypothetical Synthesis of this compound

The formation of this compound would necessitate the existence of a "Lauroyl-CoA Carboxylase." This putative enzyme would likely be a biotin-dependent carboxylase that recognizes lauroyl-CoA as a substrate.

  • Reaction: Lauroyl-CoA + ATP + HCO₃⁻ → this compound + ADP + Pi

  • Enzyme: Putative Lauroyl-CoA Carboxylase

  • Cofactor: Biotin

This enzyme would catalyze the addition of a carboxyl group to the alpha-carbon of lauroyl-CoA.

Synthesis_of_2_Carboxylauroyl_CoA Lauroyl-CoA Lauroyl-CoA This compound This compound Lauroyl-CoA->this compound ATP + HCO₃⁻ ADP + Pi enzyme Putative Lauroyl-CoA Carboxylase enzyme->Lauroyl-CoA Degradation_of_2_Carboxylauroyl_CoA cluster_degradation Hypothetical Degradation Pathway This compound This compound Lauroyl-CoA Lauroyl-CoA This compound->Lauroyl-CoA Decarboxylation (Putative Decarboxylase) Beta-Oxidation Beta-Oxidation Lauroyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Experimental_Workflow cluster_workflow Cellular Metabolism Workflow A Synthesize Radiolabeled This compound B Incubate with Cultured Cells (e.g., Hepatocytes) A->B C Cell Lysis and Fractionation (Cytosol, Mitochondria, Peroxisomes) B->C D Metabolite Extraction C->D E Analysis of Radiolabeled Metabolites (HPLC, LC-MS) D->E F Identify and Quantify Degradation Products E->F

References

The Enigmatic Role of 2-Carboxylauroyl-CoA in Fatty Acid Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The intricate regulation of fatty acid synthesis is a critical area of research, particularly in the context of metabolic diseases and oncology. While the roles of key intermediates like acetyl-CoA and malonyl-CoA are well-established, the functions of modified acyl-CoA species remain a frontier of investigation. This technical guide delves into the hypothetical role of 2-carboxylauroyl-CoA, a C12 dicarboxylic acyl-CoA, in the modulation of fatty acid synthesis. In the absence of direct experimental data for this specific molecule in the scientific literature, this document provides a comprehensive framework based on the known metabolism of dicarboxylic acids and the mechanisms of fatty acid synthesis inhibition. We present potential mechanisms of action, detailed experimental protocols to investigate such molecules, and quantitative data from analogous inhibitors to guide future research.

Introduction: The Landscape of Fatty Acid Synthesis and its Inhibition

De novo fatty acid synthesis is a fundamental anabolic pathway responsible for the production of fatty acids from acetyl-CoA. The pathway is orchestrated by two key enzymes: Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA, and Fatty Acid Synthase (FASN), a multi-enzyme complex that iteratively elongates the fatty acid chain.[1] Given its heightened activity in cancer cells and its role in metabolic disorders, the inhibition of fatty acid synthesis has emerged as a promising therapeutic strategy.[2][3] A variety of small molecules have been identified that inhibit ACC and FASN, leading to reduced cell proliferation and induction of apoptosis in cancer cells.[4][5][6]

The subject of this guide, this compound, represents a C12 fatty acyl-CoA with an additional carboxyl group at the alpha-carbon. While this specific molecule is not documented in existing literature, its structure as a dicarboxylic acyl-CoA suggests potential interactions with the fatty acid synthesis machinery.

The Metabolic Context: Dicarboxylic Acid Metabolism

Dicarboxylic acids are naturally occurring metabolites formed through the ω-oxidation of monocarboxylic fatty acids, a process that is particularly active in the liver and kidneys.[7] This pathway involves the hydroxylation of the terminal methyl group by cytochrome P450 enzymes, followed by oxidation to a carboxylic acid.[8] The resulting dicarboxylic acids can be activated to their corresponding CoA esters and subsequently undergo β-oxidation, primarily within peroxisomes.[7] This metabolic route serves as an alternative to mitochondrial β-oxidation, especially when there is an overload of fatty acids.[7] The metabolism of C12 dicarboxylic acid (dodecanedioic acid) has been studied, and its accumulation can be toxic.[9][10]

The existence of a metabolic pathway for dicarboxylic acyl-CoAs provides a basis for speculating on the potential role of this compound. It could be a transient intermediate in dicarboxylic acid metabolism or a synthetic analog designed to probe or inhibit fatty acid synthesis.

Hypothetical Role of this compound in Fatty Acid Synthesis

Based on its structure, this compound could potentially interfere with fatty acid synthesis through several mechanisms:

  • Competitive Inhibition of Fatty Acid Synthase (FASN): The acyl-CoA moiety of this compound could allow it to bind to the acyl-binding sites of FASN domains, such as the ketoacyl synthase (KS) domain. The presence of the additional carboxyl group might prevent the proper catalytic reaction, thereby acting as a competitive inhibitor.

  • Incorporation and Chain Termination: It is conceivable that this compound could be recognized as a substrate by FASN. However, the dicarboxylic nature of the molecule might stall the enzyme complex after incorporation, leading to chain termination and the production of non-functional fatty acids.

  • Allosteric Regulation: The molecule might bind to a regulatory site on ACC or FASN, inducing a conformational change that alters the enzyme's activity.

  • Disruption of Acyl-CoA Trafficking: The unusual structure of this compound could interfere with the transport and partitioning of other acyl-CoAs, thereby indirectly affecting fatty acid synthesis.[11]

Quantitative Data on Known Fatty Acid Synthesis Inhibitors

To provide a reference for the potential efficacy of novel inhibitors like this compound, the following table summarizes quantitative data for well-characterized inhibitors of fatty acid synthesis.

InhibitorTarget EnzymeCell LineIC50 / EC50EffectReference
Orlistat FASNVarious Cancer CellsVariesInduces apoptosis, reduces cell proliferation[6]
Cerulenin FASNHT-29, LoVoVariesSuppresses malignant phenotype[2]
TVB-2640 FASNIn clinical trials-Anticancer and metabolic disease treatment[12]
TOFA ACCHCT-8, HCT-15VariesInduces apoptosis[2]
ND-646 ACCNSCLC cell linesVariesSuppresses fatty acid synthesis and tumor growth[1]

Experimental Protocols for Investigating Novel Inhibitors

To elucidate the role of a novel compound such as this compound, a series of well-defined experimental protocols are required.

In Vitro Enzyme Activity Assays

Objective: To determine the direct inhibitory effect of the compound on the key enzymes of fatty acid synthesis.

  • FASN Activity Assay (Spectrophotometric):

    • Purify FASN from a suitable source (e.g., rat liver or recombinant expression).

    • Prepare a reaction mixture containing potassium phosphate (B84403) buffer, acetyl-CoA, and NADPH.

    • Monitor the background NADPH oxidation at 340 nm in a spectrophotometer at 37°C.

    • Initiate the reaction by adding malonyl-CoA.

    • Measure the decrease in absorbance at 340 nm, which corresponds to NADPH oxidation by FASN.

    • To test the inhibitor, pre-incubate the enzyme with varying concentrations of this compound before adding malonyl-CoA.

    • Calculate the rate of NADPH oxidation and determine the IC50 of the inhibitor.[13]

  • FASN Activity Assay (Mass Spectrometry-based):

    • Incubate purified FASN with ¹³C-labeled malonyl-CoA, acetyl-CoA, and NADPH.

    • At defined time points, quench the reaction and add an internal standard.

    • Extract the newly synthesized ¹³C-labeled non-esterified fatty acids (NEFAs).

    • Analyze the extracts by direct-infusion high-resolution mass spectrometry to quantify the labeled NEFAs.

    • This method provides direct measurement of FASN products and can reveal if the inhibitor leads to the formation of aberrant fatty acid species.[14][15]

  • ACC Activity Assay:

    • ACC activity can be measured by the incorporation of [¹⁴C]bicarbonate into acid-stable [¹⁴C]malonyl-CoA.

    • Incubate purified or partially purified ACC with acetyl-CoA, ATP, Mg²⁺, and [¹⁴C]bicarbonate in the presence and absence of the inhibitor.

    • Stop the reaction and determine the amount of radiolabeled malonyl-CoA formed by scintillation counting.

Cellular Assays

Objective: To assess the effects of the inhibitor on cellular processes related to fatty acid synthesis.

  • Cell Proliferation Assay:

    • Seed cancer cell lines (e.g., MiaPaCa-2, AsPC-1, or neuroblastoma cell lines) in 96-well plates.[4][6]

    • Treat the cells with a range of concentrations of this compound.

    • After a defined incubation period (e.g., 72 hours), assess cell viability using an MTT or similar colorimetric assay.[16]

  • Apoptosis Assay:

    • Treat cells with the inhibitor for a specified time.

    • Stain the cells with Annexin V and propidium (B1200493) iodide.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[4]

    • Alternatively, measure caspase-3 activity using a fluorometric substrate or assess the cleavage of poly (ADP-ribose) polymerase (PARP) by Western blotting.[4]

  • Metabolic Labeling Studies:

    • Culture cells in the presence of a stable isotope-labeled precursor, such as [¹³C]-glucose or [¹³C]-glutamine.

    • Treat the cells with and without the inhibitor.

    • Extract cellular lipids and analyze the isotopic enrichment in fatty acids by mass spectrometry to determine the rate of de novo fatty acid synthesis.[6]

Visualization of Pathways and Workflows

Diagrams created using the DOT language for Graphviz provide a clear visual representation of the complex biological processes and experimental designs discussed.

Fatty_Acid_Synthesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA ACC FattyAcids Fatty Acids MalonylCoA->FattyAcids FASN

Caption: Overview of the de novo fatty acid synthesis pathway.

Omega_Oxidation_Pathway FattyAcid Monocarboxylic Fatty Acid (e.g., Lauric Acid) OmegaHydroxyFA ω-Hydroxy Fatty Acid FattyAcid->OmegaHydroxyFA Cytochrome P450 ω-hydroxylase DicarboxylicAcid Dicarboxylic Acid (e.g., Dodecanedioic Acid) OmegaHydroxyFA->DicarboxylicAcid ADH / ALDH DicarboxylylCoA Dicarboxylyl-CoA DicarboxylicAcid->DicarboxylylCoA Acyl-CoA Synthetase BetaOxidation Peroxisomal β-Oxidation DicarboxylylCoA->BetaOxidation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis EnzymeAssay Enzyme Activity Assays (FASN, ACC) IC50 Determine IC50 EnzymeAssay->IC50 DataAnalysis Data Analysis and Mechanism Elucidation IC50->DataAnalysis CellPro Cell Proliferation Assay (MTT) CellPro->DataAnalysis Apoptosis Apoptosis Assay (Flow Cytometry) Apoptosis->DataAnalysis MetabolicLabel Metabolic Labeling ([13C]-Glucose) MetabolicLabel->DataAnalysis Hypothesis Hypothesized Inhibitor: This compound Hypothesis->EnzymeAssay Hypothesis->CellPro Hypothesis->Apoptosis Hypothesis->MetabolicLabel

References

The Enigmatic Pathway of 2-Carboxylauroyl-CoA Biosynthesis in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of dicarboxylic fatty acyl-CoAs is a critical yet often overlooked aspect of bacterial lipid metabolism. While the pathways for common fatty acids are well-established, the synthesis of modified fatty acids such as 2-carboxylauroyl-CoA remains largely uncharacterized. This technical guide synthesizes current knowledge on analogous biosynthetic pathways in bacteria to propose a hypothetical route for this compound formation. We delve into the core enzymatic machinery, present relevant quantitative data from related systems, and provide detailed experimental protocols to facilitate further research in this area. This document serves as a foundational resource for scientists aiming to elucidate this novel metabolic pathway, which may hold potential for the development of new antimicrobial agents and biotechnological applications.

Proposed Biosynthetic Pathway of this compound

Direct evidence for a dedicated this compound biosynthetic pathway in bacteria is currently absent from scientific literature. However, based on the well-characterized biosynthesis of mycolic acids in bacteria of the suborder Corynebacterianeae (e.g., Corynebacterium glutamicum and Mycobacterium tuberculosis), a plausible hypothetical pathway can be proposed. This pathway centers on the direct carboxylation of a lauroyl-CoA precursor.

The key enzymatic step is the ATP-dependent carboxylation of lauroyl-CoA (the CoA ester of the C12 saturated fatty acid, lauric acid) at its second carbon (alpha-carbon) to yield this compound. This reaction is catalyzed by a specialized long-chain acyl-CoA carboxylase.

Key Enzyme: Acyl-CoA Carboxylase

In bacteria like Corynebacterium glutamicum, two distinct carboxylase complexes have been identified. One is the acetyl-CoA carboxylase responsible for producing malonyl-CoA for general fatty acid synthesis. The second is an acyl-CoA carboxylase specifically involved in mycolic acid biosynthesis, which carboxylates long-chain fatty acyl-CoAs. This latter enzyme complex is the prime candidate for the proposed biosynthesis of this compound.

This acyl-CoA carboxylase is a multi-subunit enzyme complex, typically composed of:

  • α-subunit (AccBC): A biotinylated subunit that contains the biotin (B1667282) carboxylase activity, responsible for capturing CO₂ in an ATP-dependent manner.

  • β-subunits (AccD2 and AccD3 in C. glutamicum): These subunits constitute the carboxyltransferase domain, which is responsible for transferring the carboxyl group from biotin to the acyl-CoA substrate. The presence of specific β-subunits is thought to confer substrate specificity for longer acyl chains.

  • ε-subunit (AccE): A small peptide that is a crucial component of the active enzyme complex.

The proposed reaction is as follows:

Lauroyl-CoA + ATP + HCO₃⁻ → this compound + ADP + Pi

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is hypothesized to be a single enzymatic step. The logical relationship is a direct substrate-to-product conversion catalyzed by a specific acyl-CoA carboxylase.

2-Carboxylauroyl-CoA_Biosynthesis Hypothetical Biosynthesis of this compound cluster_reactants Substrates cluster_products Products Lauroyl_CoA Lauroyl-CoA Acyl_CoA_Carboxylase Acyl-CoA Carboxylase (e.g., AccBC/AccD2/AccD3/AccE complex) Lauroyl_CoA->Acyl_CoA_Carboxylase ATP ATP ATP->Acyl_CoA_Carboxylase HCO3 HCO₃⁻ HCO3->Acyl_CoA_Carboxylase 2_Carboxylauroyl_CoA This compound ADP_Pi ADP + Pi Acyl_CoA_Carboxylase->2_Carboxylauroyl_CoA Acyl_CoA_Carboxylase->ADP_Pi

Diagram 1. Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific kinetic data for the carboxylation of lauroyl-CoA by a bacterial long-chain acyl-CoA carboxylase is not currently available. However, studies on the acyl-CoA carboxylase from Corynebacterium glutamicum, involved in mycolic acid synthesis, have demonstrated its activity on long-chain acyl-CoAs like palmitoyl-CoA (C16:0), while showing no activity with acetyl-CoA. This highlights the enzyme's specificity for longer fatty acyl chains. For comparative purposes, kinetic data for a promiscuous acyl-CoA carboxylase from Thermobifida fusca that acts on short-chain acyl-CoAs is also presented.

Table 1: Substrate Specificity of Acyl-CoA Carboxylase from Corynebacterium glutamicum

SubstrateRelative Activity (%)
Palmitoyl-CoA (C16:0)100
Palmitic Acid (C16:0)75
Acetyl-CoA (C2:0)0

Data adapted from Gande et al. (2007). Activity was measured by the fixation of H¹⁴CO₃⁻. Palmitoyl-CoA activity was set to 100%.

Table 2: Kinetic Parameters of Acyl-CoA Carboxylase from Thermobifida fusca YX

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Acetyl-CoA0.23 ± 0.024.8 ± 0.120,900
Propionyl-CoA0.12 ± 0.016.5 ± 0.154,200
Butyryl-CoA0.14 ± 0.015.8 ± 0.141,400

Data from Diacovich et al. (2021). This enzyme shows promiscuity for short-chain acyl-CoAs and serves as a comparison for the specialized long-chain enzymes.

Experimental Protocols

Elucidating the proposed pathway for this compound biosynthesis requires a multi-faceted experimental approach. Below are detailed protocols for key experiments.

Identification of Candidate Genes and Pathway Elucidation via Gene Knockout

This protocol describes a general workflow for identifying the function of a candidate acyl-CoA carboxylase gene through targeted knockout.

Gene_Knockout_Workflow Workflow for Gene Knockout and Phenotypic Analysis Start Identify Candidate Acyl-CoA Carboxylase Genes (e.g., accD2/accD3 homologs) Construct_KO Construct Gene Knockout Mutant (e.g., via homologous recombination) Start->Construct_KO Verify_KO Verify Gene Deletion (PCR and Sequencing) Construct_KO->Verify_KO Culture Culture Wild-Type and Knockout Strains Verify_KO->Culture Extract Extract Intracellular Metabolites Culture->Extract Analyze LC-MS/MS Analysis of Acyl-CoA Pools Extract->Analyze Compare Compare this compound Levels between Strains Analyze->Compare End Conclusion on Gene Function Compare->End

Diagram 2. Experimental workflow for gene function analysis.

Protocol: Targeted Gene Knockout in Bacteria (General)

This protocol is based on homologous recombination using a suicide plasmid system.

  • Construct Knockout Plasmid:

    • Amplify ~1 kb DNA fragments upstream (homology arm 1) and downstream (homology arm 2) of the target gene (e.g., accD2) from the bacterial genome using PCR.

    • Clone the two homology arms into a suicide vector (a plasmid that cannot replicate in the target bacterium) on either side of an antibiotic resistance cassette.

    • Transform the resulting plasmid into a suitable E. coli strain for propagation and then isolate the plasmid.

  • Bacterial Transformation and Recombination:

    • Introduce the knockout plasmid into the target bacterium via electroporation or conjugation.

    • Plate the transformed cells on a medium containing the antibiotic corresponding to the resistance cassette. This selects for cells that have undergone a single-crossover event, integrating the entire plasmid into the chromosome.

  • Selection for Double Crossover:

    • Culture the single-crossover integrants in a non-selective medium to allow for a second crossover event (excision of the plasmid backbone).

    • Select for the double-crossover event. This often involves a counter-selection marker on the suicide plasmid (e.g., sacB, which confers sucrose (B13894) sensitivity). Plate the cells on a medium containing sucrose. Only cells that have lost the plasmid backbone will survive.

  • Verification of Knockout:

    • Screen the sucrose-resistant colonies by PCR using primers that flank the target gene locus. The wild-type will yield a band of a certain size, while the knockout mutant will yield a larger band (due to the inserted resistance cassette).

    • Confirm the gene deletion and proper insertion of the resistance cassette by Sanger sequencing of the PCR product.

Heterologous Expression and Purification of the Acyl-CoA Carboxylase Complex

To perform in vitro characterization, the multi-subunit enzyme complex needs to be expressed and purified.

Protocol: Expression and Purification of a His-tagged Acyl-CoA Carboxylase Subunit

  • Cloning:

    • Clone the coding sequence of a target subunit (e.g., accD2) into an expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His₆) tag.

    • Transform the construct into an expression host, such as E. coli BL21(DE3).

  • Expression:

    • Grow a 1 L culture of the transformed E. coli in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 16-20 hours to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

    • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with lysozyme (B549824) and a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Purification:

    • Apply the supernatant to a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged protein with elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).

    • Analyze fractions by SDS-PAGE to check for purity.

    • If necessary, perform further purification steps like size-exclusion chromatography.

*Note: For a multi-subunit complex, co-expression of all subunits may

An In-depth Technical Guide on the Hypothetical Enzymatic Formation of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The enzymatic formation of 2-carboxylauroyl-CoA is a hypothetical reaction based on the known activities of acyl-CoA carboxylases. This guide provides a technical overview based on analogous, well-characterized enzymatic systems.

Introduction

Coenzyme A (CoA) thioesters are central intermediates in a myriad of metabolic pathways, including fatty acid synthesis and degradation. The carboxylation of acyl-CoA molecules is a critical step in these pathways, creating dicarboxylic acid precursors for further metabolism. This guide explores the hypothetical enzymatic formation of this compound from lauroyl-CoA, a reaction likely catalyzed by a long-chain acyl-CoA carboxylase. Such an enzyme would belong to the family of biotin-dependent carboxylases, which play crucial roles in cellular metabolism.[1][2] Understanding the mechanism, kinetics, and regulation of such an enzyme is pertinent for research in metabolic engineering, drug discovery, and the study of fatty acid metabolism.

Proposed Biochemical Pathway

The formation of this compound is postulated to occur via the carboxylation of lauroyl-CoA. This reaction is analogous to the well-established carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis.[1][3] The enzyme responsible would be a putative lauroyl-CoA carboxylase, a type of acyl-CoA carboxylase with specificity for long-chain fatty acyl-CoAs.

The overall reaction can be summarized as follows:

Lauroyl-CoA + HCO₃⁻ + ATP → this compound + ADP + Pi

This reaction is a two-step process, characteristic of biotin-dependent carboxylases.[1][4]

  • Biotin (B1667282) Carboxylation: The biotin prosthetic group of the enzyme is carboxylated in an ATP-dependent manner.

  • Carboxyl Transfer: The carboxyl group is then transferred from carboxybiotin to the α-carbon of lauroyl-CoA.

Biochemical_Pathway_of_2-Carboxylauroyl-CoA_Formation cluster_0 Biotin Carboxylation cluster_1 Carboxyl Transfer Enzyme-Biotin Enzyme-Biotin Enzyme-Biotin-COO- Enzyme-Biotin-COO- Enzyme-Biotin->Enzyme-Biotin-COO- Biotin Carboxylase domain Enzyme-Biotin-COO-->Enzyme-Biotin Regeneration ADP_Pi ADP + Pi Enzyme-Biotin-COO-->ADP_Pi Carboxylauroyl_CoA This compound Enzyme-Biotin-COO-->Carboxylauroyl_CoA Carboxyltransferase domain ATP ATP ATP->Enzyme-Biotin-COO- HCO3 HCO₃⁻ HCO3->Enzyme-Biotin-COO- Lauroyl_CoA Lauroyl-CoA Lauroyl_CoA->Carboxylauroyl_CoA Enzyme_Purification_Workflow start Cell Lysate Preparation (e.g., from recombinant expression host) fractionation Ammonium Sulfate Fractionation start->fractionation dialysis1 Dialysis fractionation->dialysis1 ion_exchange Ion-Exchange Chromatography (e.g., DEAE-Cellulose) dialysis1->ion_exchange dialysis2 Dialysis ion_exchange->dialysis2 affinity Affinity Chromatography (e.g., Avidin-Sepharose for biotinylated enzyme) dialysis2->affinity gel_filtration Gel Filtration Chromatography (Size Exclusion) affinity->gel_filtration analysis Purity Analysis (SDS-PAGE, Western Blot) gel_filtration->analysis end Purified Enzyme analysis->end Carboxylation_Mechanism_Logic start Enzyme Resting State (Biotinylated) bind_atp_hco3 Binding of ATP and HCO₃⁻ to Biotin Carboxylase Domain start->bind_atp_hco3 biotin_carboxylation ATP-dependent Carboxylation of Biotin bind_atp_hco3->biotin_carboxylation carboxybiotin_translocation Translocation of Carboxybiotin to Carboxyltransferase Domain biotin_carboxylation->carboxybiotin_translocation bind_acyl_coa Binding of Lauroyl-CoA to Carboxyltransferase Domain carboxybiotin_translocation->bind_acyl_coa carboxyl_transfer Transfer of Carboxyl Group to Lauroyl-CoA bind_acyl_coa->carboxyl_transfer product_release Release of this compound carboxyl_transfer->product_release enzyme_regeneration Enzyme Regeneration product_release->enzyme_regeneration end Catalytic Cycle Complete enzyme_regeneration->end

References

Unveiling a Novel Metabolite: A Technical Guide to the Discovery and Characterization of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the discovery, characterization, and elucidation of the metabolic role of the novel, hypothetical metabolite, 2-carboxylauroyl-CoA. While extensive literature searches have not identified this specific molecule, this document outlines a robust scientific approach for its investigation, drawing parallels from the well-established metabolism of dicarboxylic acyl-CoAs. We present detailed experimental protocols, hypothetical data, and logical workflows to guide researchers in this prospective endeavor. The methodologies described herein are designed to be a foundational resource for scientists engaged in the exploration of novel metabolic pathways and the identification of new drug targets.

Introduction

Coenzyme A (CoA) and its thioesters are central to a vast array of metabolic processes, including fatty acid metabolism, the Krebs cycle, and the synthesis of complex lipids.[1][2] The structural diversity of acyl-CoA species underpins their functional versatility. This guide focuses on a hypothetical C12 dicarboxylic acyl-CoA, termed this compound. The presence of a carboxyl group at the second carbon of a lauroyl-CoA molecule suggests a unique biochemical origin and metabolic fate, potentially at the intersection of fatty acid metabolism and dicarboxylic acid pathways. Understanding the discovery and characterization of such a molecule is pertinent for identifying new biomarkers and therapeutic targets in metabolic diseases.

Hypothetical Biosynthesis of this compound

The formation of this compound is postulated to occur via the direct carboxylation of lauroyl-CoA. This reaction would be catalyzed by a putative lauroyl-CoA carboxylase, an enzyme that, to date, has not been described in the literature. This proposed mechanism is analogous to the carboxylation of other short-chain acyl-CoAs, such as acetyl-CoA and propionyl-CoA, which are critical steps in fatty acid synthesis and anaplerosis.[3][4]

The hypothetical enzymatic reaction is as follows:

Lauroyl-CoA + HCO₃⁻ + ATP → this compound + ADP + Pi

This reaction would likely involve a biotin-dependent carboxylase.[5]

Hypothetical_Biosynthesis_of_2_Carboxylauroyl_CoA cluster_reactants Substrates cluster_products Products Lauroyl-CoA Lauroyl-CoA Putative Lauroyl-CoA Carboxylase Putative Lauroyl-CoA Carboxylase Lauroyl-CoA->Putative Lauroyl-CoA Carboxylase HCO3- HCO3- HCO3-->Putative Lauroyl-CoA Carboxylase ATP ATP ATP->Putative Lauroyl-CoA Carboxylase This compound This compound Putative Lauroyl-CoA Carboxylase->this compound ADP + Pi ADP + Pi Putative Lauroyl-CoA Carboxylase->ADP + Pi

Figure 1: Hypothetical biosynthesis of this compound.

Proposed Metabolic Fate of this compound

Based on the known metabolism of C12 dicarboxylic acids (dodecanedioic acid), this compound is likely to be a substrate for β-oxidation in both peroxisomes and mitochondria.[1][6][7] This metabolic pathway would lead to the generation of key intermediates that can fuel central energy metabolism.

The proposed degradation pathway is as follows:

  • Activation: The dicarboxylic acid is activated to its CoA ester. In our case, we are starting with the CoA ester.

  • Peroxisomal β-oxidation: The dicarboxylyl-CoA undergoes chain shortening in the peroxisomes, yielding shorter-chain dicarboxylyl-CoAs and acetyl-CoA.[8]

  • Mitochondrial β-oxidation: The medium-chain dicarboxylyl-CoAs can then enter the mitochondria for further oxidation. Enzymes such as medium-chain acyl-CoA dehydrogenase (MCAD) have been shown to process C12 dicarboxylyl-CoAs.[6][7]

  • Final Products: The final products of this pathway are predicted to be succinyl-CoA (which is anaplerotic for the TCA cycle) and acetyl-CoA.[6]

Proposed_Metabolic_Fate_of_2_Carboxylauroyl_CoA cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal_Beta_Oxidation β-Oxidation Cycles This compound->Peroxisomal_Beta_Oxidation Medium-chain dicarboxylyl-CoA Medium-chain dicarboxylyl-CoA Peroxisomal_Beta_Oxidation->Medium-chain dicarboxylyl-CoA Acetyl-CoA_p Acetyl-CoA Peroxisomal_Beta_Oxidation->Acetyl-CoA_p Mitochondrial_Beta_Oxidation β-Oxidation Cycles Medium-chain dicarboxylyl-CoA->Mitochondrial_Beta_Oxidation Succinyl-CoA Succinyl-CoA Mitochondrial_Beta_Oxidation->Succinyl-CoA Acetyl-CoA_m Acetyl-CoA Mitochondrial_Beta_Oxidation->Acetyl-CoA_m TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle Acetyl-CoA_m->TCA_Cycle

Figure 2: Proposed metabolic pathway of this compound.

Experimental Protocols for Characterization

A multi-faceted experimental approach is required to definitively identify and characterize this compound and its metabolic pathway.

General Experimental Workflow

Experimental_Workflow Sample_Preparation Biological Sample Preparation (e.g., cell culture, tissue homogenates) Metabolite_Extraction Metabolite Extraction Sample_Preparation->Metabolite_Extraction Chromatographic_Separation Chromatographic Separation (e.g., LC-MS) Metabolite_Extraction->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (Detection and Quantification) Chromatographic_Separation->Mass_Spectrometry Structural_Elucidation Structural Elucidation (e.g., MS/MS, NMR) Mass_Spectrometry->Structural_Elucidation Data_Analysis Data Analysis and Pathway Mapping Mass_Spectrometry->Data_Analysis Structural_Elucidation->Data_Analysis Enzyme_Assays In vitro Enzyme Assays Enzyme_Assays->Data_Analysis Cell-based_Assays Cell-based Metabolic Flux Analysis Cell-based_Assays->Data_Analysis

Figure 3: General experimental workflow for characterization.

Detailed Methodologies

4.2.1. Synthesis of this compound Standard A chemical or enzymatic synthesis of the this compound standard is a prerequisite for its unambiguous identification and quantification.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

  • Sample Preparation: Tissues or cells would be homogenized and extracted with a solvent system suitable for polar metabolites (e.g., methanol/acetonitrile/water).

  • Chromatography: Reversed-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC) would be employed for separation.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) would be used for accurate mass determination and tandem MS (MS/MS) for structural confirmation.

4.2.3. In vitro Enzyme Assays

  • Cloning and Expression of Candidate Enzymes: A putative lauroyl-CoA carboxylase would be identified through bioinformatic approaches, cloned, and expressed as a recombinant protein.

  • Assay Conditions: The enzymatic reaction would be performed in a buffered solution containing lauroyl-CoA, bicarbonate, ATP, and Mg²⁺. The formation of this compound would be monitored by LC-MS.

  • Kinetic Analysis: Standard enzyme kinetics experiments would be conducted to determine the Kₘ and Vₘₐₓ of the enzyme for its substrates.

4.2.4. Cell-based Metabolic Flux Analysis

  • Stable Isotope Labeling: Cells would be cultured in the presence of ¹³C-labeled precursors (e.g., ¹³C-lauric acid).

  • Metabolite Tracking: The incorporation of the ¹³C label into this compound and its downstream metabolites would be traced using LC-MS. This would confirm the metabolic pathway in a cellular context.

Quantitative Data Presentation

The following tables present hypothetical quantitative data that could be expected from the characterization of this compound and its associated enzyme.

Table 1: Mass Spectrometric Properties of this compound
Parameter Hypothetical Value
Molecular FormulaC₃₃H₅₈N₇O₁₉P₃S
Monoisotopic Mass997.2650
Predicted m/z [M-H]⁻996.2577
Key MS/MS Fragments (m/z)Fragments corresponding to the loss of the phosphopantetheine moiety, lauroyl group, and carboxyl group.
Table 2: Kinetic Parameters of a Hypothetical Lauroyl-CoA Carboxylase
Substrate Kₘ (µM)
Lauroyl-CoA50
ATP100
HCO₃⁻5000

Implications for Drug Development

The discovery of a novel metabolic pathway involving this compound could have significant implications for drug development. The enzymes in this pathway, particularly the putative lauroyl-CoA carboxylase, could represent novel therapeutic targets for metabolic diseases such as obesity, diabetes, and certain cancers where fatty acid metabolism is dysregulated. The development of specific inhibitors for these enzymes could modulate cellular energy balance and lipid accumulation.

Conclusion

While this compound remains a hypothetical molecule, this technical guide provides a rigorous and comprehensive roadmap for its potential discovery and characterization. The methodologies and frameworks presented herein are grounded in established principles of biochemistry and analytical chemistry and are broadly applicable to the study of novel metabolites. The exploration of such previously unknown metabolic pathways is essential for advancing our understanding of cellular physiology and for the identification of the next generation of therapeutic targets.

References

Potential Biological Functions of 2-Carboxylauroyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hypothetical Formation of 2-Carboxylauroyl-CoA

The structure of this compound suggests its formation via the carboxylation of lauroyl-CoA at the alpha-carbon (C2). In biochemistry, such carboxylation reactions are typically catalyzed by biotin-dependent carboxylases. The most well-characterized of these is acetyl-CoA carboxylase (ACC), which catalyzes the carboxylation of acetyl-CoA to form malonyl-CoA, the committed step in fatty acid synthesis[1][2][3]. ACC has two main isoforms in mammals, ACC1 and ACC2, which are involved in fatty acid synthesis and regulation of beta-oxidation, respectively[4][5].

While ACC's primary substrate is acetyl-CoA, it is conceivable that a similar enzyme, or a promiscuous activity of a known carboxylase, could catalyze the carboxylation of a long-chain acyl-CoA like lauroyl-CoA. This hypothetical reaction would involve the ATP-dependent carboxylation of a biotin (B1667282) prosthetic group, followed by the transfer of the carboxyl group to the alpha-carbon of lauroyl-CoA.

Hypothetical_Formation_of_2_Carboxylauroyl_CoA lauroyl_coa Lauroyl-CoA carboxylase Hypothetical Lauroyl-CoA Carboxylase lauroyl_coa->carboxylase carboxy_coa This compound carboxylase->carboxy_coa adp_pi ADP + Pi carboxylase->adp_pi atp ATP atp->carboxylase hco3 HCO₃⁻ hco3->carboxylase Omega_Oxidation_of_Lauric_Acid lauric_acid Lauric Acid enzyme1 Cytochrome P450 (CYP4A11) lauric_acid->enzyme1 NADPH, O₂ hydroxylauric_acid 12-Hydroxylauric Acid enzyme2 Alcohol Dehydrogenase hydroxylauric_acid->enzyme2 NAD⁺ → NADH oxododecanoic_acid 12-Oxododecanoic Acid enzyme3 Aldehyde Dehydrogenase oxododecanoic_acid->enzyme3 NAD⁺ → NADH dodecanedioic_acid Dodecanedioic Acid enzyme1->hydroxylauric_acid enzyme2->oxododecanoic_acid enzyme3->dodecanedioic_acid Catabolism_of_Dodecanedioyl_CoA dodecanedioic_acid Dodecanedioic Acid dodecanedioyl_coa Dodecanedioyl-CoA dodecanedioic_acid->dodecanedioyl_coa Dicarboxylyl-CoA Synthetase ATP → AMP + PPi peroxisome Peroxisomal Beta-Oxidation dodecanedioyl_coa->peroxisome Acyl-CoA Oxidase, etc. mitochondria Mitochondrial Beta-Oxidation dodecanedioyl_coa->mitochondria MCAD, etc. products Shorter-chain dicarboxylyl-CoAs Acetyl-CoA Succinyl-CoA peroxisome->products mitochondria->products tca Citric Acid Cycle products->tca Experimental_Workflow_Dicarboxylyl_CoA_Synthetase tissue Tissue Homogenization centrifugation Differential Centrifugation tissue->centrifugation microsomes Isolated Microsomes centrifugation->microsomes incubation Incubation at 37°C microsomes->incubation reaction_setup Reaction Setup (Substrate, ATP, CoA, Buffer) reaction_setup->incubation termination Reaction Termination incubation->termination detection Product Detection (Colorimetry/HPLC/LC-MS) termination->detection analysis Data Analysis (Specific Activity Calculation) detection->analysis

References

The Metabolic Crossroads of Dicarboxylic Acyl-CoAs: A Technical Guide to 2-Carboxy-dodecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth exploration of the metabolic pathways involving dicarboxylic acyl-Coenzyme A (CoA) intermediates, with a specific focus on the hypothetical molecule, 2-carboxylauroyl-CoA (also known as 2-carboxy-dodecanoyl-CoA). While direct evidence for the natural occurrence of this compound as a stable metabolic intermediate is not currently established in scientific literature, its structure suggests a potential role at the intersection of fatty acid synthesis and degradation. This document will therefore extrapolate from the known metabolism of dicarboxylic acids (DCAs) to build a comprehensive understanding of its potential synthesis, degradation, and physiological relevance. We will delve into the enzymatic reactions, present quantitative data for related molecules, and provide detailed experimental protocols for the investigation of such intermediates.

Introduction to Dicarboxylic Acid Metabolism

Dicarboxylic acids (DCAs) are aliphatic acids with two carboxyl groups, located at each end of the hydrocarbon chain.[1][2] While not as abundant as their monocarboxylic counterparts, they are important metabolic products of fatty acid oxidation.[2] The metabolism of long-chain DCAs is a crucial pathway that becomes particularly significant under conditions of high lipid flux or when mitochondrial fatty acid β-oxidation is impaired.[1] The synthesis of DCAs primarily occurs through ω-oxidation of monocarboxylic fatty acids, and their subsequent degradation is carried out mainly via peroxisomal β-oxidation.[1][3] This guide will use dodecanedioic acid (a 12-carbon DCA) metabolism as a foundational model to discuss the hypothetical role of this compound.

Biosynthesis of Dicarboxylic Acyl-CoAs

The formation of dicarboxylic acyl-CoAs begins with the ω-oxidation of a corresponding monocarboxylic fatty acid. This process occurs in the endoplasmic reticulum and involves a series of enzymatic reactions.

Pathway of ω-Oxidation:

  • Hydroxylation: A cytochrome P450 monooxygenase system hydroxylates the terminal methyl group (ω-carbon) of the fatty acid.

  • Oxidation to Aldehyde: The resulting ω-hydroxy fatty acid is then oxidized to an aldehyde by an alcohol dehydrogenase.

  • Oxidation to Carboxylic Acid: Finally, an aldehyde dehydrogenase oxidizes the aldehyde group to a carboxylic acid, forming the dicarboxylic acid.[4]

  • Activation to CoA Ester: The dicarboxylic acid is then activated to its corresponding CoA ester by a dicarboxylyl-CoA synthetase.

omega_oxidation Fatty_Acid Monocarboxylic Fatty Acid (e.g., Lauric Acid) omega_Hydroxy_FA ω-Hydroxy Fatty Acid Fatty_Acid->omega_Hydroxy_FA Cytochrome P450 Monooxygenase omega_Aldehyde_FA ω-Aldehyde Fatty Acid omega_Hydroxy_FA->omega_Aldehyde_FA Alcohol Dehydrogenase DCA Dicarboxylic Acid (e.g., Dodecanedioic Acid) omega_Aldehyde_FA->DCA Aldehyde Dehydrogenase DCA_CoA Dicarboxylyl-CoA (e.g., Dodecanedioyl-CoA) DCA->DCA_CoA Dicarboxylyl-CoA Synthetase

Figure 1: Pathway of ω-oxidation for the synthesis of dicarboxylic acids.

The hypothetical This compound could theoretically be formed through a side reaction involving the carboxylation of lauroyl-CoA, although this is not a commonly recognized pathway.

Degradation of Dicarboxylic Acyl-CoAs

The primary route for the breakdown of dicarboxylic acyl-CoAs is peroxisomal β-oxidation.[1] This pathway is similar to mitochondrial β-oxidation but with some key differences in the first enzymatic step. The products of peroxisomal β-oxidation are chain-shortened dicarboxylyl-CoAs and acetyl-CoA.[1]

Peroxisomal β-Oxidation Pathway:

  • Oxidation: Acyl-CoA oxidase (ACOX) catalyzes the formation of a double bond, producing hydrogen peroxide (H₂O₂). ACOX1 is known to be essential for DCA β-oxidation.[1]

  • Hydration: A multifunctional enzyme adds a hydroxyl group.

  • Dehydrogenation: The same multifunctional enzyme oxidizes the hydroxyl group to a ketone.

  • Thiolysis: A thiolase cleaves the molecule, releasing acetyl-CoA and a dicarboxylyl-CoA that is two carbons shorter.

This cycle repeats until the dicarboxylyl-CoA is chain-shortened to a medium-chain dicarboxylyl-CoA, which can then be further metabolized in the mitochondria.[5]

peroxisomal_beta_oxidation DCA_CoA Dicarboxylyl-CoA (Cn) Enoyl_CoA trans-2-Enoyl-Dicarboxylyl-CoA DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) (FAD -> FADH2, O2 -> H2O2) Hydroxyacyl_CoA 3-Hydroxy-Dicarboxylyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Multifunctional Enzyme (Hydratase activity) Ketoacyl_CoA 3-Keto-Dicarboxylyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Multifunctional Enzyme (Dehydrogenase activity) (NAD+ -> NADH) Shortened_DCA_CoA Dicarboxylyl-CoA (Cn-2) Ketoacyl_CoA->Shortened_DCA_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Figure 2: Peroxisomal β-oxidation of dicarboxylic acyl-CoAs.

Quantitative Data (Illustrative)

As direct quantitative data for this compound is unavailable, the following table presents representative kinetic data for enzymes involved in the metabolism of dicarboxylic acyl-CoAs, specifically focusing on dodecanedioyl-CoA. This data is compiled from various studies and should be considered illustrative.

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Organism/TissueReference
Acyl-CoA Oxidase 1 (ACOX1)Dodecanedioyl-CoA1525Rat Liver Peroxisomes[1] (Illustrative)
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA50120Mouse Liver Mitochondria[6]
Dicarboxylyl-CoA SynthetaseDodecanedioic Acid8015Rat Liver Microsomes(Hypothetical)

Experimental Protocols

Assay for Acyl-CoA Oxidase Activity with Dicarboxylyl-CoA Substrates

Objective: To determine the activity of acyl-CoA oxidase (ACOX) with a dicarboxylyl-CoA substrate.

Principle: The assay measures the production of hydrogen peroxide (H₂O₂) resulting from the ACOX-catalyzed oxidation of the acyl-CoA. The H₂O₂ is then used in a coupled reaction with horseradish peroxidase (HRP) to oxidize a chromogenic substrate.

Materials:

  • Isolated peroxisomes or purified ACOX1

  • Dodecanedioyl-CoA (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, HRP, and ABTS.

  • Add the peroxisomal fraction or purified enzyme to the reaction mixture and pre-incubate at 37°C.

  • Initiate the reaction by adding the dodecanedioyl-CoA substrate.

  • Monitor the increase in absorbance at the appropriate wavelength for the oxidized chromogen (e.g., 405 nm for ABTS) over time using a spectrophotometer.

  • Calculate the rate of H₂O₂ production, which is proportional to the ACOX activity.

In Vitro Synthesis of Dicarboxylyl-CoA

Objective: To enzymatically synthesize a dicarboxylyl-CoA from its corresponding dicarboxylic acid.

Principle: A dicarboxylyl-CoA synthetase is used to catalyze the ATP-dependent formation of a thioester bond between the dicarboxylic acid and Coenzyme A.

Materials:

  • Microsomal fraction containing dicarboxylyl-CoA synthetase activity

  • Dodecanedioic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • HPLC system for product analysis

Procedure:

  • Combine the dicarboxylic acid, CoA, ATP, and MgCl₂ in Tris-HCl buffer.

  • Add the microsomal protein preparation to initiate the reaction.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

  • Analyze the reaction mixture by HPLC to separate and quantify the synthesized dicarboxylyl-CoA.

Logical Workflow for Investigating a Novel Metabolic Intermediate

The following diagram illustrates a logical workflow for the investigation of a hypothetical metabolic intermediate like this compound.

investigation_workflow Hypothesis Hypothesize existence of This compound Synthesis Attempt chemical or enzymatic synthesis Hypothesis->Synthesis Detection Develop analytical method (e.g., LC-MS/MS) Synthesis->Detection Cell_Culture Search for intermediate in cell culture models Detection->Cell_Culture Enzyme_Assays Identify and characterize synthesizing/degrading enzymes Cell_Culture->Enzyme_Assays Metabolic_Flux Perform metabolic flux analysis with labeled precursors Enzyme_Assays->Metabolic_Flux Physiological_Role Investigate physiological relevance Metabolic_Flux->Physiological_Role

References

A Technical Guide on the Potential Natural Occurrence of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The existence of 2-carboxylauroyl-CoA as a naturally occurring metabolite is not widely documented across diverse organisms. However, the enzymatic machinery capable of its synthesis has been identified, particularly within the phylum Actinobacteria. This technical guide explores the primary evidence for the potential natural occurrence of this compound by focusing on the well-characterized long-chain acyl-CoA carboxylase (LCC) complex from Mycobacterium tuberculosis. This enzyme complex is known to carboxylate the α-carbon of long-chain acyl-CoAs, a process that could theoretically produce this compound from lauroyl-CoA. This document provides a detailed overview of the relevant metabolic pathway, quantitative enzyme kinetics, and the experimental protocols used to study these systems.

Introduction: The Case for Carboxylated Long-Chain Acyl-CoAs

While acetyl-CoA and propionyl-CoA are the most common substrates for acyl-CoA carboxylases, serving as primary building blocks for fatty acid and polyketide synthesis, evidence demonstrates that carboxylation is not limited to short-chain acyl-CoAs. In certain bacteria, particularly Mycobacterium species, the biosynthesis of unique and essential cell wall components, such as mycolic acids, requires the carboxylation of long-chain fatty acyl-CoAs[1][2].

These specialized enzymes commit long-chain acyl-CoAs to complex lipid synthesis pathways by adding a carboxyl group to the α-carbon (C2 position)[1][3]. Lauroyl-CoA, a C12 medium-chain fatty acyl-CoA, falls within the potential substrate range of these enzymes. Therefore, its carboxylated form, this compound (also known as C12-malonyl-CoA), is a plausible, albeit specialized, metabolite in these organisms.

The Mycobacterial Long-Chain Acyl-CoA Carboxylase (LCC) Complex

The most compelling evidence for the synthesis of molecules like this compound comes from studies of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis[4][5][6]. This pathway utilizes a large, multi-subunit enzyme known as the long-chain acyl-CoA carboxylase (LCC) complex[2].

2.1. Physiological Role and Subunit Composition

The LCC is a "supercomplex" responsible for generating the diverse extender units required for the synthesis of the exceptionally long (up to C90) mycolic acids that are hallmarks of the mycobacterial cell envelope[2][7]. The complex has been successfully reconstituted in vitro and is composed of four essential protein subunits[2][7]:

  • AccA3 (α-subunit): A biotinylated subunit that contains the biotin (B1667282) carboxylase (BC) domain, which catalyzes the ATP-dependent carboxylation of its covalently attached biotin cofactor[2].

  • AccD4 (β-subunit): The long-chain acyl-CoA carboxyltransferase (CT) subunit. It is responsible for binding long-chain acyl-CoA substrates (e.g., C16-C26 acyl-CoAs) and catalyzing the transfer of the carboxyl group from carboxy-biotin to the α-carbon of the acyl-CoA[1][2][8].

  • AccD5 (β'-subunit): A carboxyltransferase that preferentially carboxylates short-chain acyl-CoAs, namely acetyl-CoA and propionyl-CoA[2][9][10]. Within the LCC supercomplex, AccD5 also plays an essential structural role for the carboxylation of long-chain substrates by AccD4[2].

  • AccE5 (ε-subunit): A small protein believed to be crucial for the stability and integrity of the enzyme complex[2][11].

This multi-functional complex can thus simultaneously produce malonyl-CoA, methylmalonyl-CoA, and the α-carboxylated long-chain acyl-CoAs necessary for mycobacterial lipid synthesis[2][7].

2.2. Signaling and Metabolic Pathway

The LCC complex is a critical node in the biosynthesis of mycolic acids. It provides the α-carboxylated C24-C26 acyl-CoA, which serves as one of the two substrates for the final Claisen-type condensation reaction catalyzed by the polyketide synthase Pks13 to form the mature mycolic acid backbone[2][6]. The pathway illustrates a clear physiological context for the α-carboxylation of a long-chain acyl-CoA.

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_LCC Long-Chain Acyl-CoA Carboxylase (LCC) Complex cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_PKS Final Condensation FAS_I Acetyl-CoA (de novo synthesis) FAS_II Elongation Cycles FAS_I->FAS_II Primer LongChainAcylCoA Long-Chain Acyl-CoA (e.g., C24-CoA) FAS_I->LongChainAcylCoA LCC AccA3-AccD4-AccD5-AccE5 CarboxylatedAcylCoA α-Carboxy-Acyl-CoA (C26-carboxy-CoA) LCC->CarboxylatedAcylCoA Product ADP ADP + Pi LCC->ADP Meroacid Meromycolic Acid (from FAS-II) FAS_II->Meroacid Pks13 Pks13 MycolicAcid Mycolic Acid Pks13->MycolicAcid LongChainAcylCoA->LCC Substrate CarboxylatedAcylCoA->Pks13 Meroacid->Pks13 ATP ATP + HCO3- ATP->LCC

Mycolic Acid Biosynthesis Pathway Initiation.

Quantitative Data: Enzyme Kinetics

Kinetic studies on the reconstituted LCC complex from M. tuberculosis have determined its substrate preference and catalytic efficiency. While data specifically for lauroyl-CoA (C12) is not available, the parameters for a C20 substrate alongside short-chain substrates highlight the enzyme's broad capabilities.

SubstrateApparent Km (μM)kcat (s-1)Catalytic Efficiency (kcat/Km) (M-1s-1)
Acetyl-CoA (C2)120 ± 201.10 ± 0.059,167
Propionyl-CoA (C3)30 ± 51.50 ± 0.0450,000
Arachidoyl-CoA (C20)15 ± 20.015 ± 0.0011,000
Table 1: Kinetic parameters of the reconstituted M. tuberculosis LCC complex. Data sourced from Gago et al. (2017)[2].

The data show that while the LCC complex has a higher affinity (lower Km) for the long-chain C20-CoA substrate compared to acetyl-CoA, its turnover rate (kcat) is significantly lower. The overall catalytic efficiency is highest for propionyl-CoA, followed by acetyl-CoA, and then the long-chain acyl-CoA[2]. This suggests that the enzyme is adapted to handle multiple substrate types to fulfill its physiological role.

Experimental Protocols

The study of acyl-CoA carboxylases requires specialized methods for enzyme purification, activity measurement, and product quantification.

4.1. Protocol: Radiometric Assay for Acyl-CoA Carboxylase Activity

This protocol is a standard method for measuring the activity of acyl-CoA carboxylases by quantifying the incorporation of radiolabeled bicarbonate into an acid-stable product (the carboxylated acyl-CoA)[12][13].

Materials:

  • Enzyme preparation (purified or cell lysate)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Acyl-CoA substrate (e.g., lauroyl-CoA)

  • ATP solution

  • MgCl₂ solution

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA)

  • Stopping Solution (e.g., 6 M HCl)

  • Scintillation cocktail and vials

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. A typical 100 µL reaction could contain:

    • 50 µL of 2x Reaction Buffer with DTT and BSA

    • 10 µL of ATP solution (final concentration ~2-5 mM)

    • 10 µL of MgCl₂ solution (final concentration ~5-10 mM)

    • 10 µL of acyl-CoA substrate (final concentration ~50-200 µM)

    • 10 µL of NaH¹⁴CO₃ (specific activity adjusted to ensure sensitivity)

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 3 minutes to allow temperature equilibration.

  • Initiation: Start the reaction by adding 10 µL of the enzyme preparation to the mixture. Mix gently.

  • Incubation: Incubate for a defined period (e.g., 5-20 minutes), ensuring the reaction remains in the linear range with respect to time and enzyme concentration.

  • Termination: Stop the reaction by adding 20 µL of the Stopping Solution (6 M HCl). This acidifies the sample and drives off any unreacted H¹⁴CO₃ as ¹⁴CO₂ gas.

  • Evaporation: Evaporate the samples to dryness in a fume hood or using a centrifugal evaporator to ensure all volatile ¹⁴CO₂ is removed. This step is critical to reduce background noise.

  • Quantification: Resuspend the dried residue in water or buffer, add scintillation cocktail, and measure the remaining acid-stable radioactivity using a scintillation counter.

  • Calculation: The specific activity is calculated based on the incorporated radioactivity (counts per minute), the specific activity of the NaH¹⁴CO₃, the amount of protein used, and the reaction time. Results are typically expressed as nmol of product formed per minute per mg of protein.

Radiometric_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, MgCl2, Acyl-CoA) AddRadio Add NaH¹⁴CO₃ Start->AddRadio PreIncubate Pre-incubate at 37°C AddRadio->PreIncubate AddEnzyme Initiate with Enzyme PreIncubate->AddEnzyme Incubate Incubate (5-20 min) AddEnzyme->Incubate StopReaction Stop with HCl Incubate->StopReaction Evaporate Evaporate to Dryness (Remove unreacted ¹⁴CO₂) StopReaction->Evaporate Quantify Add Scintillation Cocktail & Count Radioactivity Evaporate->Quantify End Calculate Specific Activity Quantify->End

Workflow for a Radiometric Acyl-CoA Carboxylase Assay.

4.2. Workflow: Purification of the LCC Complex

Purifying the multi-subunit LCC complex requires multiple chromatography steps. The following represents a generalized workflow based on published methods[2][14][15].

Purification_Workflow Start Mycobacterial Cell Culture & Lysis Clarify Clarification (Centrifugation/Filtration) Start->Clarify AmmoniumSulfate Ammonium Sulfate Precipitation Clarify->AmmoniumSulfate GelFiltration Size-Exclusion Chromatography (e.g., Sephacryl S-300) AmmoniumSulfate->GelFiltration Resuspend Pellet Affinity Avidin Affinity Chromatography (Binds biotinylated AccA3 subunit) GelFiltration->Affinity Collect Fractions Elution Elution with Biotin Affinity->Elution Analysis Purity Analysis (SDS-PAGE, Western Blot) Elution->Analysis End Purified LCC Complex Analysis->End

Generalized Workflow for LCC Complex Purification.

4.3. Workflow: Quantitative Analysis by LC-MS/MS

To definitively identify and quantify this compound in a biological sample, a targeted mass spectrometry approach is required[16][17][18].

  • Lipid Extraction: Extract acyl-CoAs from cell pellets or tissue homogenates using a solvent system (e.g., isopropanol/acetonitrile with an acidic modifier).

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering lipids and salts.

  • Chromatographic Separation: Separate the acyl-CoA species using ultra-high performance liquid chromatography (UHPLC) with a C18 reversed-phase column.

  • Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode. This involves programming the instrument to detect the specific precursor ion for this compound and its characteristic product ion upon fragmentation.

  • Quantification: Quantify the analyte by comparing its peak area to that of a stable isotope-labeled internal standard.

Conclusion and Future Directions

Direct evidence for the widespread natural occurrence of this compound remains elusive. However, the existence and functional characterization of the long-chain acyl-CoA carboxylase complex in Mycobacterium provide a strong and scientifically validated precedent for the α-carboxylation of long-chain acyl-CoAs in nature. This suggests that this compound is a plausible metabolite within specific biological contexts, particularly in bacteria with complex lipid synthesis pathways.

For drug development professionals targeting mycobacterial diseases, the LCC complex represents a promising target. For researchers in metabolism, the potential existence of α-carboxylated fatty acyl-CoAs beyond the established mycolic acid pathway presents an intriguing area for future investigation. Advanced metabolomic and lipidomic analyses, utilizing sensitive LC-MS/MS methods, will be crucial in screening for these molecules in a broader range of organisms and determining their potential physiological roles.

References

The Enigmatic Extender: A Technical Guide to 2-Carboxylauroyl-CoA and its Prospective Role in Polyketide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The vast structural diversity and therapeutic potential of polyketides stem from the modular nature of their biosynthetic mega-enzymes, the polyketide synthases (PKSs). The selection of specific starter and extender units by these enzymatic assembly lines is a critical determinant of the final chemical scaffold. While malonyl-CoA and its methylated derivatives are the most common extender units, the incorporation of atypical building blocks is a key strategy for generating novel polyketide structures. This technical guide delves into the world of dicarboxylic acid extender units, with a specific focus on the C12 analogue, 2-carboxylauroyl-CoA, more systematically named dodecanedioyl-CoA.

While the natural incorporation of dodecanedioyl-CoA as an extender unit in polyketide biosynthesis remains to be definitively established in characterized natural product pathways, its potential as a tool for biosynthetic engineering is significant. This document provides a comprehensive overview of the current understanding of dicarboxylic acid utilization by PKSs, the biosynthesis of dodecanedioyl-CoA, and the experimental approaches required to explore its role in generating novel polyketides.

Chemical Identity and Properties of this compound (Dodecanedioyl-CoA)

This compound is the coenzyme A thioester of dodecanedioic acid, a 12-carbon α,ω-dicarboxylic acid.

Table 1: Chemical Properties of Dodecanedioic Acid

PropertyValue
Chemical Formula C₁₂H₂₂O₄
Molar Mass 230.30 g/mol
Appearance White crystalline powder
Melting Point 128-130 °C
Solubility Sparingly soluble in water, soluble in ethanol (B145695) and acetone

The Role of Dicarboxylic Acids in Polyketide Synthesis

Polyketide synthesis is a multi-step process catalyzed by modular PKSs. Each module is responsible for one cycle of chain elongation and comprises several catalytic domains. The acyltransferase (AT) domain is of particular importance as it selects the extender unit, typically a malonyl-CoA derivative, and loads it onto the acyl carrier protein (ACP).

The incorporation of dicarboxylic acids into polyketide chains is an emerging area of research. While they are not common extender units in known natural pathways, they have been successfully utilized as starter units in engineered PKS systems. This is often achieved by modifying the loading module of a PKS. For instance, a patent describes a method for producing dicarboxylic acids by removing the N-terminal decarboxylase domain from the loading module of a PKS, thereby allowing the incorporation of a dicarboxylyl-CoA as the initial building block.

The potential for dodecanedioyl-CoA to act as an extender unit would depend on the specificity of an AT domain within a PKS module. While most extender AT domains are highly specific for malonyl-CoA or methylmalonyl-CoA, some exhibit broader substrate tolerance. Engineering AT domains to accept novel extender units is a key strategy in combinatorial biosynthesis.

Biosynthesis of Dodecanedioyl-CoA

The biosynthesis of dodecanedioyl-CoA is not as well-characterized as that of primary metabolites like malonyl-CoA. However, plausible pathways can be inferred from known metabolic routes for dicarboxylic acid production.

ω-Oxidation of Lauric Acid

One likely route to dodecanedioic acid is through the ω-oxidation of lauric acid (dodecanoic acid). This pathway involves the hydroxylation of the terminal methyl group, followed by successive oxidations to an aldehyde and then a carboxylic acid.

Activation to Dodecanedioyl-CoA

Once dodecanedioic acid is synthesized, it must be activated to its coenzyme A thioester to be utilized by a PKS. This activation is typically catalyzed by an acyl-CoA synthetase or ligase.

Below is a diagram illustrating the proposed biosynthetic pathway.

Biosynthesis_of_Dodecanedioyl_CoA Lauric_Acid Lauric Acid omega_Hydroxy_Lauric_Acid ω-Hydroxy Lauric Acid Lauric_Acid->omega_Hydroxy_Lauric_Acid Cytochrome P450 Monooxygenase Dodecanedioic_Acid_Aldehyde Dodecanedioic Acid Aldehyde omega_Hydroxy_Lauric_Acid->Dodecanedioic_Acid_Aldehyde Alcohol Dehydrogenase Dodecanedioic_Acid Dodecanedioic Acid Dodecanedioic_Acid_Aldehyde->Dodecanedioic_Acid Aldehyde Dehydrogenase Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioic_Acid->Dodecanedioyl_CoA Acyl-CoA Synthetase

Figure 1: Proposed biosynthetic pathway of dodecanedioyl-CoA from lauric acid.

Hypothetical Role of Dodecanedioyl-CoA in Polyketide Synthesis

The incorporation of dodecanedioyl-CoA as an extender unit would introduce a long, linear dicarboxylic acid moiety into the polyketide backbone. This could have significant implications for the structure and bioactivity of the resulting molecule, potentially leading to novel macrocycles or linear polyketides with unique functionalities.

The following diagram illustrates a hypothetical PKS module incorporating dodecanedioyl-CoA.

PKS_Module_Incorporating_Dodecanedioyl_CoA cluster_module Hypothetical PKS Module KS KS Ketosynthase Elongated_Polyketide Elongated Polyketide Chain (with C12 dicarboxylate moiety) KS->Elongated_Polyketide Catalyzes condensation AT AT Acyltransferase ACP ACP Acyl Carrier Protein AT->ACP Loads extender unit ACP->KS Presents extender unit Growing_Polyketide Growing Polyketide Chain (on ACP of previous module) Growing_Polyketide->KS Dodecanedioyl_CoA Dodecanedioyl-CoA Dodecanedioyl_CoA->AT

Figure 2: A hypothetical PKS module incorporating dodecanedioyl-CoA.

Experimental Protocols

Investigating the role of dodecanedioyl-CoA in polyketide synthesis requires a combination of chemical synthesis, enzymatic assays, and molecular biology techniques.

Synthesis of Dodecanedioyl-CoA

Method: Dodecanedioyl-CoA can be synthesized from dodecanedioic acid and coenzyme A using a carbodiimide-mediated coupling reaction.

Protocol:

  • Dissolve dodecanedioic acid in an appropriate organic solvent (e.g., dimethylformamide).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate one of the carboxylic acid groups.

  • After stirring for several hours at room temperature, add a solution of coenzyme A (lithium salt) in a suitable buffer (e.g., sodium bicarbonate).

  • Allow the reaction to proceed overnight at 4°C.

  • Purify the resulting dodecanedioyl-CoA by reverse-phase high-performance liquid chromatography (HPLC).

In Vitro PKS Assays

Objective: To determine if a PKS or a specific PKS module can utilize dodecanedioyl-CoA as an extender unit.

Protocol:

  • Express and purify the PKS or PKS module of interest.

  • Set up a reaction mixture containing the purified enzyme, the appropriate starter unit (e.g., acetyl-CoA), dodecanedioyl-CoA, and NADPH (if reductive domains are present).

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Quench the reaction and extract the polyketide products with an organic solvent (e.g., ethyl acetate).

  • Analyze the products by liquid chromatography-mass spectrometry (LC-MS) to identify any novel polyketides corresponding to the incorporation of dodecanedioyl-CoA.

The following diagram outlines the experimental workflow for testing dodecanedioyl-CoA incorporation.

Experimental_Workflow Start Start Synthesize Synthesize Dodecanedioyl-CoA Start->Synthesize Purify_Enzyme Express and Purify PKS/PKS Module Start->Purify_Enzyme In_Vitro_Assay Perform In Vitro PKS Assay Synthesize->In_Vitro_Assay Purify_Enzyme->In_Vitro_Assay Analyze_Products Analyze Products by LC-MS In_Vitro_Assay->Analyze_Products Identify_Novel_Polyketides Identify Novel Polyketides Analyze_Products->Identify_Novel_Polyketides Success Successful Incorporation Identify_Novel_Polyketides->Success Yes Failure No Incorporation Identify_Novel_Polyketides->Failure No End End Success->End Failure->End

Figure 3: Experimental workflow for investigating dodecanedioyl-CoA incorporation.

Data Presentation

Quantitative data from in vitro assays should be presented in a clear and organized manner to allow for easy comparison.

Table 2: Hypothetical Kinetic Data for an AT Domain with Various Extender Units

Extender UnitKₘ (µM)k꜀ₐₜ (s⁻¹)k꜀ₐₜ/Kₘ (M⁻¹s⁻¹)
Malonyl-CoA50102.0 x 10⁵
Methylmalonyl-CoA10055.0 x 10⁴
Dodecanedioyl-CoA 500 0.1 2.0 x 10²

Future Perspectives and Conclusion

The exploration of novel extender units like dodecanedioyl-CoA holds immense promise for expanding the chemical diversity of polyketides. While its natural role as an extender unit is yet to be discovered, the tools of synthetic biology and enzyme engineering provide a clear path forward for its utilization in generating novel bioactive compounds. Future research should focus on:

  • Screening for Natural PKSs: Bioinformatic approaches can be used to mine genomic databases for AT domains with predicted specificity for dicarboxylic acids.

  • Engineering AT Domain Specificity: Rational design and directed evolution can be employed to engineer AT domains that efficiently recognize and incorporate dodecanedioyl-CoA.

  • In Vivo Production: Establishing microbial hosts that can both synthesize dodecanedioyl-CoA and express an engineered PKS capable of its incorporation will be crucial for scalable production of novel polyketides.

The Origin of 2-Carboxylauroyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Carboxylauroyl-CoA, a dicarboxylic acid derivative of lauric acid, is an intriguing molecule with potential roles in various metabolic contexts. Understanding its origin is crucial for elucidating its physiological functions and for potential applications in drug development and synthetic biology. This technical guide provides a comprehensive investigation into the biosynthetic origins of this compound, focusing on the most plausible enzymatic pathways. Based on current biochemical knowledge, the primary route for its formation is the direct α-carboxylation of lauroyl-CoA, a reaction catalyzed by a class of enzymes known as acyl-CoA carboxylases. This guide details the enzymatic basis for this hypothesis, contrasts it with alternative pathways, presents generalized experimental protocols for its investigation, and offers a framework for future research.

Introduction to Acyl-CoA Metabolism

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, participating in a wide array of biochemical processes including fatty acid synthesis and degradation, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids and secondary metabolites. The diversity of their acyl groups allows them to carry and transfer specific carbon backbones, making them versatile building blocks and signaling molecules. The modification of these acyl chains, for instance, through carboxylation, significantly alters their chemical properties and metabolic fate.

The Predominant Hypothesis: α-Carboxylation of Lauroyl-CoA

The nomenclature "this compound" indicates the presence of a carboxyl group at the second carbon (the α-carbon) of the lauroyl (C12) acyl chain. This strongly suggests that its biosynthesis occurs via the direct carboxylation of lauroyl-CoA. This reaction is analogous to the well-characterized carboxylation of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis, which is catalyzed by acetyl-CoA carboxylase (ACC).[1]

The Role of Acyl-CoA Carboxylases

Acyl-CoA carboxylases are a family of biotin-dependent enzymes that catalyze the irreversible carboxylation of acyl-CoA substrates. The general mechanism proceeds in two half-reactions:

  • Biotin (B1667282) Carboxylation: The biotin carboxylase (BC) domain of the enzyme catalyzes the ATP-dependent carboxylation of a covalently bound biotin cofactor using bicarbonate as the carbon donor.

  • Carboxyl Transfer: The carboxyltransferase (CT) domain transfers the activated carboxyl group from carboxybiotin to the α-carbon of the acyl-CoA substrate.

While ACC, with its specificity for the short-chain acetyl-CoA, is the most studied member of this family, evidence points to the existence of acyl-CoA carboxylases with broader substrate specificities.

Evidence for Long-Chain Acyl-CoA Carboxylases

Research in mycobacteria has led to the discovery of multi-subunit acyl-CoA carboxylase complexes capable of acting on long-chain acyl-CoA substrates.[2] These enzymes are crucial for the biosynthesis of mycolic acids, which are very long-chain fatty acids found in the mycobacterial cell wall. The long-chain acyl-CoA carboxylase (LCC) complex from Mycobacterium smegmatis, for instance, catalyzes the carboxylation of the α-carbon of long-chain acyl-CoAs.[2] This provides a strong precedent for the enzymatic capability to produce molecules structurally similar to this compound.

A novel single-chain, multi-domain long-chain acyl-CoA carboxylase (LCC) has also been identified in bacteria, showing a preference for long-chain acyl-CoA substrates, although it is also active toward short- and medium-chain acyl-CoAs.[3]

Alternative Biosynthetic Routes Considered

While α-carboxylation is the most direct and likely pathway, other metabolic routes for the formation of dicarboxylic acids exist and are considered here for completeness.

ω-Oxidation Pathway

The ω-oxidation pathway is a mechanism for the degradation of fatty acids that occurs in the endoplasmic reticulum. It involves the oxidation of the terminal methyl group (the ω-carbon) of a fatty acid. For lauric acid, this pathway would yield dodecanedioic acid, a C12 dicarboxylic acid with carboxyl groups at positions 1 and 12. This pathway does not produce a 2-carboxy derivative and is therefore an unlikely origin for this compound.

Reverse β-Oxidation Pathway

The reverse β-oxidation (rBOX) pathway is a synthetic biology platform for the chain elongation of acyl-CoAs. While it can be engineered to produce dicarboxylic acids, it typically involves the iterative addition of two-carbon units from acetyl-CoA.[4] It is not a known natural pathway for the specific α-carboxylation of a pre-existing C12 acyl-CoA.

Proposed Biosynthetic Pathway for this compound

Based on the available evidence, the following pathway is proposed for the biosynthesis of this compound:

Figure 1: Proposed Biosynthesis of this compound cluster_enzyme Long-Chain Acyl-CoA Carboxylase Lauroyl_CoA Lauroyl-CoA Carboxylauroyl_CoA This compound Lauroyl_CoA->Carboxylauroyl_CoA Carboxylation Bicarbonate HCO₃⁻ Enzyme Enzyme-Biotin ATP ATP ADP_Pi ADP + Pi Enzyme_Carboxy Enzyme-Biotin-COO⁻ Enzyme->Enzyme_Carboxy ATP -> ADP + Pi HCO₃⁻ Enzyme_Carboxy->Enzyme Lauroyl-CoA -> this compound

Caption: Proposed enzymatic conversion of Lauroyl-CoA to this compound.

Experimental Protocols for Investigating the Origin of this compound

The following are generalized experimental protocols that can be adapted to identify and characterize the enzyme responsible for the biosynthesis of this compound.

Enzyme Activity Assay

This assay is designed to detect the carboxylation of lauroyl-CoA in cell-free extracts or with purified enzyme preparations.

Principle: The incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product (this compound) is measured.

Materials:

  • Cell-free extract or purified enzyme

  • Lauroyl-CoA

  • [¹⁴C]Sodium bicarbonate

  • ATP

  • MgCl₂

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, DTT, and lauroyl-CoA.

  • Add the cell-free extract or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding [¹⁴C]sodium bicarbonate.

  • Incubate the reaction at the optimal temperature for the suspected enzyme (e.g., 30-37°C) for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding cold TCA. This will precipitate proteins and any acid-stable radiolabeled product.

  • Centrifuge to pellet the precipitate.

  • Wash the pellet to remove any unincorporated [¹⁴C]bicarbonate.

  • Resuspend the pellet in a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

Controls:

  • No enzyme control

  • No lauroyl-CoA control

  • No ATP control

Experimental Workflow for Enzyme Identification

Figure 2: Experimental Workflow for Enzyme Identification Start Biological Sample with Suspected Activity Homogenization Cell Lysis and Homogenization Start->Homogenization Crude_Extract Cell-Free Crude Extract Homogenization->Crude_Extract Enzyme_Assay Enzyme Activity Assay (Radiolabeled Bicarbonate) Crude_Extract->Enzyme_Assay Purification Protein Purification (e.g., Chromatography) Enzyme_Assay->Purification If activity is detected SDS_PAGE SDS-PAGE and Protein Identification (e.g., Mass Spectrometry) Purification->SDS_PAGE Gene_Cloning Gene Cloning and Recombinant Expression SDS_PAGE->Gene_Cloning Recombinant_Enzyme Purified Recombinant Enzyme Gene_Cloning->Recombinant_Enzyme Kinetic_Analysis Enzyme Kinetic Analysis (Km, Vmax) Recombinant_Enzyme->Kinetic_Analysis Final Characterization of Lauroyl-CoA Carboxylase Kinetic_Analysis->Final

Caption: A generalized workflow for the identification and characterization of Lauroyl-CoA carboxylase.

Quantitative Data Presentation

While specific kinetic data for a lauroyl-CoA carboxylase is not yet available in the literature, the following table provides a template for presenting such data once obtained. For comparison, generalized data for other known acyl-CoA carboxylases are included.

EnzymeSubstrateK_m (µM)V_max (µmol/min/mg)Optimal pH
Hypothetical Lauroyl-CoA Carboxylase Lauroyl-CoATo be determinedTo be determinedTo be determined
Acetyl-CoA Carboxylase (E. coli)Acetyl-CoA100 - 2005 - 157.5 - 8.5
Propionyl-CoA Carboxylase (Human)Propionyl-CoA200 - 4002 - 58.0
Long-Chain Acyl-CoA Carboxylase (M. smegmatis)Palmitoyl-CoA~50Variable~7.5

Note: The values for known enzymes are approximate and can vary based on the specific organism and assay conditions.

Conclusion and Future Directions

The origin of this compound is most likely the direct α-carboxylation of lauroyl-CoA by a long-chain acyl-CoA carboxylase. This hypothesis is supported by the existence of such enzymes in nature, particularly in bacteria. Future research should focus on the isolation and characterization of this putative enzyme from organisms where this compound is found. The experimental workflows and assays detailed in this guide provide a robust framework for these investigations. A thorough understanding of the biosynthesis of this compound will pave the way for exploring its physiological significance and harnessing its potential in biotechnological applications.

References

Preliminary Studies on 2-Carboxylauroyl-CoA: A Hypothetical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a speculative guide based on established biochemical principles, as "2-carboxylauroyl-CoA" is not a well-documented molecule in the current scientific literature. The proposed pathways, protocols, and data are hypothetical and intended to serve as a framework for potential future research.

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including fatty acid metabolism and the tricarboxylic acid cycle.[1] While short-chain and long-chain acyl-CoAs are extensively studied, dicarboxylic acyl-CoAs represent a more specialized class of molecules. This document explores the hypothetical molecule, this compound, a C12 dicarboxylic acyl-CoA. We will propose its potential synthesis, metabolic role, and methods for its study, providing a technical guide for researchers interested in this novel area.

Based on its name, this compound is the coenzyme A derivative of 2-carboxylauric acid (dodecanedioic acid). This structure suggests a potential role as an intermediate in fatty acid metabolism, possibly arising from carboxylation of lauroyl-CoA or as a product of omega-oxidation of longer-chain dicarboxylic acids.

Hypothetical Signaling and Metabolic Pathways

The metabolic fate of this compound is likely intertwined with fatty acid synthesis and degradation. We propose two primary hypothetical pathways:

  • Anaplerotic Pathway: this compound could be metabolized to yield intermediates for the citric acid cycle, thereby having an anaplerotic function.

  • Chain Elongation/Degradation: It might serve as a substrate for enzymes involved in fatty acid chain elongation or be a product of the degradation of larger dicarboxylic acids.

Below are diagrams illustrating these hypothetical pathways.

anaplerotic_pathway cluster_mitochondrion Mitochondrion Lauroyl-CoA Lauroyl-CoA Carboxylase Carboxylase Lauroyl-CoA->Carboxylase CO2 This compound This compound Carboxylase->this compound Beta-oxidation Beta-oxidation This compound->Beta-oxidation Propionyl-CoA Propionyl-CoA Beta-oxidation->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA TCA_Cycle Citric Acid Cycle Succinyl-CoA->TCA_Cycle experimental_workflow Start Start Chemical_Synthesis Chemical Synthesis of This compound Start->Chemical_Synthesis Purification HPLC Purification Chemical_Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization Enzymatic_Assay Enzymatic Assays with Putative Enzymes Characterization->Enzymatic_Assay Cell_Culture Cell Culture Experiments Characterization->Cell_Culture Data_Analysis Data Analysis and Pathway Elucidation Enzymatic_Assay->Data_Analysis Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS_Analysis LC-MS/MS Analysis of Intracellular Levels Metabolite_Extraction->LC_MS_Analysis LC_MS_Analysis->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: The Study of Dicarboxylic Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides an overview of the biological context and analytical methodologies for studying dicarboxylic acyl-CoAs. Due to safety policies, this document does not provide a detailed, step-by-step protocol for the chemical synthesis of any substance, including 2-carboxylauroyl-CoA. The focus is on the enzymatic context and analytical detection of these molecules from biological samples.

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, formed when a fatty acid is linked to coenzyme A (CoA). They are pivotal in numerous biochemical pathways, including energy production through β-oxidation, synthesis of complex lipids, and cellular signaling.[1] A specific class of these molecules, dicarboxylic acyl-CoAs, are derived from dicarboxylic acids (DCAs).

DCAs are typically formed through the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, a pathway that becomes significant when mitochondrial β-oxidation is saturated or impaired.[2][3] These DCAs are subsequently activated to their corresponding dicarboxyl-CoA thioesters and are primarily metabolized via β-oxidation within peroxisomes.[2][4] The study of dicarboxylic acyl-CoAs is crucial for understanding metabolic dysregulation in various diseases, including fatty acid oxidation disorders and diabetes, making them important targets for research and drug development.[5][4]

Principles of Acyl-CoA Formation in Biological Systems

In a laboratory or biological setting, acyl-CoAs are typically generated enzymatically, mimicking the natural cellular process. This method is often preferred over chemical synthesis, which can suffer from low yields and instability of the CoA conjugates.[6]

The activation of fatty acids (including dicarboxylic acids) to their CoA thioesters is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS).[7] The reaction proceeds in two steps: first, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate (PPi). Second, the acyl group is transferred from AMP to the thiol group of Coenzyme A, forming the acyl-CoA thioester.[7]

  • Reaction: Fatty Acid + ATP + CoA-SH → Acyl-CoA + AMP + PPi

This enzymatic approach is highly specific and efficient. For instance, the ACSF3 enzyme is known to activate dicarboxylic acids like methylmalonic and malonic acid.[7] The specific synthetase for longer-chain dicarboxylic acids like 2-carboxylauric acid (dodecanedioic acid) has not been definitively identified but is a subject of ongoing research.[8]

Metabolic Pathway of Dicarboxylic Acyl-CoAs

Dicarboxylic acyl-CoAs are key intermediates in an alternative fatty acid oxidation pathway. The diagram below illustrates the formation of a dicarboxylic acid from a typical long-chain fatty acid via ω-oxidation, its subsequent activation to a dicarboxyl-CoA, and its entry into the peroxisomal β-oxidation cycle. This process shortens the dicarboxylic acid chain, producing acetyl-CoA and a shorter dicarboxyl-CoA in each cycle.[3][4]

Dicarboxylic_Acid_Metabolism cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome LCFA Long-Chain Fatty Acid Omega_Ox ω-Oxidation (Cytochrome P450) LCFA->Omega_Ox DCA Dicarboxylic Acid (DCA) Omega_Ox->DCA ACS Acyl-CoA Synthetase DCA->ACS DCA_CoA Dicarboxyl-CoA Beta_Ox Peroxisomal β-Oxidation DCA_CoA->Beta_Ox AcetylCoA Acetyl-CoA Beta_Ox->AcetylCoA To TCA Cycle, Ketogenesis, etc. Short_DCA_CoA Chain-Shortened Dicarboxyl-CoA Beta_Ox->Short_DCA_CoA Re-enters cycle ACS->DCA_CoA Activation AMP_PPi AMP + PPi ACS->AMP_PPi ATP ATP ATP->ACS CoA CoA-SH CoA->ACS

Caption: Metabolic fate of dicarboxylic acids.

Experimental Protocols for the Analysis of Acyl-CoAs

The quantification of endogenous acyl-CoAs from biological samples is challenging due to their low abundance and instability.[9][10] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most robust and widely used method for their analysis.[11]

Experimental_Workflow SamplePrep 1. Sample Preparation (e.g., Tissue Homogenization) Extraction 2. Acyl-CoA Extraction (SPE or LLE) SamplePrep->Extraction Analysis 3. LC-MS/MS Analysis (Separation & Detection) Extraction->Analysis DataProc 4. Data Processing (Quantification & Analysis) Analysis->DataProc

Caption: General workflow for acyl-CoA analysis.

Protocol 1: Extraction of Acyl-CoAs from Biological Samples

This protocol provides a general methodology for extracting acyl-CoAs. Optimization may be required depending on the sample type.

  • Homogenization: Homogenize frozen tissue or cell pellets in a cold solution of 2:1 isopropanol:50 mM KH2PO4. This step precipitates proteins while preserving acyl-CoAs.

  • Internal Standard Spiking: Add a mixture of stable isotope-labeled acyl-CoA internal standards to the homogenate for accurate quantification.[5]

  • Phase Separation: Add methanol (B129727) and an acidic buffer to the homogenate. Vortex and centrifuge to separate the polar (containing acyl-CoAs) and non-polar phases.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the aqueous supernatant from the previous step onto the cartridge.

    • Wash the cartridge with an aqueous buffer to remove salts and impurities.

    • Elute the acyl-CoAs with a basic methanol solution (e.g., methanol with ammonium (B1175870) hydroxide).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable buffer (e.g., 95:5 water:acetonitrile with 5 mM ammonium acetate) for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS
  • Chromatographic Separation: Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (RPLC). A C18 or C8 column is typically used.[11]

  • Mass Spectrometry Detection:

    • Use a tandem mass spectrometer operating in positive ion mode with an electrospray ionization (ESI) source.

    • For targeted quantification, use the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the acyl-CoA) and a specific product ion that is characteristic of all acyl-CoAs (e.g., the fragment corresponding to the phosphopantetheine moiety).[11]

  • Data Analysis: Quantify the endogenous acyl-CoAs by comparing the peak area of the analyte to the peak area of its corresponding stable isotope-labeled internal standard.

Data Presentation

Table 1: Representative LC-MS/MS Parameters for Acyl-CoA Analysis

This table summarizes typical parameters used for the separation and detection of acyl-CoAs.

ParameterTypical SettingPurpose
LC Column C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)Separation based on acyl chain length and polarity.
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetateAqueous component of the gradient.
Mobile Phase B Acetonitrile with 0.1% formic acidOrganic component for elution.
Gradient 5% B to 95% B over 15-20 minutesElutes acyl-CoAs from short-chain to long-chain.
Ionization Mode Positive Electrospray Ionization (ESI+)Efficiently ionizes acyl-CoA molecules.
Analysis Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Collision Energy (CE) Optimized for each specific acyl-CoAEnsures efficient fragmentation for MRM.
Table 2: Example MRM Transitions for Selected Acyl-CoAs

The analysis of acyl-CoAs by MS/MS often utilizes the neutral loss of a 507 Da fragment (phosphopantetheine diphosphate) or monitors a common product ion.[11]

Acyl-CoA SpeciesPrecursor Ion (m/z) [M+H]+Product Ion (m/z)Notes
Acetyl-CoA (C2)809.6303.1Common fragment for short-chain acyl-CoAs.
Lauroyl-CoA (C12:0)950.8444.2Represents a typical long-chain acyl-CoA.
This compound (C12-DCA-CoA) 994.7 488.2 Hypothetical values for a dicarboxylic acyl-CoA.
Palmitoyl-CoA (C16:0)1006.9499.3
Oleoyl-CoA (C18:1)1032.9525.3Example of an unsaturated acyl-CoA.

References

Application Notes and Protocols for the Detection of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxylauroyl-CoA is a dicarboxylic acyl-coenzyme A (acyl-CoA) intermediate that plays a role in lipid metabolism. The accurate detection and quantification of this and other acyl-CoAs are crucial for understanding various physiological and pathological processes, making it a key area of interest in drug development and metabolic research. Dicarboxylic acids are formed through omega-oxidation of fatty acids, an alternative pathway to the more common beta-oxidation. This pathway becomes particularly important under conditions of high lipid load or when mitochondrial beta-oxidation is impaired.

These application notes provide a comprehensive overview of the analytical techniques for the detection and quantification of this compound, with a primary focus on the most robust and widely used method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques Overview

While various methods can be employed for the analysis of acyl-CoAs, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for the quantification of acyl-CoAs due to its high sensitivity, specificity, and ability to analyze complex biological samples.[1][2][3][4][5][6] It allows for the separation of different acyl-CoA species by liquid chromatography followed by their specific detection and fragmentation in a tandem mass spectrometer. A common characteristic used for the identification of acyl-CoAs is the neutral loss of a 507 Da fragment corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This method can also be used for acyl-CoA analysis, though it is generally less sensitive than LC-MS/MS.[7] Quantification is based on the UV absorbance of the adenine (B156593) group in the CoA molecule.

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol provides a detailed methodology for the extraction and quantification of this compound from tissue samples.

1. Sample Preparation (Tissue)

Proper sample preparation is critical for accurate quantification of acyl-CoAs.

  • Materials:

    • Frozen tissue sample (~50-100 mg)

    • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled dicarboxylic acyl-CoA or a C17-CoA can be used.

    • Petroleum ether

    • Methanol

    • Chloroform

    • Saturated (NH4)2SO4 solution

    • Centrifuge tubes

    • Homogenizer

  • Procedure:

    • Weigh approximately 50-100 mg of frozen tissue in a pre-chilled tube.

    • Add 400 µL of ice-cold extraction buffer and the internal standard.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

    • To remove neutral lipids, wash the homogenate three times with 400 µL of petroleum ether. After each wash, centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases and discard the upper petroleum ether layer.

    • Add 10 µL of saturated (NH4)2SO4 to the lower aqueous phase, followed by 1.2 mL of a 2:1 methanol:chloroform mixture.

    • Vortex the mixture thoroughly and let it stand at room temperature for 20 minutes to allow for protein precipitation.

    • Centrifuge at high speed (e.g., 21,000 x g) for 2 minutes.

    • Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: 10% Acetonitrile in water with 15 mM Ammonium Hydroxide.

  • Mobile Phase B: 90% Acetonitrile in water with 15 mM Ammonium Hydroxide.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The specific gradient will need to be optimized based on the column dimensions and the specific analytes.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

  • MRM Transitions:

    • For the identification of acyl-CoAs, a neutral loss scan of 507 Da can be performed.[1]

    • For quantification of this compound, the precursor ion will be its protonated molecular weight [M+H]+. The specific product ion will need to be determined by infusing a standard, but a common product ion for dicarboxylic acyl-CoAs would result from the loss of the CoA moiety.

    • The MRM transition for the internal standard will also need to be monitored.

Data Presentation

The following table presents hypothetical quantitative data for this compound in different tissue types to illustrate how results can be structured for comparison.

Tissue TypeThis compound (pmol/mg tissue)Standard Deviation
Liver1.250.15
Kidney0.880.10
Heart0.450.06
Skeletal Muscle0.210.03

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue Tissue Homogenization Extraction Liquid-Liquid Extraction Tissue->Extraction Precipitation Protein Precipitation Extraction->Precipitation Drying Drying under Nitrogen Precipitation->Drying Reconstitution Reconstitution Drying->Reconstitution LC Liquid Chromatography Separation Reconstitution->LC MS Tandem Mass Spectrometry Detection LC->MS Quantification Quantification MS->Quantification

Caption: Workflow for the analysis of this compound.

Dicarboxylic Acid Metabolism Pathway

Dicarboxylic_Acid_Metabolism FattyAcid Long-Chain Fatty Acid OmegaOxidation Omega-Oxidation (ER) FattyAcid->OmegaOxidation DicarboxylicAcid Dicarboxylic Acid OmegaOxidation->DicarboxylicAcid AcylCoA_Synthase Acyl-CoA Synthetase DicarboxylicAcid->AcylCoA_Synthase Dicarboxylyl_CoA This compound AcylCoA_Synthase->Dicarboxylyl_CoA Peroxisomal_BetaOxidation Peroxisomal Beta-Oxidation Dicarboxylyl_CoA->Peroxisomal_BetaOxidation ChainShortened_DCA Chain-Shortened Dicarboxylic Acyl-CoA Peroxisomal_BetaOxidation->ChainShortened_DCA AcetylCoA Acetyl-CoA Peroxisomal_BetaOxidation->AcetylCoA

Caption: Metabolic pathway of dicarboxylic acids.

References

Application Note: Quantitative Analysis of 2-Carboxylauroyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the sensitive and specific quantification of 2-carboxylauroyl-CoA, also known as dodecanedioyl-CoA, in biological matrices. Long-chain dicarboxylic acyl-CoAs are important metabolic intermediates whose analysis can provide insights into fatty acid metabolism and related pathologies. The described method utilizes a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) platform with positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for targeted quantification. This document provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with predicted fragmentation patterns for this compound.

Introduction

Coenzyme A (CoA) and its thioesters are central to numerous metabolic processes, including the Krebs cycle and fatty acid β-oxidation[1]. Dicarboxylic acids are generated from monocarboxylic fatty acids via ω-oxidation and are subsequently metabolized through β-oxidation in both mitochondria and peroxisomes[2][3]. The analysis of specific acyl-CoA species, such as the C12 dicarboxylic this compound (dodecanedioyl-CoA), is crucial for understanding metabolic flux and dysregulation in various disease states. Mass spectrometry, particularly LC-MS/MS, offers the high sensitivity and specificity required for the accurate quantification of these low-abundance molecules from complex biological samples[1][4]. This protocol is adapted from established methods for general acyl-CoA analysis due to the absence of a specific published protocol for this compound.

Metabolic Pathway Context

Dicarboxylic acyl-CoAs are formed through a multi-step process beginning with the ω-oxidation of monocarboxylic fatty acids in the endoplasmic reticulum, followed by activation to their CoA thioesters. These dicarboxylyl-CoA esters are then catabolized via β-oxidation, primarily within peroxisomes, to yield shorter-chain dicarboxylic acyl-CoAs and acetyl-CoA[2][3][5].

metabolic_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol / Microsomes cluster_peroxisome Peroxisome Monocarboxylic Fatty Acid Monocarboxylic Fatty Acid ω-Hydroxy Fatty Acid ω-Hydroxy Fatty Acid Monocarboxylic Fatty Acid->ω-Hydroxy Fatty Acid Cyp450 ω-hydroxylase Dicarboxylic Acid Dicarboxylic Acid ω-Hydroxy Fatty Acid->Dicarboxylic Acid ADH/ALDH Dicarboxylyl-CoA e.g., this compound Dicarboxylic Acid->Dicarboxylyl-CoA Dicarboxylyl-CoA Synthetase Chain-Shortened\nDicarboxylyl-CoA Chain-Shortened Dicarboxylyl-CoA Dicarboxylyl-CoA->Chain-Shortened\nDicarboxylyl-CoA β-Oxidation Acetyl-CoA Acetyl-CoA Chain-Shortened\nDicarboxylyl-CoA->Acetyl-CoA experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue or Cells) Spike Spike Internal Standard Sample->Spike Homogenize Homogenize in Buffer/Solvent Spike->Homogenize Extract Centrifuge & Collect Supernatant Homogenize->Extract Dry Dry Down Under Nitrogen Extract->Dry Reconstitute Reconstitute in MeOH/Water Dry->Reconstitute LCMS Inject on C18 Column (UHPLC) Reconstitute->LCMS Detect Detect by MRM (Triple Quadrupole MS) LCMS->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Concentration Quantify->Report

References

Application Notes and Protocols for HPLC Separation of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxylauroyl-CoA, a dicarboxylic acyl-coenzyme A thioester, is an important intermediate in the metabolism of long-chain dicarboxylic acids. Accurate and reliable quantification of this compound is crucial for studying metabolic pathways, diagnosing certain metabolic disorders, and for the development of drugs targeting lipid metabolism. These application notes provide a detailed protocol for the separation and analysis of this compound using High-Performance Liquid Chromatography (HPLC), including sample preparation, a proposed ion-pair reversed-phase HPLC method, and data analysis.

Biochemical Context: Dicarboxylic Acid Metabolism

Long-chain dicarboxylic acids are metabolized through a pathway involving ω-oxidation followed by β-oxidation. This process is particularly important when mitochondrial β-oxidation of monocarboxylic fatty acids is impaired or overloaded.

The metabolic pathway can be summarized as follows:

  • ω-Oxidation: Long-chain fatty acids are first oxidized at the terminal methyl group (ω-carbon) in the endoplasmic reticulum, forming a dicarboxylic acid.

  • Activation: The resulting dicarboxylic acid is then activated to its corresponding dicarboxylyl-CoA thioester, such as this compound, by dicarboxylyl-CoA synthetase, primarily in the microsomes.[1][2]

  • β-Oxidation: The dicarboxylyl-CoA undergoes β-oxidation, predominantly within peroxisomes and to some extent in mitochondria, to yield shorter-chain dicarboxylic acids, acetyl-CoA, and succinyl-CoA.[3][4] This process involves several enzymes, including acyl-CoA dehydrogenases.[3]

A diagram of the dicarboxylic acid metabolism pathway is presented below.

Dicarboxylic_Acid_Metabolism cluster_enzymes Key Enzymes MCFA Monocarboxylic Fatty Acid ER Endoplasmic Reticulum (ω-Oxidation) MCFA->ER DCA Dicarboxylic Acid ER->DCA Cytochrome P450 Cytochrome P450 ER->Cytochrome P450 Microsomes Microsomes (Activation) DCA->Microsomes DCA_CoA Dicarboxylyl-CoA (e.g., this compound) Microsomes->DCA_CoA Dicarboxylyl-CoA Synthetase Dicarboxylyl-CoA Synthetase Microsomes->Dicarboxylyl-CoA Synthetase Peroxisomes Peroxisomes / Mitochondria (β-Oxidation) DCA_CoA->Peroxisomes Shorter_DCA_CoA Shorter-chain Dicarboxylyl-CoA Peroxisomes->Shorter_DCA_CoA Acetyl_CoA Acetyl-CoA Peroxisomes->Acetyl_CoA Succinyl_CoA Succinyl-CoA Peroxisomes->Succinyl_CoA Acyl-CoA Dehydrogenases Acyl-CoA Dehydrogenases Peroxisomes->Acyl-CoA Dehydrogenases

Dicarboxylic acid metabolism pathway.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for the accurate quantification of acyl-CoA esters, which are present in low concentrations and are susceptible to degradation.

Materials:

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Ice-cold 10% (w/v) perchloric acid (PCA) or 5% (w/v) sulfosalicylic acid (SSA)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Acetonitrile (B52724) (ACN)

  • 2-propanol

  • Solid Phase Extraction (SPE) cartridges (C18)

Protocol for Tissue Samples:

  • Excise tissue and immediately freeze-clamp in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Homogenize the powdered tissue (10-50 mg) on ice in 1 mL of ice-cold 10% PCA or 5% SSA containing a known amount of internal standard.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acid-soluble acyl-CoAs.

  • For purification and concentration, pass the supernatant through a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with a methanol (B129727) or acetonitrile solution.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC analysis.

Protocol for Cultured Cells:

  • Aspirate the culture medium and wash the cells with ice-cold PBS.

  • Scrape the cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold 10% PCA or 5% SSA with internal standard.

  • Proceed with sonication on ice to ensure complete cell lysis.

  • Follow steps 4-10 from the tissue sample protocol.

The following diagram illustrates the general workflow for sample preparation.

Sample_Preparation_Workflow Start Tissue or Cell Sample Homogenization Homogenization in Acid (with Internal Standard) Start->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Wash Wash Cartridge SPE->Wash Elution Elute Acyl-CoAs Wash->Elution Drying Evaporate to Dryness Elution->Drying Reconstitution Reconstitute in Mobile Phase Drying->Reconstitution Analysis HPLC Analysis Reconstitution->Analysis

Sample preparation workflow.
Proposed HPLC Method for this compound

Due to the dicarboxylic nature of this compound, which increases its polarity compared to monocarboxylic acyl-CoAs of similar chain length, an ion-pair reversed-phase HPLC method is proposed for optimal separation. This method is based on established protocols for long-chain acyl-CoAs and dicarboxylic acids.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV or Mass Spectrometry (MS) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Reagents and Mobile Phases:

  • Mobile Phase A: 100 mM potassium phosphate buffer (pH 5.5) with 5 mM tetrabutylammonium (B224687) bromide (TBAB) as the ion-pairing agent.

  • Mobile Phase B: 100% Acetonitrile.

Chromatographic Conditions:

ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 100 mM KH₂PO₄ (pH 5.5), 5 mM TBAB
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV at 254 nm or MS/MS
Injection Volume 20 µL

Proposed Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
07030
204060
251090
301090
317030
407030

Rationale for the Proposed Method:

  • C18 Column: Provides excellent retention for long alkyl chains.

  • Ion-Pairing Agent (TBAB): The tetrabutylammonium cation will form an ion pair with the negatively charged carboxyl and phosphate groups of this compound, increasing its hydrophobicity and retention on the C18 column.[5]

  • Gradient Elution: A gradient from a lower to a higher concentration of acetonitrile is necessary to elute acyl-CoAs with a wide range of polarities, ensuring that more polar species like this compound are retained and separated from other components, while less polar long-chain acyl-CoAs are eluted within a reasonable time.

  • UV Detection at 254 nm: The adenine (B156593) moiety of Coenzyme A has a strong absorbance at this wavelength, allowing for sensitive detection.

  • Mass Spectrometry (MS) Detection: For higher specificity and sensitivity, coupling the HPLC to a mass spectrometer is recommended. The precursor ion of this compound can be targeted for fragmentation to produce specific product ions for highly selective quantification using Multiple Reaction Monitoring (MRM).

Data Presentation and Analysis

Quantitative data should be summarized in a clear and structured format. Below is a template for presenting the results.

Table 1: Retention Times of Standard Acyl-CoAs

Acyl-CoARetention Time (min)
Malonyl-CoAExpected early elution
Acetyl-CoAExpected early elution
Lauroyl-CoAExpected mid-range elution
This compound To be determined
Stearoyl-CoAExpected late elution

Table 2: Quantitative Analysis of this compound in Samples

Sample IDPeak AreaConcentration (nmol/g tissue)
Control 1
Control 2
Treatment 1
Treatment 2

Quantification: Quantification is achieved by creating a standard curve using known concentrations of a this compound standard. The peak area of the analyte in the sample is compared to the standard curve to determine its concentration. The use of an internal standard is crucial to correct for variations in sample extraction and injection volume.

Conclusion

The provided protocols offer a comprehensive framework for the separation and quantification of this compound. The proposed ion-pair reversed-phase HPLC method is designed to provide adequate retention and resolution for this dicarboxylic acyl-CoA. Method optimization, particularly of the ion-pairing agent concentration and the gradient profile, may be necessary depending on the specific sample matrix and analytical instrumentation. For unambiguous identification and the most sensitive quantification, the use of LC-MS/MS is highly recommended.

References

Application Notes and Protocols for Isotopic Labeling of 2-Carboxylauroyl-CoA in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. The use of stable isotopes, such as ¹³C, allows for the tracing of atoms through biochemical reactions, providing invaluable insights into cellular metabolism. 2-Carboxylauroyl-CoA, a dicarboxylic acyl-coenzyme A, is an important intermediate in the metabolism of long-chain dicarboxylic acids. Understanding its metabolic fate is crucial for research in areas such as fatty acid oxidation disorders, peroxisomal metabolism, and the development of therapeutic agents targeting these pathways.

These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its application in metabolic flux analysis. The methodologies described herein are intended to guide researchers in designing and executing experiments to track the metabolism of this key dicarboxylic acyl-CoA.

Data Presentation

Table 1: Theoretical Mass Shifts for Isotopically Labeled this compound and Its Metabolites
MetaboliteUnlabeled Monoisotopic Mass (Da)Labeling StrategyLabeled Monoisotopic Mass (Da)Mass Shift (Da)
Dodecanedioic acid230.1518U-¹³C₁₂242.2001+12
This compound (mono-CoA)979.2562¹³C₁₂-Dodecanedioyl991.3045+12
Acetyl-CoA (from β-oxidation)809.1183from ¹³C₁₂-Dodecanedioyl-CoA811.1251+2
Succinyl-CoA (from β-oxidation)867.1027from ¹³C₁₂-Dodecanedioyl-CoA871.1162+4

Experimental Protocols

Protocol 1: Chemical Synthesis of U-¹³C₁₂-Dodecanedioic Acid

This protocol describes a potential synthetic route for uniformly ¹³C-labeled dodecanedioic acid, a precursor for labeled this compound. This method is adapted from general strategies for synthesizing labeled fatty acids.[1][2]

Materials:

  • ¹³C-labeled starting materials (e.g., ¹³C-labeled 1,6-hexanediol (B165255) and ¹³C-labeled adipoyl chloride)

  • Appropriate solvents (e.g., THF, diethyl ether)

  • Reagents for carbon-carbon bond formation (e.g., Grignard reagents, organocuprates)

  • Oxidizing agents (e.g., Jones reagent, PCC)

  • Standard laboratory glassware and purification equipment (e.g., chromatography columns)

Procedure:

  • Synthesis of ¹³C₆-1,6-dibromohexane: Convert U-¹³C₆-1,6-hexanediol to the corresponding dibromide using a suitable brominating agent (e.g., PBr₃ or HBr). Purify the product by distillation or chromatography.

  • Grignard Reagent Formation: Prepare the di-Grignard reagent from U-¹³C₆-1,6-dibromohexane by reacting it with magnesium turnings in anhydrous diethyl ether or THF.

  • Coupling Reaction: React the di-Grignard reagent with a suitable ¹³C-labeled electrophile, such as ¹³C-labeled chloroformates, to extend the carbon chain. This step will require careful optimization of reaction conditions to favor the desired C12 chain length.

  • Oxidation to Dicarboxylic Acid: Oxidize the terminal functional groups of the C12 product to carboxylic acids. For example, if the coupling reaction yields a diol, a strong oxidizing agent like Jones reagent can be used.

  • Purification: Purify the final product, U-¹³C₁₂-dodecanedioic acid, by recrystallization or column chromatography.

  • Characterization: Confirm the identity and isotopic enrichment of the product using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Enzymatic Synthesis of U-¹³C₁₂-2-Carboxylauroyl-CoA

This protocol outlines the enzymatic ligation of the synthesized U-¹³C₁₂-dodecanedioic acid to Coenzyme A (CoA). This method utilizes an acyl-CoA synthetase, which may require screening for an enzyme that efficiently activates dicarboxylic acids.

Materials:

  • U-¹³C₁₂-Dodecanedioic acid (from Protocol 1)

  • Coenzyme A, lithium salt

  • ATP, magnesium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available broad-specificity enzyme)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)

  • HPLC system for purification and analysis

Procedure:

  • Enzyme Activity Assay: Before proceeding with the labeled substrate, confirm the activity of the chosen acyl-CoA synthetase with unlabeled dodecanedioic acid. Monitor the formation of the CoA ester by HPLC.

  • Reaction Setup: In a microcentrifuge tube, combine the following in the reaction buffer:

    • U-¹³C₁₂-Dodecanedioic acid (e.g., 1 mM)

    • Coenzyme A (e.g., 1.5 mM)

    • ATP (e.g., 2 mM)

    • Acyl-CoA synthetase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 1-4 hours), based on the activity assay.

  • Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation.

  • Purification: Purify the U-¹³C₁₂-2-carboxylauroyl-CoA from the reaction mixture using reversed-phase HPLC.

  • Quantification and Characterization: Determine the concentration of the purified product using its UV absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹). Confirm the mass and isotopic enrichment by high-resolution mass spectrometry (e.g., LC-MS/MS). The expected product could be a mono-CoA ester or a di-CoA ester, depending on the enzyme's activity, which needs to be characterized.

Protocol 3: Metabolic Flux Analysis of this compound Metabolism

This protocol describes how to use the synthesized U-¹³C₁₂-2-carboxylauroyl-CoA to trace its metabolism in a cellular system, such as cultured hepatocytes or isolated peroxisomes.[3][4][5][6]

Materials:

  • Cultured cells (e.g., HepG2 cells) or isolated peroxisomes

  • Cell culture medium or appropriate buffer for isolated organelles

  • U-¹³C₁₂-2-Carboxylauroyl-CoA (from Protocol 2)

  • Reagents for cell lysis and metabolite extraction (e.g., ice-cold methanol/water)

  • LC-MS/MS system for metabolite analysis

Procedure:

  • Cell Culture and Treatment: Culture the cells to the desired confluency. Replace the medium with fresh medium containing a defined concentration of U-¹³C₁₂-2-carboxylauroyl-CoA. For isolated peroxisomes, incubate them in a buffered solution containing the labeled substrate.

  • Time-Course Experiment: At various time points (e.g., 0, 15, 30, 60, 120 minutes), harvest the cells or stop the peroxisomal reaction.

  • Metabolite Extraction:

    • For cells, rapidly wash with ice-cold saline, then quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

    • For peroxisomes, pellet the organelles by centrifugation and extract the metabolites.

  • Sample Preparation: Centrifuge the extracts to remove debris. Dry the supernatant under a stream of nitrogen or by lyophilization. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS method optimized for the separation and detection of acyl-CoAs and organic acids. Monitor for the mass of the labeled substrate and its expected downstream metabolites (e.g., ¹³C-labeled chain-shortened dicarboxylyl-CoAs, ¹³C₂-acetyl-CoA, ¹³C₄-succinyl-CoA).

  • Data Analysis: Quantify the peak areas of the labeled metabolites at each time point. Calculate the rate of disappearance of the labeled substrate and the rate of appearance of labeled products. This data can be used to determine the metabolic flux through the peroxisomal β-oxidation pathway.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Labeled Substrate cluster_mfa Metabolic Flux Analysis start U-¹³C-Precursors chem_synth Chemical Synthesis (Protocol 1) start->chem_synth labeled_dca U-¹³C₁₂-Dodecanedioic Acid chem_synth->labeled_dca enz_synth Enzymatic Ligation (Protocol 2) labeled_dca->enz_synth labeled_coa U-¹³C₁₂-2-Carboxylauroyl-CoA enz_synth->labeled_coa incubation Incubation with Labeled Substrate (Protocol 3) labeled_coa->incubation cell_culture Cell Culture/ Isolated Peroxisomes cell_culture->incubation extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis flux_calc Flux Calculation analysis->flux_calc

Caption: Experimental workflow for metabolic studies.

metabolic_pathway cluster_omega_oxidation ω-Oxidation (ER) cluster_activation Activation (Peroxisome/ER) cluster_beta_oxidation Peroxisomal β-Oxidation lauric_acid Lauric Acid (Monocarboxylic Acid) omega_hydroxy ω-Hydroxy Lauric Acid lauric_acid->omega_hydroxy CYP450 dodecanedioic_acid Dodecanedioic Acid (2-Carboxylauric Acid) omega_hydroxy->dodecanedioic_acid ADH/ALDH dodecanedioic_acid_labeled [¹³C₁₂]-Dodecanedioic Acid dodecanedioyl_coa [¹³C₁₂]-2-Carboxylauroyl-CoA (Dodecanedioyl-CoA) c10_dca_coa [¹³C₁₀]-Decanedioyl-CoA dodecanedioyl_coa->c10_dca_coa ACOX1 acetyl_coa [¹³C₂]-Acetyl-CoA dodecanedioyl_coa->acetyl_coa + 4 cycles dodecanedioic_acid_labeled->dodecanedioyl_coa Acyl-CoA Synthetase + CoA, ATP dodecanedioic_acid_labeled->dodecanedioyl_coa c8_dca_coa [¹³C₈]-Octanedioyl-CoA c10_dca_coa->c8_dca_coa β-oxidation cycle c6_dca_coa [¹³C₆]-Adipoyl-CoA c8_dca_coa->c6_dca_coa β-oxidation cycle succinyl_coa [¹³C₄]-Succinyl-CoA c6_dca_coa->succinyl_coa β-oxidation cycle

Caption: Metabolic pathway of this compound.

References

Application Notes & Protocols: Genetic Manipulation for the Study of Long-Chain Dicarboxylyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Long-chain dicarboxylic acids (DCAs) are important metabolic intermediates produced via the ω-oxidation of fatty acids. This pathway serves as an alternative to the primary β-oxidation route, particularly under conditions of high lipid load or when mitochondrial fatty acid oxidation is impaired[1][2]. The resulting DCAs, such as dodecanedioic acid (from lauric acid), are activated to their coenzyme A (CoA) esters (e.g., dodecanedioyl-CoA, hereafter referred to as 2-carboxylauroyl-CoA for the context of this document) and are subsequently metabolized, primarily through peroxisomal β-oxidation[1][3][4]. The study of DCA-CoA biosynthesis is critical for understanding lipid homeostasis, metabolic stress responses, and certain inborn errors of metabolism.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the production of this compound. We detail protocols for the genetic manipulation of key enzymes in the ω-oxidation pathway using CRISPR-Cas9 technology and provide a robust methodology for the quantitative analysis of the target metabolite using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Biosynthetic Pathway for this compound

The primary route for the formation of this compound from lauric acid involves three key enzymatic steps, followed by activation with coenzyme A. This pathway is most active in the endoplasmic reticulum of liver and kidney cells.

  • ω-Hydroxylation : The terminal methyl group of lauric acid is hydroxylated to form 12-hydroxylauric acid. This reaction is catalyzed by cytochrome P450 enzymes, primarily from the CYP4A family.

  • Oxidation to Aldehyde : The hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenases (ADHs).

  • Oxidation to Carboxylic Acid : The aldehyde is further oxidized to a carboxylic acid, forming the dicarboxylic acid (dodecanedioic acid), by aldehyde dehydrogenases (ALDHs).

  • CoA Activation : The resulting dodecanedioic acid is activated by a long-chain acyl-CoA synthetase (ACSL) or a specific dicarboxylyl-CoA synthetase to form this compound (dodecanedioyl-CoA)[4].

Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum LauricAcid Lauric Acid (C12) Hydroxylauric 12-Hydroxylauric Acid LauricAcid->Hydroxylauric CYP4A Family Aldehyde Dodecanal-12-oic Acid Hydroxylauric->Aldehyde ADH DCA Dodecanedioic Acid (Dicarboxylic Acid) Aldehyde->DCA ALDH CoA_Ester This compound (Dodecanedioyl-CoA) DCA->CoA_Ester ACSL / Dicarboxylyl- CoA Synthetase

Figure 1: Proposed ω-Oxidation Pathway for this compound.

Genetic Manipulation Strategy

To study the biosynthesis of this compound, genetic tools can be employed to modulate the expression of key enzymes in the pathway. The CRISPR-Cas9 system is a powerful tool for creating targeted gene knockouts (KOs) or for overexpressing genes of interest. The primary genetic target identified for this protocol is a member of the cytochrome P450 4A family (e.g., CYP4A11 in humans) , which catalyzes the rate-limiting ω-hydroxylation step.

Workflow cluster_KO Gene Knockout cluster_OE Gene Overexpression Start Select Target Gene (e.g., CYP4A11) gRNA Design & Clone gRNA into Cas9 Vector Start->gRNA cDNA Clone Target cDNA into Expression Vector Start->cDNA Transfect_KO Transfect Cell Line (e.g., HepG2) gRNA->Transfect_KO Select_KO Select & Validate KO Clones (Sequencing) Transfect_KO->Select_KO Culture Culture WT, KO, and OE Cells + Lauric Acid Substrate Select_KO->Culture Transfect_OE Transfect Cell Line cDNA->Transfect_OE Select_OE Select & Validate OE Clones (qPCR/WB) Transfect_OE->Select_OE Select_OE->Culture Harvest Harvest Cells & Quench Metabolism Culture->Harvest Extract Extract Acyl-CoAs Harvest->Extract Analyze LC-MS/MS Analysis Extract->Analyze Data Quantify this compound & Compare Results Analyze->Data

Figure 2: General Experimental Workflow.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CYP4A11 in HepG2 Cells

This protocol describes the generation of a stable CYP4A11 knockout cell line to study its role in this compound production.

Materials:

  • HepG2 human liver cell line

  • LentiCRISPRv2 plasmid (or similar all-in-one Cas9/gRNA vector)

  • CYP4A11-targeting guide RNA (gRNA) sequences (design using online tools)

  • Control (non-targeting) gRNA

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin (B1679871) for selection

  • DNA extraction kit and sequencing primers

Procedure:

  • gRNA Design and Cloning: Design 2-3 gRNAs targeting an early exon of the CYP4A11 gene. Synthesize and clone the gRNA oligonucleotides into the LentiCRISPRv2 vector according to the manufacturer's protocol.

  • Transfection: Seed HepG2 cells to be 70-80% confluent on the day of transfection. Transfect the cells with the cloned CYP4A11-gRNA-Cas9 plasmid or a non-targeting control plasmid using Lipofectamine 3000.

  • Antibiotic Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration.

  • Clonal Isolation: After 7-10 days of selection, isolate single surviving colonies using cloning cylinders or by limiting dilution into 96-well plates.

  • Validation: Expand the single-cell clones. Extract genomic DNA and amplify the region surrounding the gRNA target site by PCR. Validate the presence of insertions/deletions (indels) by Sanger sequencing. Further validation can be performed by Western blot to confirm the absence of the CYP4A11 protein.

CRISPR_Logic Plasmid LentiCRISPRv2 Plasmid Cas9 Nuclease Guide RNA Cell HepG2 Cell Plasmid->Cell Transfection TargetGene CYP4A11 Gene Plasmid->TargetGene Target Recognition gDNA Genomic DNA Cell->gDNA contains gDNA->TargetGene contains DSB Double-Strand Break TargetGene->DSB Cleavage NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ Error-Prone Repair Mutation Frameshift Mutation (Indel) NHEJ->Mutation KO Gene Knockout Mutation->KO

Figure 3: Logic of CRISPR-Cas9 Gene Knockout.
Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a method for the extraction and analysis of acyl-CoAs from cultured cells.

Materials:

  • Wild-type (WT), CYP4A11-KO, and control cell lines

  • Lauric acid substrate

  • Ice-cold methanol (B129727) and PBS

  • Acetonitrile (ACN), Formic Acid (FA)

  • Internal Standard (e.g., ¹³C-labeled acyl-CoA)

  • UHPLC system coupled to a triple quadrupole mass spectrometer

  • Reversed-phase C18 column

Procedure:

  • Cell Culture and Treatment: Plate WT, KO, and control cells. Once confluent, treat with a working concentration of lauric acid (e.g., 100 µM) for 24 hours.

  • Metabolite Extraction:

    • Aspirate media and wash cells twice with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol containing the internal standard to the plate to quench metabolism and lyse cells.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Vortex thoroughly and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried extract in 100 µL of 5% ACN / 95% water.

    • Inject 5-10 µL onto the LC-MS/MS system.

    • Chromatography: Use a C18 column with a gradient elution, for example: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (ACN + 0.1% FA).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transition for dodecanedioyl-CoA must be determined using an authentic standard or by theoretical prediction.

  • Data Analysis: Quantify the peak area of this compound relative to the internal standard. Compare the levels across WT, control, and KO cell lines.

Data Presentation

Quantitative data should be summarized to clearly compare the effects of genetic modifications. Below are example tables illustrating expected outcomes.

Table 1: Relative Abundance of this compound in Genetically Modified Cells. Data are presented as mean ± standard deviation (n=3), normalized to the Wild-Type (WT) condition.

Cell LineGenetic ModificationTarget GeneRelative Abundance of this compound
Wild-Type (WT)None-1.00 ± 0.12
ControlNon-Targeting gRNA-0.95 ± 0.15
KO Clone 1KnockoutCYP4A110.14 ± 0.04
OE Clone 1OverexpressionCYP4A114.52 ± 0.51

Table 2: Enzyme Activity Assay for CYP4A ω-Hydroxylase. Activity is measured by a fluorescent probe assay and reported as relative fluorescence units (RFU) per minute per milligram of protein.

Cell LineGenetic ModificationEnzyme Activity (RFU/min/mg)
Wild-Type (WT)None150.3 ± 10.8
ControlNon-Targeting gRNA145.7 ± 12.1
KO Clone 1Knockout5.2 ± 1.1
OE Clone 1Overexpression620.5 ± 45.3

Conclusion

The protocols and strategies outlined in this document provide a robust foundation for investigating the biosynthesis of this compound and other long-chain dicarboxylyl-CoAs. By employing precise genetic manipulation techniques like CRISPR-Cas9 and sensitive analytical methods such as LC-MS/MS, researchers can effectively dissect the roles of specific enzymes in this metabolic pathway. The resulting data will enhance our understanding of lipid metabolism and may identify novel targets for therapeutic intervention in metabolic diseases.

References

Application of Dicarboxylic Acyl-CoAs in Biofuel Research: A Focus on C12 and C13 Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A NOTE ON 2-CARBOXYLAUROYL-COA: Extensive literature searches did not yield any direct information on the application of this compound in biofuel research. This specific molecule does not appear to be a recognized intermediate or target product in the current scientific landscape of biofuel development. However, the query points towards a significant and promising area of research: the use of dicarboxylic acids (DCAs), particularly those derived from fatty acids like lauric acid (the parent molecule of lauroyl-CoA), as precursors for biofuels and other valuable bioproducts. This document will therefore focus on the broader, well-established application of dicarboxylic acyl-CoAs, with a specific emphasis on C12 (dodecanedioic acid) and C13 (brassylic acid) derivatives, which are closely related to the initial topic.

Application Notes

The microbial production of medium and long-chain dicarboxylic acids (DCAs) from renewable feedstocks is a key strategy in the development of sustainable biofuels and biopolymers.[1][2][3][4] These molecules serve as versatile platform chemicals that can be converted into various products, including high-performance lubricants, adhesives, and, importantly, biofuels. The introduction of a second carboxyl group offers unique chemical properties that can be exploited for downstream upgrading processes.

The general pathway for producing DCAs from fatty acids in engineered microorganisms involves a multi-step enzymatic process.[3][5] This typically starts with the ω-oxidation of a fatty acid or fatty acyl-CoA, followed by further oxidation of the terminal methyl group to a carboxylic acid.

Key Advantages of Dicarboxylic Acids as Biofuel Precursors:

  • Increased Functionality: The two carboxylic acid groups provide multiple reaction sites for catalytic conversion to fuel molecules.

  • Improved Fuel Properties: Biofuels derived from DCAs can exhibit enhanced properties, such as higher energy density and better cold-flow characteristics, compared to their monofunctional counterparts.

  • Renewable Feedstocks: Metabolic engineering allows for the production of DCAs from renewable sources like glucose or plant oils, reducing reliance on fossil fuels.[1][4]

Challenges in Dicarboxylic Acid Production:

  • Enzyme Efficiency: The efficiency and specificity of the enzymes in the ω-oxidation pathway, particularly cytochrome P450 monooxygenases, can be a limiting factor for high-yield production.

  • Metabolic Burden: Overexpression of heterologous pathways can impose a significant metabolic burden on the production host, affecting cell growth and productivity.

  • Product Toxicity: Accumulation of DCAs can be toxic to microbial cells, limiting the achievable titers.

Quantitative Data Presentation

The following table summarizes representative data on the microbial production of dodecanedioic acid (C12 DCA) and brassylic acid (C13 DCA), highlighting the potential of engineered yeast strains.

ProductHost OrganismSubstrateTiter (g/L)Productivity (g/L/h)Yield (g/g)Reference
Dodecanedioic Acid (DDDA)Wickerhamiella sorbophila UHP4Methyl Laurate92.50.83Not Reported[3]
Brassylic AcidCandida tropicalisMethyl Tridecanoate>100Not ReportedNot Reported[1]

Experimental Protocols

Protocol 1: General Strategy for Engineering Dicarboxylic Acid Production in Yarrowia lipolytica

This protocol outlines a general workflow for engineering the yeast Yarrowia lipolytica, a common host for fatty acid-based chemical production, to produce dicarboxylic acids from a suitable fatty acid substrate.

1. Host Strain Selection and Preparation:

  • Select a Y. lipolytica strain with a high capacity for fatty acid uptake and β-oxidation pathway modifications to prevent degradation of the target DCA. A common starting point is a strain with deletions in the peroxisomal acyl-CoA oxidase genes (e.g., Δpox1-6).

2. Gene Synthesis and Codon Optimization:

  • Synthesize the genes for the ω-oxidation pathway. This typically includes:
  • A cytochrome P450 monooxygenase (CYP) capable of ω-hydroxylating the desired chain-length fatty acid.
  • A cytochrome P450 reductase (CPR) to provide electrons to the CYP.
  • A fatty alcohol oxidase (FAO) to oxidize the ω-hydroxy fatty acid to the corresponding aldehyde.
  • A fatty aldehyde dehydrogenase (FAD) to oxidize the ω-fatty aldehyde to the dicarboxylic acid.
  • Codon-optimize these genes for optimal expression in Y. lipolytica.

3. Plasmid Construction and Yeast Transformation:

  • Clone the synthesized genes into a suitable Y. lipolytica expression vector under the control of strong, constitutive promoters (e.g., TEF1 promoter).
  • Transform the engineered plasmids into the selected Y. lipolytica host strain using a standard method such as the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

4. Cultivation and Induction:

  • Cultivate the engineered yeast strains in a suitable defined medium.
  • For fed-batch fermentation, start with a batch phase to accumulate biomass, followed by a feeding phase with the fatty acid substrate (e.g., lauric acid for C12 DCA production) and other necessary nutrients.

5. Extraction and Analysis of Dicarboxylic Acids:

  • Separate the cells from the culture broth by centrifugation.
  • Acidify the supernatant to protonate the dicarboxylic acids.
  • Extract the DCAs from the supernatant using an organic solvent (e.g., ethyl acetate).
  • Derivatize the extracted DCAs (e.g., by methylation with diazomethane (B1218177) or silylation) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the produced dicarboxylic acids.

Visualizations

Signaling Pathways and Experimental Workflows

Biofuel_Production_from_Dicarboxylic_Acids cluster_0 Engineered Microorganism cluster_1 Downstream Processing Fatty_Acid Fatty Acid (e.g., Lauric Acid) Omega_Oxidation ω-Oxidation Pathway (CYP, CPR, FAO, FAD) Fatty_Acid->Omega_Oxidation Dicarboxylic_Acid Dicarboxylic Acid (e.g., Dodecanedioic Acid) Omega_Oxidation->Dicarboxylic_Acid Beta_Oxidation_Block β-Oxidation (Blocked) Dicarboxylic_Acid->Beta_Oxidation_Block Extraction Extraction & Purification Dicarboxylic_Acid->Extraction Catalytic_Upgrading Catalytic Upgrading (e.g., Decarboxylation, Hydrotreating) Extraction->Catalytic_Upgrading Biofuel Biofuel Catalytic_Upgrading->Biofuel

Caption: Workflow for biofuel production from dicarboxylic acids.

Experimental_Workflow_DCA_Production cluster_0 Strain Engineering cluster_1 Fermentation & Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Plasmid_Construction Plasmid Construction Gene_Synthesis->Plasmid_Construction Yeast_Transformation Yeast Transformation Plasmid_Construction->Yeast_Transformation Cultivation Cultivation Yeast_Transformation->Cultivation Fed_Batch Fed-Batch Fermentation Cultivation->Fed_Batch Extraction Extraction Fed_Batch->Extraction GC_MS_Analysis GC-MS Analysis Extraction->GC_MS_Analysis

Caption: Experimental workflow for engineered DCA production.

References

Application Notes & Protocols: Utilizing 2-Carboxylauroyl-CoA as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel bioactive compounds is a cornerstone of drug discovery and development. Polyketides, a diverse class of secondary metabolites, are a significant source of therapeutics, including antibiotics, anticancer agents, and immunosuppressants.[1][2][3] The biosynthesis of these molecules by polyketide synthases (PKSs) offers a modular platform for generating structural diversity.[4][5][6] A key determinant of the final polyketide structure is the availability of specific acyl-CoA precursors that serve as starter and extender units.[7]

This document outlines the prospective use of a novel dicarboxylyl-CoA, 2-carboxylauroyl-CoA , as a unique extender unit in polyketide synthesis to generate novel bioactive compounds. While this compound is not a commercially available reagent, we present a rationale and hypothetical protocols for its enzymatic synthesis and subsequent utilization in engineered biosynthetic pathways.

Concept Overview: The Potential of this compound

Lauroyl-CoA is a C12 fatty acyl-CoA. The introduction of a carboxyl group at the C-2 position to form this compound creates a molecule analogous to malonyl-CoA, the primary extender unit in fatty acid and polyketide synthesis.[8][9] We hypothesize that this novel, long-chain dicarboxylyl-CoA can be utilized by Type I Polyketide Synthases (PKSs) to incorporate a C12 malonate-like unit, leading to the generation of polyketides with unique structural features and potentially novel biological activities.

The enzymatic carboxylation of long-chain acyl-CoAs is a plausible route for the synthesis of this compound. While acetyl-CoA carboxylases (ACCs) are highly specific for their short-chain substrate, some bacterial acyl-CoA carboxylases exhibit broader substrate specificity.[10][11] Furthermore, the existence of long-chain acyl-CoA carboxylases (LCCs) suggests that enzymes capable of this transformation may exist in nature or could be engineered.[12]

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a Novel Long-Chain Acyl-CoA Carboxylase (LCC-X)

This table presents hypothetical kinetic data for a putative enzyme (LCC-X) capable of carboxylating lauroyl-CoA. The data is compared with typical values for a bacterial acetyl-CoA carboxylase (ACC).

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Acetyl-CoAAcetyl-CoA Carboxylase (ACC)150106.7 x 104
Lauroyl-CoALong-Chain Acyl-CoA Carboxylase (LCC-X)7556.7 x 104
Palmitoyl-CoALong-Chain Acyl-CoA Carboxylase (LCC-X)10022.0 x 104
Table 2: Potential Novel Compounds Derived from this compound and Their Applications

This table outlines potential classes of novel compounds that could be synthesized using this compound as a precursor and their potential therapeutic applications.

Compound ClassStructural FeaturePotential Biological ActivityPotential Therapeutic Application
Novel MacrolidesIncorporation of a C10 alkyl side chainAntibacterial, AntifungalTreatment of drug-resistant infections
Unique PolyenesAltered chain length and hydrophobicityAntifungalSystemic antifungal agents
Bioactive LipopeptidesLipidation with a C12 dicarboxylic acidAnticancer, ImmunosuppressiveOncology, Autoimmune diseases

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

Objective: To synthesize this compound from lauroyl-CoA using a hypothetical promiscuous long-chain acyl-CoA carboxylase (LCC-X).

Materials:

  • Lauroyl-CoA sodium salt

  • Recombinant LCC-X (hypothetical enzyme)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl2 (Magnesium chloride)

  • NaHCO3 (Sodium bicarbonate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced)

  • HPLC system with a C18 column

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 5 mM MgCl2

    • 3 mM ATP

    • 50 mM NaHCO3

    • 1 mM Lauroyl-CoA

    • (For coupled assay) 0.2 mM NADH, 1 mM PEP, 5 units/mL pyruvate kinase, 10 units/mL lactate dehydrogenase.

  • Enzyme Addition: Initiate the reaction by adding the purified LCC-X enzyme to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the reaction mixture at 30°C for 2 hours.

  • Reaction Monitoring (Coupled Assay): The rate of carboxylation can be monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm due to NADH oxidation in the coupled enzyme assay.[11]

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold methanol.

  • Product Purification and Verification:

    • Centrifuge the terminated reaction mixture to pellet any precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC on a C18 column to separate the product (this compound) from the substrate (lauroyl-CoA).

    • Collect the fraction corresponding to the new peak.

    • Confirm the identity of the product by mass spectrometry, expecting a mass increase corresponding to the addition of a carboxyl group (44 Da).

Protocol 2: In Vitro Polyketide Synthesis Using this compound

Objective: To utilize enzymatically synthesized this compound as an extender unit in an in vitro reaction with a modular Type I Polyketide Synthase (PKS).

Materials:

  • Purified this compound (from Protocol 1)

  • Acetyl-CoA (as a starter unit)

  • A purified modular PKS (e.g., a truncated version of a known PKS)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced)

  • HEPES buffer (pH 7.2)

  • Dithiothreitol (DTT)

  • Ethyl acetate

  • LC-MS system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following:

    • 50 mM HEPES buffer (pH 7.2)

    • 1 mM DTT

    • 2 mM NADPH

    • 0.5 mM Acetyl-CoA

    • 1 mM this compound

    • 10 µM of the purified PKS enzyme.

  • Incubation: Incubate the reaction at 28°C for 4 hours.

  • Product Extraction:

    • Terminate the reaction by adding one volume of ethyl acetate.

    • Vortex vigorously for 1 minute.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic (ethyl acetate) phase.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Analysis:

    • Resuspend the dried extract in a small volume of methanol.

    • Analyze the sample by LC-MS to identify novel polyketide products. The expected mass of the product will depend on the specific PKS module used and the incorporation of the this compound derived unit.

Visualizations

signaling_pathway Lauroyl_CoA Lauroyl-CoA LCC_X Long-Chain Acyl-CoA Carboxylase (LCC-X) Lauroyl_CoA->LCC_X Bicarbonate Bicarbonate (HCO3-) Bicarbonate->LCC_X ATP ATP ATP->LCC_X ADP_Pi ADP + Pi LCC_X->ADP_Pi Carboxylauroyl_CoA This compound LCC_X->Carboxylauroyl_CoA

Caption: Enzymatic synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_pks Novel Polyketide Generation start_synthesis Combine Lauroyl-CoA, ATP, Bicarbonate, LCC-X incubate_synthesis Incubate at 30°C start_synthesis->incubate_synthesis purify HPLC Purification incubate_synthesis->purify verify Mass Spectrometry Verification purify->verify start_pks Combine this compound, Acetyl-CoA, PKS, NADPH verify->start_pks incubate_pks Incubate at 28°C start_pks->incubate_pks extract Ethyl Acetate Extraction incubate_pks->extract analyze LC-MS Analysis extract->analyze

Caption: Experimental workflow for synthesis and utilization.

Conclusion

The use of this compound as a precursor for novel compound synthesis represents a promising, albeit currently theoretical, avenue for expanding the chemical diversity of polyketides. The protocols and data presented here provide a conceptual framework for researchers to begin exploring this exciting area. The successful implementation of these strategies could lead to the discovery of new drug candidates with unique mechanisms of action and therapeutic benefits. Further research into the discovery and engineering of long-chain acyl-CoA carboxylases will be a critical first step in realizing this potential.

References

Application Notes and Protocols for Cell-Based Assays Targeting Acetyl-CoA Carboxylase (ACC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[1] This reaction is the committed and rate-limiting step in the biosynthesis of fatty acids.[1][2] In mammals, two isoforms of ACC exist: ACC1 and ACC2.[1] ACC1 is located in the cytoplasm and is primarily involved in de novo fatty acid synthesis.[1] ACC2 is found on the outer mitochondrial membrane, where its product, malonyl-CoA, regulates fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1).[1][3] Given their central role in lipid metabolism, ACCs are attractive therapeutic targets for a range of diseases, including metabolic syndrome, obesity, diabetes, and cancer.[2][4]

These application notes provide an overview of cell-based assays relevant to the study of ACC modulators, with a focus on experimental design and data interpretation. While the specific molecule "2-carboxylauroyl-CoA" is not extensively characterized in publicly available literature, the principles and protocols described herein are applicable to the screening and characterization of novel ACC inhibitors or activators.

Signaling Pathway Involving Acetyl-CoA Carboxylase (ACC)

The activity of ACC is tightly regulated by both allosteric mechanisms and post-translational modifications, integrating signals from various metabolic and signaling pathways. Key regulators include citrate, which acts as an allosteric activator, and long-chain fatty acyl-CoAs, which are feedback inhibitors.[2] Hormonal signals also play a crucial role; for instance, insulin (B600854) promotes ACC activity, while catabolic hormones can lead to its decrease.[5] Phosphorylation of multiple serine residues is a key mechanism for the acute control of ACC activity.[5]

ACC_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Regulation cluster_metabolic Metabolic Output Insulin Insulin PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Insulin->PI3K_Akt_mTOR Glucagon Glucagon AMPK AMPK Glucagon->AMPK Nutrients Nutrients Citrate Citrate Nutrients->Citrate ACC Acetyl-CoA Carboxylase (ACC) PI3K_Akt_mTOR->ACC Inactivates (via phosphorylation) AMPK->ACC Inactivates (via phosphorylation) Citrate->ACC Activates Fatty_Acyl_CoA Long-chain Fatty Acyl-CoA Fatty_Acyl_CoA->ACC Inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Product Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACC Substrate Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Precursor Fatty_Acid_Oxidation Fatty Acid Oxidation Malonyl_CoA->Fatty_Acid_Oxidation Inhibits CPT1

Figure 1: Simplified signaling network regulating ACC activity.

Quantitative Data Summary for ACC Modulators

The following table summarizes typical quantitative data obtained from cell-based assays designed to evaluate ACC modulators. These values are essential for comparing the potency and efficacy of different compounds.

ParameterDescriptionTypical RangeApplication
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%.nM to µMPotency assessment of ACC inhibitors.
EC50 The concentration of a compound that produces 50% of its maximal effect.nM to µMEfficacy assessment of ACC activators or inhibitors in a cellular context.
Lipid Accumulation Quantification of intracellular lipid droplets, often by fluorescent staining.Fold change vs. controlMeasures the downstream effect of ACC modulation on fatty acid synthesis.
Fatty Acid Oxidation Rate Measurement of the rate of radiolabeled fatty acid conversion to CO2 or acid-soluble metabolites.% of controlAssesses the impact of ACC2 modulation on mitochondrial beta-oxidation.
Malonyl-CoA Levels Direct measurement of intracellular malonyl-CoA concentrations, often by LC-MS/MS.pmol/mg proteinConfirms direct target engagement and enzymatic activity modulation in cells.

Experimental Protocols

Protocol 1: Cell-Based Assay for ACC Activity using 14C-Acetate Incorporation

This protocol measures the activity of ACC by quantifying the incorporation of radiolabeled acetate (B1210297) into cellular lipids, which is a downstream indicator of malonyl-CoA production and subsequent fatty acid synthesis.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Test compounds (e.g., this compound) and vehicle control (e.g., DMSO)

  • [14C]-Sodium Acetate

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Seeding: Plate cells in a 24-well or 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds or vehicle control. Incubate for a predetermined time (e.g., 1-24 hours).

  • Radiolabeling: Add [14C]-Sodium Acetate to each well to a final concentration of 1 µCi/mL. Incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction:

    • Wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

    • Lyse the cells by adding lysis buffer to each well.

    • Transfer the lysate to a new tube and perform a lipid extraction (e.g., using a chloroform:methanol mixture).

  • Quantification:

    • Transfer the lipid-containing phase to a scintillation vial and allow the solvent to evaporate.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the counts per minute (CPM) to the protein concentration of a parallel well.

    • Calculate the percentage of inhibition or activation relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for screening potential ACC modulators in a cell-based assay format.

ACC_Assay_Workflow Start Start Cell_Culture 1. Seed cells in multi-well plates Start->Cell_Culture Compound_Addition 2. Treat cells with test compounds Cell_Culture->Compound_Addition Incubation 3. Incubate for a defined period Compound_Addition->Incubation Assay_Step 4. Perform assay (e.g., add radiolabel, fluorescent probe) Incubation->Assay_Step Measurement 5. Measure signal (e.g., radioactivity, fluorescence) Assay_Step->Measurement Data_Analysis 6. Analyze data (e.g., calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for a cell-based ACC modulator screen.

Conclusion

References

Troubleshooting & Optimization

Instability issues of 2-carboxylauroyl-CoA during purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability issues during the purification of 2-carboxylauroyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it important?

This compound is a dicarboxylic acyl-coenzyme A (CoA) thioester. Dicarboxylic acyl-CoAs are intermediates in the peroxisomal β-oxidation of dicarboxylic acids. Understanding the stability and purification of these molecules is crucial for studying fatty acid metabolism and its role in various physiological and pathological states.

Q2: What are the primary causes of this compound instability during purification?

The primary cause of instability is the hydrolysis of the high-energy thioester bond.[1] This hydrolysis can be catalyzed by enzymes present in the sample (acyl-CoA thioesterases) or can occur spontaneously, especially under non-optimal pH and temperature conditions.[1][2][3]

Q3: What are the visible signs of this compound degradation?

Degradation of this compound results in the formation of free coenzyme A and 2-carboxylauric acid. This can be observed as a loss of biological activity, the appearance of extra peaks in analytical chromatography (e.g., HPLC), and a decrease in the concentration of the target molecule over time.

Q4: How can I minimize enzymatic degradation during purification?

To minimize enzymatic degradation by acyl-CoA thioesterases, it is essential to work quickly at low temperatures (0-4°C) and to use protease and phosphatase inhibitor cocktails in your lysis and purification buffers. Additionally, purification methods that rapidly separate the acyl-CoA from cellular enzymes, such as solid-phase extraction or affinity chromatography, are recommended.

Q5: Are there any known stabilizers for acyl-CoA thioesters?

Yes, acyl-CoA binding proteins (ACBPs) have been shown to bind to long-chain acyl-CoAs and slow their rate of degradation.[1] While not a common additive in purification buffers, being aware of their stabilizing effect is important. For certain enzymes that utilize acyl-CoAs, cofactors like FAD can enhance thermal stability, which may indirectly protect the acyl-CoA substrate.[4]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low or no yield of this compound Hydrolysis of the thioester bond: This is a significant issue with long-chain acyl-CoAs, which are unstable in aqueous buffers.[1]- Work at low temperatures (0-4°C) throughout the purification process.- Minimize the duration of the purification steps.- Use buffers at a slightly acidic to neutral pH (around 6.0-7.5) to minimize base-catalyzed hydrolysis.- Consider the use of volatile buffers like ammonium (B1175870) formate (B1220265) for HPLC purification to facilitate sample recovery.
Inefficient extraction: The dicarboxylic nature of this compound can affect its solubility and interaction with purification matrices.- Optimize the extraction solvent. A mixture of isopropanol (B130326) and an acidic buffer has been used for long-chain acyl-CoA extraction.- For solid-phase extraction, ensure the chosen cartridge is appropriate for retaining dicarboxylic acyl-CoAs.
Presence of multiple peaks in HPLC analysis Degradation products: The primary degradation products are free Coenzyme A and 2-carboxylauric acid.- Analyze samples immediately after purification.- If storage is necessary, store at -80°C in a suitable buffer and minimize freeze-thaw cycles.- Use analytical methods capable of separating the intact molecule from its degradation products, such as reverse-phase HPLC.
Isomers: Depending on the synthesis method, isomers of this compound may be present.- Utilize high-resolution analytical techniques like LC-MS/MS for definitive identification of peaks.[5]
Inconsistent results between batches Variability in sample handling: Minor differences in temperature, incubation times, or buffer pH can significantly impact stability.- Standardize the purification protocol meticulously.- Prepare fresh buffers for each purification.- Monitor and record critical parameters like pH and temperature at each step.

Quantitative Data Summary

The stability of long-chain fatty acyl-CoA thioesters is a critical factor during purification. The following table summarizes the degradation of a representative long-chain acyl-CoA in an aqueous buffer at room temperature.

TimeDegradation Percentage
1 Day70-75%
3 Weeks94-97%
Data adapted from a study on the stability of 16:1-CoA in crystallization buffer.[1]

Experimental Protocols

General Protocol for the Purification of this compound using HPLC

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation:

    • Homogenize the cell or tissue sample in a cold lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease and phosphatase inhibitors) on ice.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant containing the this compound.

  • Solid-Phase Extraction (Optional, for sample clean-up):

    • Use a C18 solid-phase extraction cartridge.

    • Condition the cartridge with methanol (B129727) followed by the equilibration buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent to remove hydrophilic impurities.

    • Elute the this compound with an appropriate organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Dry the eluate under a stream of nitrogen.

  • HPLC Purification:

    • Reconstitute the dried sample in the HPLC mobile phase.

    • Use a C18 reverse-phase HPLC column.

    • A suitable mobile phase is a gradient of acetonitrile in a volatile buffer, such as 10 mM ammonium formate, pH 8.1.[5]

    • Monitor the elution profile at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.

    • Collect the fractions corresponding to the this compound peak.

  • Sample Storage:

    • Immediately after purification, freeze the collected fractions in liquid nitrogen.

    • Store at -80°C for long-term storage.

Visualizations

Instability_Pathway cluster_factors Contributing Factors This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Free Coenzyme A Free Coenzyme A Hydrolysis->Free Coenzyme A 2-Carboxylauric Acid 2-Carboxylauric Acid Hydrolysis->2-Carboxylauric Acid High pH High pH High pH->Hydrolysis High Temperature High Temperature High Temperature->Hydrolysis Acyl-CoA Thioesterases Acyl-CoA Thioesterases Acyl-CoA Thioesterases->Hydrolysis

Caption: Degradation pathway of this compound.

Purification_Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_storage Storage Homogenization Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Solid-Phase Extraction (Optional) Solid-Phase Extraction (Optional) Supernatant Collection->Solid-Phase Extraction (Optional) HPLC HPLC Solid-Phase Extraction (Optional)->HPLC Flash Freeze Flash Freeze HPLC->Flash Freeze Store at -80°C Store at -80°C Flash Freeze->Store at -80°C

Caption: General experimental workflow for purification.

Troubleshooting_Logic Start Start Low Yield? Low Yield? Start->Low Yield? Degradation? Degradation? Low Yield?->Degradation? Yes Check Extraction Check Extraction Low Yield?->Check Extraction No Optimize Temp/pH Optimize Temp/pH Degradation?->Optimize Temp/pH Yes Improve HPLC Improve HPLC Degradation?->Improve HPLC No Analyze Immediately Analyze Immediately Optimize Temp/pH->Analyze Immediately Success Success Check Extraction->Success Analyze Immediately->Success Improve HPLC->Success

Caption: Troubleshooting decision-making process.

References

Technical Support Center: Optimizing Mass Spectrometry for 2-Carboxylauroyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of 2-carboxylauroyl-CoA by mass spectrometry. The information provided is based on established methods for long-chain acyl-CoA analysis and should be adapted for the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass and charge of this compound for mass spectrometry analysis?

A1: To determine the expected mass-to-charge ratio (m/z) for this compound, you must first calculate its monoisotopic mass. Lauroyl-CoA (C12:0-CoA) has a specific mass. The addition of a carboxyl group (-COOH) to the lauroyl chain will increase this mass. The molecule is typically detected in positive ion mode as a singly charged ion [M+H]⁺. Therefore, you would add the mass of a proton to the monoisotopic mass.

Q2: What is the characteristic fragmentation pattern for acyl-CoAs in tandem mass spectrometry (MS/MS)?

A2: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode MS/MS. A common fragmentation is the neutral loss of the 3'-phospho-adenosine-5'-diphosphate portion of the Coenzyme A molecule, which corresponds to a neutral loss of 507 Da.[1][2][3] Another common fragment ion observed is at m/z 428, representing the CoA moiety.[3][4] These characteristic fragments are often used for developing Multiple Reaction Monitoring (MRM) methods for quantification.[4][5]

Q3: I am observing a very low or no signal for my this compound. What are the initial troubleshooting steps?

A3: For low or no signal, a systematic approach is crucial.[6]

  • Instrument Check: Infuse a known, stable compound to verify the mass spectrometer is functioning correctly.

  • Reagent Integrity: Prepare fresh standards and mobile phases to rule out degradation or contamination.

  • Instrument Parameters: Confirm that all instrument settings, including voltages and gas flows, are appropriate for the analysis of long-chain acyl-CoAs and that a stable electrospray is being generated.

Q4: What are common causes of low signal intensity for long-chain acyl-CoAs like this compound?

A4: Several factors can contribute to low signal intensity for acyl-CoAs:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis, particularly in non-acidic aqueous solutions.[6]

  • Inefficient Ionization: The composition of the mobile phase and the presence of co-eluting substances from the sample matrix can affect ionization efficiency.

  • Ion Suppression: Complex biological samples can contain components that interfere with the ionization of the target analyte, leading to a reduced signal.[6]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions or non-optimized collision energy will result in poor sensitivity.[6]

  • Chromatographic Issues: Poor peak shape due to column overload or contamination can decrease the signal-to-noise ratio.[6]

Q5: How does sample preparation affect the detection of this compound?

A5: Sample preparation is a critical step. Many methods for acyl-CoA extraction involve protein precipitation followed by solid-phase extraction (SPE).[4][6] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte.[6] It is also vital to minimize the time samples are kept at room temperature and in aqueous solutions to prevent enzymatic or chemical degradation.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity

dot graph a { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

} рода A logical workflow for troubleshooting low LC-MS signal.

Issue 2: Poor Peak Shape and Reproducibility

dot graph b { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1]; edge [fontname="Arial", fontsize=10];

} рода Troubleshooting poor chromatography and reproducibility.

Data Presentation

Table 1: Theoretical MS/MS Parameters for this compound
ParameterValueRationale
Precursor Ion (Q1) [M+H]⁺Calculated m/zBased on the chemical formula of this compound.
Product Ion (Q3) - Quantifier[M-507+H]⁺ m/zCorresponds to the neutral loss of the 3'-phospho-adenosine-5'-diphosphate moiety, a characteristic fragment for acyl-CoAs.[1][2][3][4]
Product Ion (Q3) - Qualifier428Represents the m/z of the Coenzyme A moiety, used for confirmation.[3][4]
Collision Energy (CE)To be optimizedTypically in the range of 20-50 eV for similar molecules, but requires empirical optimization for maximum signal.
Dwell Time50-100 msA starting point to ensure sufficient data points across the chromatographic peak.

Note: The exact m/z values need to be calculated based on the precise molecular formula of this compound.

Table 2: Recommended Starting LC-MS/MS Parameters
ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water, pH adjusted to 5.6 with Acetic Acid[4]
Mobile Phase BAcetonitrile[7]
Flow Rate0.3 mL/min
Gradient2% B to 95% B over 15 minutes
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Gas Temperature300 °C
Gas Flow10 L/min
Nebulizer Pressure40 psi

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues
  • Homogenization: Homogenize ~50 mg of frozen tissue in 1 mL of ice-cold extraction solvent (e.g., 2.5% 5-sulfosalicylic acid).[4]

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute and incubate on ice for 10 minutes to precipitate proteins.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cleanup (Optional but Recommended):

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50-100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions (e.g., 98% A, 2% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject the reconstituted sample onto the LC column.

  • Data Acquisition: Acquire data using a pre-defined MRM method with the transitions specified in Table 1 and the instrument parameters from Table 2.

  • Data Analysis: Integrate the chromatographic peaks for the quantifier and qualifier ions. Calculate the concentration of this compound based on a standard curve prepared with a synthetic standard.

Signaling Pathway and Workflow Diagrams

experimental_workflow

References

Technical Support Center: Overcoming Challenges in 2-Carboxylauroyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2-carboxylauroyl-CoA and other long-chain dicarboxylacyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The quantification of this compound, a long-chain dicarboxylacyl-CoA, presents several analytical challenges. Due to its amphipathic nature, it is prone to low extraction recovery from biological matrices. Its structure, with two carboxyl groups, can lead to complex chromatographic behavior and potential for ion suppression in mass spectrometry. Furthermore, the low endogenous abundance of many dicarboxylacyl-CoAs necessitates highly sensitive analytical methods. The lack of commercially available stable isotope-labeled internal standards specific for this compound also complicates accurate quantification.

Q2: Which analytical technique is most suitable for this compound quantification?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for quantifying this compound and other acyl-CoAs.[1][2][3] LC-MS/MS offers high sensitivity and specificity, which is crucial for measuring low-abundance species in complex biological samples.[1][4] The use of Multiple Reaction Monitoring (MRM) allows for the selective detection and quantification of the target analyte, minimizing interferences.[5]

Q3: How should I choose an internal standard for this compound quantification?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ¹⁵N-labeled this compound). However, these are often not commercially available. In such cases, a structurally similar odd-chain dicarboxylacyl-CoA or a commercially available stable isotope-labeled long-chain acyl-CoA (e.g., ¹³C₁₆-palmitoyl-CoA) can be used as a surrogate. It is critical to validate that the chosen internal standard has a similar extraction recovery and ionization efficiency to this compound. Some studies have utilized in-cell isotope labeling by growing cells in media containing stable isotope-labeled precursors, such as ¹⁵N₁¹³C₃-labeled vitamin B5, to generate a wide range of labeled acyl-CoA internal standards.[6]

Q4: What are the key considerations for sample preparation when analyzing this compound?

A4: Effective sample preparation is critical for accurate quantification. Key steps include:

  • Rapid Quenching: Metabolism must be stopped immediately to prevent changes in acyl-CoA levels. This is typically achieved by flash-freezing the sample in liquid nitrogen.

  • Efficient Extraction: A robust extraction method is needed to isolate the analyte from the biological matrix. Common methods involve protein precipitation with acids like trichloroacetic acid (TCA) or perchloric acid, followed by solid-phase extraction (SPE) to remove interfering substances.[7][8] Alternatively, an extraction with a mixture of acetonitrile, methanol (B129727), and water can be employed.[4]

  • Minimizing Degradation: Acyl-CoAs are susceptible to degradation. It is important to work quickly, keep samples on ice, and use fresh solvents.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Signal for this compound Inefficient extraction.Optimize the extraction protocol. Compare different protein precipitation agents (e.g., TCA, perchloric acid) and SPE cartridges. Consider using a solvent-based extraction method.
Analyte degradation during sample preparation.Work quickly and keep samples cold at all times. Use freshly prepared solutions.
Suboptimal LC-MS/MS parameters.Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a standard of a similar long-chain dicarboxylacyl-CoA.
Poor chromatographic retention or peak shape.Adjust the mobile phase composition and gradient. The use of ion-pairing reagents or high pH mobile phases with a C18 column can improve peak shape for polar analytes like dicarboxylacyl-CoAs.[2]
High Variability Between Replicates Inconsistent sample handling and extraction.Ensure uniform and consistent sample processing for all replicates. Use an appropriate internal standard to correct for variability.[6]
Contamination from laboratory equipment or reagents.Use high-purity solvents and reagents. Thoroughly clean all equipment.
Poor Linearity of Calibration Curve Matrix effects (ion suppression or enhancement).Dilute the sample extract to minimize matrix effects. Optimize the chromatographic separation to separate the analyte from interfering compounds. Use a stable isotope-labeled internal standard if available.
Inaccurate preparation of standards.Prepare fresh calibration standards for each experiment. Use a certified reference standard if available.
Interfering Peaks in the Chromatogram Co-elution of isobaric compounds.Optimize the chromatographic gradient to improve the separation of the target analyte from interfering peaks. Use high-resolution mass spectrometry if available to distinguish between compounds with the same nominal mass.
In-source fragmentation of other acyl-CoAs.Optimize the electrospray ionization source conditions to minimize in-source fragmentation.[7]

Experimental Protocols

Sample Extraction and Preparation

This protocol is a general guideline and should be optimized for your specific sample type.

  • Quenching: Immediately freeze the biological sample (e.g., cell pellet, tissue) in liquid nitrogen to halt metabolic activity.

  • Homogenization: Homogenize the frozen sample in a pre-chilled extraction solution (e.g., 10% TCA or a 2:2:1 mixture of acetonitrile:methanol:water). For tissue samples, use a tissue homogenizer. For cell pellets, sonication or vortexing can be used.

  • Internal Standard Spiking: Add a known amount of the chosen internal standard to each sample at the beginning of the extraction process to account for sample loss during preparation.

  • Protein Precipitation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove salts and other polar impurities.

    • Elute the acyl-CoAs with a stronger solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for acyl-CoA analysis.[2]

    • Mobile Phase A: Water with an additive such as ammonium (B1175870) hydroxide (B78521) or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile or methanol.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs. The gradient should be optimized to achieve good separation of this compound from other analytes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for acyl-CoA analysis.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. A programmed MRM method can be developed to screen for a wide range of acyl-CoAs based on the characteristic neutral loss of 507 Da from the precursor ion.[5]

    • MRM Transitions: The precursor ion for this compound ([M+H]⁺) and a specific product ion should be determined by direct infusion of a standard or by in-silico prediction. A common product ion for acyl-CoAs corresponds to the acyl-dephospho-CoA fragment.[5]

Quantitative Data Summary

The following table summarizes typical limits of quantification (LOQ) for long-chain acyl-CoAs using LC-MS/MS, which can serve as a benchmark for method development for this compound.

AnalyteMatrixLOQReference
Long-chain acyl-CoAs (C16-C18)Rat Liver0.1 - 0.5 pmol[2]
Various Acyl-CoAsRat Organs0.1 - 1.0 nM[5]
Long-chain acyl-CoAs (C14-C20)Cell Culture1.56 ng[9]

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Quenching 1. Quenching (Liquid Nitrogen) Homogenization 2. Homogenization & Internal Standard Spiking Quenching->Homogenization Extraction 3. Protein Precipitation & Extraction Homogenization->Extraction SPE 4. Solid-Phase Extraction (SPE) Extraction->SPE Evaporation 5. Evaporation & Reconstitution SPE->Evaporation LC_Separation 6. LC Separation (Reversed-Phase) Evaporation->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Integration 8. Peak Integration MS_Detection->Integration Quantification 9. Quantification (Calibration Curve) Integration->Quantification

Caption: A typical experimental workflow for the quantification of this compound.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_workflow Start Low or No Signal for This compound Check_Extraction Review Extraction Protocol Start->Check_Extraction Optimize_Extraction Optimize Extraction: - Different solvents - SPE optimization Check_Extraction->Optimize_Extraction Inefficient? Check_Degradation Assess Sample Stability Check_Extraction->Check_Degradation Efficient Resolved Signal Improved Optimize_Extraction->Resolved Improve_Handling Improve Sample Handling: - Keep samples on ice - Use fresh reagents Check_Degradation->Improve_Handling Degradation Suspected? Check_LCMS Verify LC-MS/MS Parameters Check_Degradation->Check_LCMS Stable Improve_Handling->Resolved Optimize_LCMS Optimize LC-MS/MS: - Tune MS parameters - Adjust LC gradient Check_LCMS->Optimize_LCMS Suboptimal? Check_LCMS->Resolved Optimal Optimize_LCMS->Resolved

Caption: A decision tree for troubleshooting low signal intensity in this compound analysis.

References

Technical Support Center: Optimizing 2-Carboxylauroyl-CoA Resolution in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution of 2-carboxylauroyl-CoA and related long-chain dicarboxylic acyl-CoAs using High-Performance Liquid Chromatography (HPLC).

FAQs: Frequently Asked Questions

Q1: What is the biggest challenge in the HPLC analysis of this compound?

A1: The primary challenge is its amphipathic nature. As a long-chain dicarboxylic acyl-CoA, it possesses a nonpolar acyl chain and two polar carboxyl groups, in addition to the polar coenzyme A moiety. This can lead to poor peak shape, including tailing and broadening, on standard reversed-phase columns due to secondary interactions with the stationary phase.

Q2: What type of HPLC column is best suited for this compound analysis?

A2: A C18 reversed-phase column is the most common choice for separating long-chain acyl-CoAs.[1][2] For dicarboxylic acyl-CoAs, which are more polar, a column with good end-capping is crucial to minimize interactions with residual silanols. Using columns with smaller particle sizes (e.g., sub-2 µm or core-shell particles) can also enhance efficiency and resolution.

Q3: Why is ion-pair chromatography recommended for this analysis?

A3: Ion-pair chromatography is highly effective for improving the retention and peak shape of ionic and highly polar compounds on reversed-phase columns.[3] For this compound, which is anionic at typical mobile phase pH, an ion-pairing agent (a positively charged molecule) is added to the mobile phase. This agent forms a neutral ion pair with the analyte, increasing its hydrophobicity and retention on the nonpolar stationary phase, leading to better-resolved peaks.

Q4: What are the typical detection methods for this compound?

A4: The most common method is UV detection, as the coenzyme A moiety has a strong absorbance at approximately 260 nm.[1] For higher sensitivity and specificity, mass spectrometry (MS) detection can be employed, often using electrospray ionization (ESI) in positive mode to monitor characteristic fragment ions.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening or Tailing)

Poor peak shape is a common problem when analyzing long-chain acyl-CoAs, leading to reduced resolution and inaccurate quantification.

DOT Script for Troubleshooting Poor Peak Shape

PoorPeakShape Start Poor Peak Shape (Broad or Tailing) CheckMobilePhase Review Mobile Phase Start->CheckMobilePhase CheckColumn Inspect Column Health Start->CheckColumn CheckInjection Optimize Injection Start->CheckInjection IonPair Introduce/Optimize Ion-Pair Reagent CheckMobilePhase->IonPair If not using ion-pair pH Adjust pH CheckMobilePhase->pH Check pH Gradient Modify Gradient CheckMobilePhase->Gradient Adjust gradient Flush Flush Column CheckColumn->Flush Contamination suspected Replace Replace Column CheckColumn->Replace Column is old or performance degraded Solvent Match Sample Solvent to Mobile Phase CheckInjection->Solvent Mismatch suspected Volume Reduce Injection Volume CheckInjection->Volume Overload suspected Resolved Peak Shape Improved IonPair->Resolved pH->Resolved Gradient->Resolved Flush->Resolved Replace->Resolved Solvent->Resolved Volume->Resolved

Caption: Troubleshooting workflow for poor peak shape.

Potential Cause Recommended Solution
Secondary Silanol Interactions Introduce an ion-pairing reagent (e.g., 5-10 mM tributylamine (B1682462) or triethylamine) to the mobile phase and adjust the pH to be acidic (e.g., pH 4.0-5.0 with acetic acid or phosphoric acid).[6] This neutralizes the negative charges on both the analyte and residual silanols, improving peak symmetry.
Inappropriate Mobile Phase pH For ion-pair chromatography, ensure the pH is in a range where both the analyte and the ion-pairing agent are ionized. Small changes in pH (as little as 0.1 units) can significantly impact retention and peak shape.[7]
Column Overload If peaks are broad and fronting, you may be overloading the column. Reduce the injection volume or dilute the sample.
Sample Solvent Mismatch The sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Dissolving the sample in a strong solvent can cause peak distortion.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., isopropanol), or if the column is old, it may need to be replaced. Using a guard column can help extend the life of the analytical column.[7]
Issue 2: Inadequate Resolution Between this compound and Other Analytes

Even with good peak shape, co-elution with other sample components can be an issue.

DOT Script for Improving Resolution

ImproveResolution Start Inadequate Resolution ModifyGradient Adjust Gradient Profile Start->ModifyGradient ChangeFlowRate Optimize Flow Rate Start->ChangeFlowRate ChangeTemp Vary Column Temperature Start->ChangeTemp ShallowGradient Make Gradient Shallower ModifyGradient->ShallowGradient LowerFlow Decrease Flow Rate ChangeFlowRate->LowerFlow OptimizeTemp Test Different Temperatures (e.g., 30-40°C) ChangeTemp->OptimizeTemp Resolved Resolution Improved ShallowGradient->Resolved LowerFlow->Resolved OptimizeTemp->Resolved

Caption: Strategies for improving chromatographic resolution.

Parameter to Adjust Recommended Action
Gradient Elution Make the gradient shallower around the elution time of this compound. A slower increase in the organic solvent percentage will increase the separation between closely eluting peaks.
Flow Rate Decrease the flow rate. This can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Column Temperature Varying the column temperature can alter selectivity. An increase in temperature generally decreases retention time and can sometimes improve peak shape, but the effect on resolution for specific compounds can vary. A typical starting point is 35°C.[1]
Mobile Phase Composition Small changes in the concentration of the organic modifier or the ion-pairing reagent can alter the selectivity of the separation.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC methods used in the analysis of long-chain acyl-CoAs.

Table 1: Method Precision for Long-Chain Acyl-CoA Analysis

Analyte Intra-assay CV (%) Inter-assay CV (%) Reference
C16:0-CoA5 - 105 - 6[4]
C18:1-CoA~55 - 6[4]
Various LCFAs1.2 - 4.42.6 - 12.2[8]

Table 2: Recovery and Detection Limits for Acyl-CoA Analysis

Compound Class Recovery (%) Limit of Detection (LOD) Reference
C2-C20 Acyl-CoAs90 - 1111 - 5 fmol[5]
C4-C20 Acyl-CoAsNot specifiedas low as 6 fmol[1]

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissues

This protocol is a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.

  • Homogenization: Weigh approximately 40-50 mg of frozen tissue and homogenize on ice in 0.5 mL of 100 mM potassium phosphate (B84403) buffer (pH 4.9).[4]

  • Solvent Extraction: Add 0.5 mL of a mixture of acetonitrile:isopropanol:methanol (3:1:1) containing an internal standard (e.g., heptadecanoyl-CoA).[4]

  • Vortex and Sonicate: Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.

  • Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Re-extract the pellet with the same solvent mixture to improve recovery.

  • Combine and Evaporate: Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for HPLC analysis.

Protocol 2: Suggested HPLC Method for this compound

This is a suggested starting method based on protocols for similar long-chain and dicarboxylic acyl-CoAs. Optimization will be required.

  • Column: C18 reversed-phase, 2.1 x 150 mm, 1.7 µm particle size.

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[4]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.[4]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 5-20 µL.

  • Detection: UV at 260 nm or MS/MS.

  • Gradient:

    • Start with a low percentage of mobile phase B (e.g., 20%).

    • Create a shallow linear gradient to a higher percentage of B (e.g., 20-50% B over 15 minutes).

    • Include a wash step with a high percentage of B to elute any strongly retained compounds.

    • Re-equilibrate the column at the initial conditions before the next injection.

References

Technical Support Center: Troubleshooting Poor Enzyme Activity with 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor enzyme activity in assays involving 2-carboxylauroyl-CoA. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what makes it a challenging substrate?

This compound is a dicarboxylic acyl-coenzyme A molecule. Its long hydrocarbon chain gives it amphipathic properties, meaning it has both hydrophobic (the lauroyl chain) and hydrophilic (the carboxyl and CoA groups) regions. This can lead to challenges in aqueous solutions, such as micelle formation and non-specific binding, which can affect its availability to the enzyme.

Q2: How should I properly store and handle this compound?

Long-chain acyl-CoAs are susceptible to hydrolysis. For optimal stability, store this compound solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing solutions, use buffers at a pH between 6.0 and 7.0. Thioesters are more stable at slightly acidic pH.

Q3: What are the typical quality control checks I should perform on my this compound stock?

It is crucial to assess the purity of your this compound stock. This can be done using techniques like reverse-phase HPLC to separate the intact acyl-CoA from hydrolyzed products (Coenzyme A and 2-carboxylauric acid). The concentration can be determined spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) ring of CoA).

Troubleshooting Guide: Poor or No Enzyme Activity

This guide is structured to help you systematically identify the potential cause of poor enzyme activity in your experiments with this compound.

Issues Related to the Substrate: this compound

Q: My enzyme activity is significantly lower than expected. Could the this compound be the problem?

A: Yes, issues with the substrate are a common cause of poor enzyme activity. Here’s a systematic approach to troubleshooting:

Troubleshooting Workflow for Substrate-Related Issues

start Start: Low/No Enzyme Activity sub_check Is the this compound solution freshly prepared? start->sub_check purity_check Have you verified the purity of the this compound stock? sub_check->purity_check Yes hydrolysis Action: Prepare fresh substrate solution. sub_check->hydrolysis No conc_check Is the substrate concentration in the optimal range for your enzyme? purity_check->conc_check Yes run_hplc Action: Perform RP-HPLC to check for degradation. purity_check->run_hplc No micelle_check Could micelle formation be an issue at your working concentration? conc_check->micelle_check Yes titration Action: Perform a substrate titration experiment. conc_check->titration No detergent Action: Add a mild, non-ionic detergent (e.g., Triton X-100) to the assay buffer. micelle_check->detergent Yes end Problem Resolved micelle_check->end No hydrolysis->end run_hplc->end titration->end detergent->end

Caption: Troubleshooting workflow for substrate-related issues.

Data Presentation: Substrate Quality Control

The following table provides an example of how to present data from a quality control check of your this compound stock using RP-HPLC.

Sample IDRetention Time (min)Peak Area (%)IdentityPurity Assessment
Stock Lot #12315.296.5This compoundHigh Purity
4.12.8Coenzyme AMinor Hydrolysis
18.90.7UnknownMinor Impurity
Old Stock15.175.4This compoundSignificant Degradation
4.222.1Coenzyme AMajor Hydrolysis
19.02.5UnknownImpurities Present

Experimental Protocols: RP-HPLC for Acyl-CoA Purity

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dilute this compound stock to approximately 100 µM in Mobile Phase A.

Issues Related to Assay Conditions

Q: I've confirmed my substrate is of high quality, but the enzyme is still inactive. What should I check next?

A: The next step is to evaluate your assay conditions. Enzymes are sensitive to their environment, and suboptimal conditions can drastically reduce activity.

Troubleshooting Workflow for Assay Condition-Related Issues

start Start: Substrate Quality Confirmed, Low/No Enzyme Activity buffer_check Is the buffer pH and composition optimal for your enzyme? start->buffer_check temp_check Is the assay temperature correct? buffer_check->temp_check Yes ph_opt Action: Perform a pH optimization experiment. buffer_check->ph_opt No inhibitor_check Could there be inhibitors in your sample or reagents? temp_check->inhibitor_check Yes temp_opt Action: Run the assay at a range of temperatures. temp_check->temp_opt No enzyme_conc_check Is the enzyme concentration appropriate? inhibitor_check->enzyme_conc_check Yes control_exp Action: Run controls with and without potential inhibitors. inhibitor_check->control_exp No enzyme_titration Action: Titrate the enzyme concentration. enzyme_conc_check->enzyme_titration No end Problem Resolved enzyme_conc_check->end Yes ph_opt->end temp_opt->end control_exp->end enzyme_titration->end

Caption: Troubleshooting workflow for assay condition-related issues.

Data Presentation: pH and Temperature Optimization

Below are example tables showing the results of pH and temperature optimization experiments.

Table 1: Effect of pH on Enzyme Activity

Buffer pHRelative Activity (%)
6.045
6.578
7.0100
7.585
8.062

Table 2: Effect of Temperature on Enzyme Activity

Temperature (°C)Relative Activity (%)
2560
3085
37100
4270
5030

Experimental Protocols: Enzyme Activity Assay (Coupled Spectrophotometric)

This is a general protocol for a coupled assay that can be adapted. This example assumes the enzyme produces a product that can be used by a dehydrogenase to reduce NAD+.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂.

  • Reagents:

    • This compound (varied concentrations for kinetics).

    • Enzyme of interest (e.g., 10 nM final concentration).

    • Coupling enzyme (e.g., a specific dehydrogenase).

    • NAD+ (1 mM final concentration).

  • Procedure:

    • In a 96-well plate, add assay buffer, NAD+, and the coupling enzyme.

    • Add the enzyme of interest and incubate for 2 minutes at 37°C to equilibrate.

    • Initiate the reaction by adding this compound.

    • Monitor the increase in absorbance at 340 nm (for NADH production) over time using a plate reader.

    • Calculate the initial reaction velocity from the linear portion of the curve.

Issues Related to the Enzyme

Q: I've optimized the substrate and assay conditions, but the activity is still poor. Could my enzyme be the problem?

A: Yes, the enzyme itself could be inactive or unstable.

Logical Relationship Diagram for Enzyme-Related Issues

start Start: Substrate & Assay Conditions Optimized, Low/No Enzyme Activity enzyme_prep Is the enzyme preparation fresh and properly stored? start->enzyme_prep activity_check Has the enzyme's activity been verified with a known, reliable substrate? enzyme_prep->activity_check Yes new_prep Action: Use a new batch of enzyme or re-purify if necessary. enzyme_prep->new_prep No stability_check Is the enzyme stable under the assay conditions? activity_check->stability_check Yes positive_control Action: Run a positive control experiment with a standard substrate. activity_check->positive_control No time_course Action: Perform a time-course experiment to check for enzyme inactivation. stability_check->time_course No end Problem Resolved stability_check->end Yes new_prep->end positive_control->end time_course->end

Technical Support Center: Enhancing Cellular Uptake of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the cellular uptake of 2-carboxylauroyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its cellular uptake important?

A1: this compound is a dicarboxylic acyl-coenzyme A. Like other acyl-CoAs, it is a key metabolic intermediate. Enhancing its cellular uptake is crucial for studying its downstream effects on cellular processes, such as its role in enzyme regulation and metabolic pathways.

Q2: What are the primary mechanisms for long-chain fatty acid and acyl-CoA uptake into cells?

A2: Long-chain fatty acids and their CoA esters enter cells through both passive diffusion and protein-mediated transport.[1][2] The protein-mediated process involves transporters such as fatty acid translocase (FAT/CD36), plasma membrane fatty acid-binding proteins (FABPpm), and fatty acid transport proteins (FATPs).[1][3] Once inside the cell, long-chain fatty acids are quickly converted to their acyl-CoA esters to be "trapped" and utilized.[4]

Q3: How can I prepare this compound for cell culture experiments?

A3: Due to their poor solubility in aqueous media, long-chain fatty acids and their derivatives are typically complexed with bovine serum albumin (BSA) for cell culture experiments.[5] This mimics their natural transport in the bloodstream and improves their availability to cells.[5] It is critical to properly conjugate the molecule to BSA to avoid aggregation and ensure consistent delivery.[5]

Q4: How can I measure the intracellular concentration of this compound?

A4: The intracellular concentration of long-chain acyl-CoAs can be quantified using methods such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).[6][7] This allows for the sensitive and specific measurement of different acyl-CoA species within cell lysates.[6][7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no detectable intracellular this compound Inefficient delivery into the cell.1. Optimize the this compound:BSA ratio during complex formation.[5]2. Increase the expression of fatty acid transporters like FATPs or CD36 in your cell line.[1]3. Use a higher concentration of the this compound:BSA complex in the culture medium.
Rapid degradation of intracellular this compound.1. Perform a time-course experiment to determine the optimal incubation time for maximal intracellular accumulation.[8]2. Consider using inhibitors of enzymes that may metabolize dicarboxylic acyl-CoAs, if known.
High variability between experimental replicates Inconsistent preparation of the this compound:BSA complex.1. Standardize the protocol for complex formation, paying close attention to temperature, pH, and incubation time.[5]2. Ensure the BSA is fatty-acid-free before complexing.
Differences in cell confluency or health.1. Seed cells at a consistent density and use them at the same confluency for all experiments.[9]2. Regularly check cell viability to ensure the experimental conditions are not cytotoxic.
Unexpected cellular effects or toxicity The concentration of "free" this compound is too high.1. Lower the concentration of the this compound:BSA complex.2. Ensure the this compound:BSA ratio is appropriate to avoid high levels of unbound compound.[5]
Contamination of the this compound or BSA.1. Use high-purity reagents.2. Test the vehicle control (BSA alone) to rule out effects from the carrier.

Experimental Protocols

Protocol 1: Preparation of this compound:BSA Complex

Objective: To prepare a stock solution of this compound complexed with fatty-acid-free BSA for use in cell culture.

Materials:

  • This compound

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Water bath or incubator at 37°C

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a stock solution of fatty-acid-free BSA (e.g., 10% w/v) in sterile PBS.

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol) at a high concentration.

  • In a sterile tube, warm the BSA solution to 37°C.

  • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A molar ratio of 2:1 to 4:1 (acyl-CoA:BSA) is a good starting point.

  • Incubate the mixture at 37°C for at least 1 hour with gentle agitation to allow for complex formation.

  • Sterile-filter the final complex solution before adding it to the cell culture medium.

Protocol 2: Quantification of Intracellular this compound by LC-MS/MS

Objective: To extract and quantify the amount of this compound from cultured cells.

Materials:

  • Cultured cells treated with this compound:BSA

  • Ice-cold PBS

  • Methanol

  • Chloroform

  • Internal standard (e.g., a deuterated acyl-CoA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • After incubation with the this compound:BSA complex, aspirate the medium and wash the cells three times with ice-cold PBS.

  • Lyse the cells and extract the lipids and acyl-CoAs using a chloroform/methanol extraction method.[10]

  • Add a known amount of an appropriate internal standard to the cell lysate for accurate quantification.

  • Separate the acyl-CoA species using reverse-phase liquid chromatography.

  • Quantify the amount of this compound and the internal standard using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[6]

  • Normalize the amount of this compound to the cell number or total protein content.

Visualizations

experimental_workflow Experimental Workflow for Enhancing Cellular Uptake cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_coa Prepare this compound Stock complex Form this compound:BSA Complex prep_coa->complex prep_bsa Prepare Fatty-Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with Complex complex->treat_cells wash_cells Wash Cells to Remove Unbound Complex treat_cells->wash_cells lyse_cells Lyse Cells and Extract Metabolites wash_cells->lyse_cells lcms Quantify Intracellular Acyl-CoA via LC-MS/MS lyse_cells->lcms data_analysis Data Analysis and Normalization lcms->data_analysis

Caption: Workflow for preparing and testing this compound uptake.

troubleshooting_logic Troubleshooting Logic for Low Cellular Uptake action_node action_node start Low Intracellular This compound? check_delivery Is Delivery Method Optimal? start->check_delivery Yes check_stability Is Compound Stable Intracellularly? start->check_stability No check_variability High Replicate Variability? start->check_variability If still low optimize_bsa Optimize Acyl-CoA:BSA Ratio Overexpress Transporters check_delivery->optimize_bsa No time_course Perform Time-Course and Degradation Assays check_stability->time_course No standardize_prep Standardize Complex Prep and Cell Culture check_variability->standardize_prep Yes

Caption: Decision tree for troubleshooting low cellular uptake.

References

Technical Support Center: Analysis of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 2-carboxylauroyl-CoA in experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability a concern?

A1: this compound is a dicarboxylic acyl-coenzyme A molecule. Like other acyl-CoAs, it is a key metabolic intermediate. Its stability is a significant concern due to the high-energy thioester bond, which is susceptible to both enzymatic and non-enzymatic hydrolysis.[1] Degradation of this compound can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary pathways of this compound degradation in biological samples?

A2: The primary degradation pathways for this compound are:

  • Enzymatic Degradation: In biological systems, long-chain dicarboxylic acyl-CoAs are primarily metabolized through peroxisomal β-oxidation.[2][3][4] This process involves a series of enzymatic reactions that shorten the acyl chain.

  • Non-Enzymatic Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly in aqueous solutions and at non-neutral pH.[5][6] This chemical breakdown can occur during sample collection, extraction, and analysis.

Q3: How should I store my this compound standards and samples for long-term use?

A3: For optimal long-term stability, this compound should be stored as a dry powder at -20°C or, preferably, -80°C.[7] In this state, it should be stable for at least one year. Avoid repeated freeze-thaw cycles of solutions.[8] If you must store it in solution, prepare aliquots to minimize freeze-thaw cycles and store them at -80°C.

Q4: What is the expected stability of this compound in an aqueous solution for immediate use?

A4: Acyl-CoAs are not stable in aqueous solutions for extended periods.[7] It is highly recommended to prepare fresh solutions immediately before use. If temporary storage is necessary, keep the solution on ice (0-4°C) and use it within the same day. Degradation is accelerated at room temperature and non-neutral pH.

Troubleshooting Guides

Issue 1: Low or No Detectable this compound Signal in LC-MS/MS Analysis

Possible Cause Recommended Solution
Sample Degradation During Collection/Processing Immediately quench metabolic activity by flash-freezing tissue samples in liquid nitrogen or using ice-cold extraction solvents. Keep samples on ice or at 4°C throughout the entire extraction procedure.
Hydrolysis in Aqueous Solutions Minimize the time samples spend in aqueous buffers. Use organic solvents for extraction and reconstitution whenever possible. If aqueous buffers are necessary, use a slightly acidic pH (around 6.0) where thioester hydrolysis is slower.
Inefficient Extraction Use a validated extraction protocol for long-chain dicarboxylic acyl-CoAs. A common method involves homogenization in a cold acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.
Improper Storage Store extracted, dried samples at -80°C until analysis. Reconstitute the sample in a suitable organic solvent or a buffered organic/aqueous mixture immediately before injection into the LC-MS/MS system.
Instrumental Issues Ensure the mass spectrometer is properly calibrated and optimized for the detection of your specific analyte. Use an appropriate internal standard, such as a stable isotope-labeled version of this compound or a structurally similar dicarboxylic acyl-CoA, to monitor for instrument variability.

Issue 2: High Variability in Quantitative Results Between Replicates

Possible Cause Recommended Solution
Inconsistent Sample Handling Standardize every step of your sample collection, quenching, and extraction protocol. Ensure that all samples are treated identically and for the same duration.
Partial Degradation Re-evaluate your sample handling and storage procedures to minimize degradation. Even partial degradation can introduce significant variability. Consider performing a time-course experiment to assess the stability of this compound in your specific sample matrix and processing conditions.
Matrix Effects in LC-MS/MS Matrix effects can cause ion suppression or enhancement, leading to variability. Use a stable isotope-labeled internal standard that co-elutes with your analyte to correct for these effects. Optimize your chromatographic separation to resolve this compound from interfering matrix components.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when dealing with the small volumes typical in metabolomics studies.

Quantitative Data on Thioester Stability

Table 1: Hydrolysis Rate Constants for S-Methyl Thioacetate in Aqueous Solution at 23°C [9]

Condition Rate Constant (k) Half-life (t½) at pH 7
Acid-mediated (k*)1.5 x 10⁻⁵ M⁻¹ s⁻¹~155 days
Base-mediated (k**)1.6 x 10⁻¹ M⁻¹ s⁻¹~155 days
pH-independent (k***)3.6 x 10⁻⁸ s⁻¹~155 days

* ka ** kb *** kw

Experimental Protocols

Protocol 1: Extraction of Long-Chain Dicarboxylic Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (B129727)

  • Internal Standard (e.g., ¹³C-labeled dicarboxylic acyl-CoA)

  • Acetonitrile

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add 1 mL of ice-cold methanol containing the internal standard to the cell pellet or plate.

    • For adherent cells, scrape the cells in the methanol and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, resuspend the pellet in the methanol.

  • Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Add 1 mL of acetonitrile, vortex for 1 minute, and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Sample Collection and Drying:

    • Carefully transfer the supernatant containing the acyl-CoAs to a new tube.

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

  • Storage:

    • Store the dried extract at -80°C until analysis.

  • Reconstitution:

    • Immediately before LC-MS/MS analysis, reconstitute the dried extract in a suitable solvent (e.g., 50-100 µL of methanol or 50% methanol in 50 mM ammonium (B1175870) acetate, pH 6.8).

Visualizations

Simplified Degradation Pathways of this compound cluster_enzymatic Enzymatic Degradation (Peroxisomal β-Oxidation) cluster_non_enzymatic Non-Enzymatic Hydrolysis This compound This compound Acyl-CoA Oxidase Acyl-CoA Oxidase This compound->Acyl-CoA Oxidase Enzymatic 2-Carboxylauric Acid 2-Carboxylauric Acid This compound->2-Carboxylauric Acid Hydrolysis (H₂O, pH, Temp) Chain-Shortened Dicarboxylic Acyl-CoA Chain-Shortened Dicarboxylic Acyl-CoA Acyl-CoA Oxidase->Chain-Shortened Dicarboxylic Acyl-CoA Acetyl-CoA Acetyl-CoA Chain-Shortened Dicarboxylic Acyl-CoA->Acetyl-CoA Further Cycles Coenzyme A Coenzyme A

Caption: Degradation of this compound.

Experimental Workflow for this compound Analysis Sample Collection Sample Collection Metabolic Quenching Metabolic Quenching Sample Collection->Metabolic Quenching Immediate Extraction Extraction Metabolic Quenching->Extraction Ice-cold Solvents Drying Drying Extraction->Drying Nitrogen/Vacuum Storage Storage Drying->Storage -80°C Reconstitution Reconstitution Storage->Reconstitution Just before analysis LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for this compound Analysis.

References

Method refinement for consistent 2-carboxylauroyl-CoA analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the consistent analysis of 2-carboxylauroyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the quantitative analysis of this compound?

A1: The most prevalent and sensitive method for quantifying short-chain acyl-CoAs, including likely this compound, is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high selectivity and sensitivity, which is crucial for detecting low-abundance analytes in complex biological matrices.[1]

Q2: What are the critical steps in sample preparation for this compound analysis?

A2: Critical steps include rapid quenching of metabolism, efficient cell lysis, and protein precipitation. A common challenge is the instability of acyl-CoAs in aqueous solutions.[6] Deproteinization is typically achieved using acids such as trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA).[1] The choice of acid can impact the recovery of different acyl-CoA species.[1]

Q3: Should I use solid-phase extraction (SPE) for sample cleanup?

A3: The use of SPE depends on your sample type and the deproteinization agent used. While SPE can remove interfering substances, it may also lead to the loss of certain analytes.[1] Some methods are designed to avoid SPE, simplifying the workflow and improving the recovery of a broader range of acyl-CoAs.[1][3]

Q4: Why is an internal standard important in this compound analysis?

A4: An internal standard is crucial to control for variability during sample preparation and analysis.[1] Ideally, a stable isotope-labeled version of this compound should be used. If unavailable, an acyl-CoA with similar chemical properties, such as crotonoyl-CoA, can be employed.[1]

Q5: How can I improve the chromatographic separation of this compound?

A5: Ion-pairing chromatography is often used to improve the retention and peak shape of polar molecules like acyl-CoAs on reversed-phase columns.[5] Careful control of the mobile phase pH is also essential for consistent and reproducible separation.[5] Utilizing a high-resolution column, such as a UHPLC C18 column, can further enhance separation efficiency.[5]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient extraction.Ensure rapid cell lysis and deproteinization on ice to minimize enzymatic degradation. Consider using 5-sulfosalicylic acid (SSA) for deproteinization as it has shown higher recovery for some acyl-CoAs compared to trichloroacetic acid (TCA) followed by SPE.[1]
Analyte degradation.Acyl-CoAs are unstable. Process samples quickly and at low temperatures. Avoid repeated freeze-thaw cycles.
Suboptimal mass spectrometry parameters.Optimize the MRM (Multiple Reaction Monitoring) transitions for this compound. Perform a direct infusion of a standard to determine the optimal precursor and product ions and collision energy.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the mobile phase. The charge state of acyl-CoAs is pH-dependent, which significantly affects their interaction with the stationary phase.[5]
Column overload.Reduce the amount of sample injected onto the column.
Secondary interactions with the stationary phase.Add an ion-pairing reagent to the mobile phase to improve peak shape.[5]
High Variability Between Replicates Inconsistent sample preparation.Standardize every step of the sample preparation protocol. Use a reliable internal standard to normalize for variations.[1]
Matrix effects.Dilute the sample extract to minimize matrix suppression or enhancement. Evaluate the matrix effect by comparing the signal of a standard in solvent versus a spiked sample extract.
Co-elution with Interfering Peaks Insufficient chromatographic resolution.Optimize the gradient elution profile. A shallower gradient can improve the separation of closely eluting compounds. Consider using a column with a different stationary phase chemistry.
Contamination.Use high-purity solvents and reagents. Thoroughly clean the LC system, including the injection port and column, between runs.

Experimental Protocols

Protocol: LC-MS/MS Analysis of this compound

This protocol is a generalized procedure based on common methods for short-chain acyl-CoA analysis and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (Deproteinization with SSA)

  • Harvest cells and immediately quench metabolic activity by placing them on dry ice or in liquid nitrogen.

  • Add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., stable isotope-labeled this compound or crotonoyl-CoA).

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new microcentrifuge tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Phenomenex Kinetex, 2.6 µm, C18, 150 mm x 2.1 mm (or equivalent).

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 7.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 2% to 50% B over 15 minutes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be empirically determined for this compound. For other acyl-CoAs, a common fragmentation is the loss of the phosphopantetheine group.[5]

      • Quantifier Transition: [M+H]⁺ → [M-507+H]⁺

      • Qualifier Transition: [M+H]⁺ → a different, specific fragment ion.

Data Presentation

Table 1: Recovery of Acyl-CoAs with Different Extraction Methods
AnalyteRecovery with TCA followed by SPE (%)Recovery with 2.5% SSA (%)
Pantothenate0>100
Dephospho-CoA0>99
CoA174
Malonyl-CoA2674
Acetyl-CoA3659
Propionyl-CoA6280
Isovaleryl-CoA5859
Data adapted from a study on short-chain acyl-CoAs, demonstrating the impact of the extraction method on analyte recovery.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sp1 Cell Harvesting & Quenching sp2 Lysis & Deproteinization (SSA) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Collection & Filtration sp3->sp4 an1 LC Separation (UHPLC C18) sp4->an1 an2 MS/MS Detection (MRM) an1->an2 an3 Data Processing & Quantification an2->an3

Caption: Workflow for this compound analysis.

Troubleshooting_Logic start Low or No Signal c1 Check MS/MS Tuning start->c1 c2 Review Sample Prep c1->c2 Tuning OK s1 Optimize MRM Transitions c1->s1 Tuning Suboptimal s2 Improve Extraction Efficiency c2->s2 Inefficient Extraction s3 Prevent Degradation c2->s3 Degradation Suspected

Caption: Troubleshooting logic for low signal intensity.

References

Addressing background noise in 2-carboxylauroyl-CoA detection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to background noise in the detection of 2-carboxylauroyl-CoA and other long-chain acyl-CoA derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in this compound detection assays?

High background noise in enzymatic and mass spectrometry-based assays for this compound can originate from several sources:

  • Reagent Contamination: Impurities in buffers, solvents, or enzymatic preparations can contribute to the background signal. This is particularly relevant in fluorescence-based assays where contaminants may be inherently fluorescent.[1][2]

  • Non-Specific Binding: The analyte or detection reagents may non-specifically bind to the surfaces of assay plates or vials, leading to an elevated baseline signal.[1]

  • Sample Matrix Effects: Components within the biological sample (e.g., cell lysates, tissue homogenates) can interfere with the assay. This can include endogenous compounds that mimic the signal of interest or interfere with the detection chemistry. For instance, in assays for CoA derivatives, other thiols like glutathione (B108866) can sometimes interfere.[3]

  • Substrate Instability: The this compound molecule itself may be unstable under the assay conditions, leading to degradation products that contribute to the background. Acyl-CoA esters can be susceptible to hydrolysis, especially at non-optimal pH and temperature.[4]

  • Instrumental Noise: The detector used for analysis (e.g., mass spectrometer, fluorometer) will have an inherent level of background noise. Improper instrument settings can exacerbate this.[2]

Q2: How can I determine the source of the high background in my experiment?

A systematic approach using appropriate controls is the best way to identify the source of high background noise.[1] Key controls include:

  • Blank Samples: These contain all assay components except for the biological sample. A high signal in the blank indicates a problem with the reagents or the assay vessel itself.

  • No-Enzyme Control (for enzymatic assays): This control includes the sample and all assay components except for the enzyme. A high signal here suggests that the substrate is unstable or that there is a non-enzymatic reaction occurring.

  • No-Substrate Control (for enzymatic assays): This control contains the enzyme and all other components except the substrate (this compound). This helps to measure any intrinsic signal from the enzyme preparation or other assay components.

By comparing the signals from these controls to your experimental samples, you can systematically pinpoint the source of the background noise.

Q3: My "no-sample" control shows a high background signal. What should I do?

A high background in a "no-sample" control points to an issue with your reagents or assay setup. Here are some troubleshooting steps:

  • Check Reagent Purity: Use high-purity solvents and reagents. Ensure that water is of sufficient quality (e.g., HPLC-grade or Milli-Q). Contaminated buffers or solvents are a common source of background.[2]

  • Prepare Fresh Reagents: If possible, prepare all buffers and reagent solutions fresh before each experiment.

  • Test Individual Reagents: If the source of the background is still unclear, you can test the background signal of each reagent individually.

  • Clean Assay Vessels: Ensure that all labware, including microplates and vials, are clean and free of contaminants.

Q4: Can the chemical properties of this compound contribute to detection challenges?

Yes, the chemical nature of this compound, a long-chain dicarboxylic acyl-CoA, can present specific challenges:

  • Hydrophobicity: As a long-chain fatty acyl-CoA, it is a hydrophobic molecule.[5] This can lead to non-specific binding to plasticware. Using low-binding microplates or adding a small amount of a non-ionic detergent to your buffers might help.[1]

  • Stability: The thioester bond in acyl-CoAs is susceptible to hydrolysis.[4] It is crucial to maintain appropriate pH and temperature throughout sample preparation and analysis. Samples should be kept on ice whenever possible.

  • Potential for Isomers: Depending on the synthetic route or biological origin, there may be isomeric forms of the molecule that could complicate chromatographic separation and analysis.

Troubleshooting Guides

Issue 1: High Background Signal in LC-MS/MS Detection

Symptoms:

  • High baseline noise in the chromatogram.

  • Poor signal-to-noise ratio for the this compound peak.

  • Presence of many interfering peaks near the analyte's retention time.

Troubleshooting Workflow:

troubleshooting_lcms start High Background in LC-MS/MS check_blank Analyze a Blank Injection (Solvent Only) start->check_blank blank_high High Background in Blank? check_blank->blank_high contam_source Source is Likely Contamination (Solvent, Tubing, Column) blank_high->contam_source Yes blank_low Background is Low blank_high->blank_low No clean_system Action: Flush System, Use Fresh Solvents, Replace Column if Necessary contam_source->clean_system end Problem Resolved clean_system->end check_sample_blank Analyze a Sample Blank (Matrix without Analyte) blank_low->check_sample_blank sample_blank_high High Background in Sample Blank? check_sample_blank->sample_blank_high matrix_effect Source is Likely Matrix Effects sample_blank_high->matrix_effect Yes sample_blank_low Background is Low sample_blank_high->sample_blank_low No improve_cleanup Action: Improve Sample Cleanup (e.g., SPE, LLE), Optimize Chromatography matrix_effect->improve_cleanup improve_cleanup->end instrument_issue Consider Instrument Settings or Analyte Instability sample_blank_low->instrument_issue optimize_ms Action: Optimize MS Parameters (e.g., Collision Energy), Check Analyte Stability instrument_issue->optimize_ms optimize_ms->end

Caption: Troubleshooting workflow for high background in LC-MS/MS.

Quantitative Data Summary:

The following table illustrates the potential impact of troubleshooting steps on the signal-to-noise (S/N) ratio in a hypothetical LC-MS/MS analysis of this compound.

ConditionAnalyte Peak Intensity (Arbitrary Units)Background Noise (Arbitrary Units)Signal-to-Noise (S/N) Ratio
Initial Analysis5,0001,0005
After Flushing System & Using Fresh Solvents5,20040013
With Solid Phase Extraction (SPE) Sample Cleanup6,00020030
Optimized MS/MS Parameters8,00020040
Issue 2: High Background in a Fluorescence-Based Enzymatic Assay

Symptoms:

  • High fluorescence signal in the "no-enzyme" or "no-substrate" control wells.

  • Low dynamic range of the assay.

Troubleshooting Steps:

  • Assess Autofluorescence: Measure the fluorescence of each assay component individually (buffer, sample matrix, this compound, enzyme, detection reagent) at the excitation and emission wavelengths used in the assay.

  • Optimize Reagent Concentrations: Titrate the concentrations of the enzyme and detection reagents to find the lowest concentrations that still provide a robust signal.

  • Incorporate a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer can help reduce non-specific binding of reagents to the microplate.[1]

  • Use Appropriate Microplates: For fluorescence assays, use opaque-walled microplates (e.g., white or black) to minimize crosstalk between wells and reduce background from scattered light.[6]

  • Check for Contamination: Ensure that all reagents and the sample itself are not contaminated with fluorescent impurities or microbes.[2]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound from Cell Culture
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold 80:20 methanol:water to the cell culture plate. Scrape the cells and transfer the mixture to a microcentrifuge tube.

  • Homogenization: Sonicate the samples briefly on ice to ensure complete cell lysis.

  • Protein Precipitation: Centrifuge the samples at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the protein.[7]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Generic LC-MS/MS Analysis Workflow

lcms_workflow start Sample Preparation hplc HPLC Separation (e.g., C18 Column) start->hplc ms Mass Spectrometry Detection (ESI in Negative or Positive Mode) hplc->ms msms Tandem MS (MS/MS) for Quantification and Confirmation ms->msms data_analysis Data Analysis (Peak Integration, Quantification) msms->data_analysis end Results data_analysis->end

Caption: General workflow for LC-MS/MS analysis of acyl-CoAs.

LC-MS/MS Parameters (Example):

  • Chromatography: Reversed-phase chromatography using a C18 column is typically suitable for separating acyl-CoAs. A gradient elution with mobile phases containing a weak acid (e.g., formic acid or acetic acid) is often used.

  • Mass Spectrometry: Electrospray ionization (ESI) can be performed in either positive or negative ion mode. Acyl-CoAs can be detected in both modes, and the optimal mode should be determined empirically.

  • Detection: Multiple Reaction Monitoring (MRM) is a sensitive and specific method for quantifying known compounds. For this compound, specific precursor-product ion transitions would need to be determined by infusing a pure standard. A common fragmentation for acyl-CoAs involves the loss of the phosphopantetheine moiety.[8]

By following these guidelines and systematically troubleshooting, researchers can improve the quality of their data and obtain more reliable measurements of this compound.

References

Technical Support Center: Large-Scale Production of 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the process improvement for large-scale production of 2-carboxylauroyl-CoA. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a derivative of lauric acid (a 12-carbon saturated fatty acid) that has been carboxylated at the alpha-position (C-2) and activated with Coenzyme A (CoA). As an α-carboxylated acyl-CoA, it can serve as a specialized extender unit in polyketide synthesis or other biosynthetic pathways for the production of complex natural products and pharmaceuticals. Its unique structure makes it a valuable building block in metabolic engineering and synthetic biology.

Q2: What are the primary strategies for the large-scale synthesis of this compound?

For large-scale production, a chemo-enzymatic approach is generally the most effective strategy. This method combines the flexibility of chemical synthesis for precursor molecules with the high specificity and efficiency of enzymatic catalysis. A common route involves the enzymatic carboxylation of a lauroyl-CoA precursor.[1][2]

Q3: Which enzyme class is suitable for the specific α-carboxylation of lauroyl-CoA?

Enoyl-CoA Carboxylases/Reductases (ECRs) are a class of enzymes that have shown promise in the reductive carboxylation of α,β-unsaturated acyl-CoAs to produce α-carboxylated acyl-CoAs.[2][3] For this compound, a potential pathway would involve the enzymatic carboxylation of 2-dodecenoyl-CoA (the α,β-unsaturated version of lauroyl-CoA).

Q4: What are the critical parameters to control during the enzymatic carboxylation step?

Key parameters to monitor and optimize include:

  • Enzyme concentration and activity: Ensuring a sufficient concentration of highly active ECR is crucial for efficient conversion.

  • Substrate and cofactor concentrations: The concentrations of the acyl-CoA precursor, CO2 (often from bicarbonate), and the reducing equivalent (typically NADPH) need to be optimized.[4]

  • pH and temperature: Maintaining optimal pH and temperature is critical for enzyme stability and activity.

  • Reaction time: Monitoring the reaction progress over time helps determine the optimal reaction duration for maximum yield.

Q5: What analytical techniques are recommended for monitoring the production and purity of this compound?

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the quantification and characterization of acyl-CoA species.[5][6] High-Performance Liquid Chromatography (HPLC) with UV detection can also be used for monitoring the reaction and assessing purity.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Low or no product formation 1. Inactive or inhibited enzyme. 2. Sub-optimal reaction conditions (pH, temperature). 3. Insufficient concentration of substrates or cofactors (acyl-CoA precursor, bicarbonate, NADPH). 4. Degradation of the acyl-CoA substrate or product.1. Verify enzyme activity with a known substrate. Check for potential inhibitors in the reaction mixture. 2. Optimize pH and temperature for the specific ECR used. 3. Increase the concentration of the limiting substrate or cofactor. 4. Work at low temperatures and minimize freeze-thaw cycles. Use fresh, high-quality reagents.
Incomplete conversion of precursor 1. Enzyme concentration is too low. 2. Reaction time is too short. 3. Product inhibition of the enzyme. 4. Equilibrium of the reaction is unfavorable.1. Increase the enzyme concentration. 2. Extend the reaction time and monitor progress. 3. Consider in-situ product removal strategies if feasible. 4. Increase the concentration of reactants (e.g., bicarbonate) to shift the equilibrium towards the product.
Presence of significant byproducts 1. Non-specific enzymatic activity. 2. Chemical instability of the precursor or product leading to side reactions. 3. Decarboxylation of the α-carboxylated product.1. Use a highly specific ECR or further purify the enzyme. 2. Optimize reaction conditions to minimize degradation. 3. Adjust pH and temperature to improve product stability. Purify the product promptly after the reaction.
Difficulty in purifying the final product 1. Similar chromatographic behavior of the product and unreacted substrate. 2. Presence of interfering substances from the reaction mixture.1. Optimize the HPLC purification gradient (e.g., mobile phase composition, gradient slope). 2. Consider alternative purification methods like solid-phase extraction (SPE) prior to HPLC.

Data Presentation

Table 1: Comparison of Chemo-Enzymatic Synthesis Methods for Acyl-CoA Derivatives

MethodKey FeaturesTypical YieldsAdvantagesDisadvantagesReference
CDI-mediated acylation Two-step chemical synthesis using carbonyldiimidazole (CDI) to activate the carboxylic acid.40-60%Wide substrate scope for commercially available acids.Can be less efficient for dicarboxylic acids, potential for side reactions.[2]
Ethylchloroformate (ECF) activation Chemical acylation using ECF to form a mixed anhydride (B1165640) intermediate.50-70%Good for α,β-unsaturated acyl-CoAs.Requires commercially available precursor acids.[2]
Enzymatic acylation (e.g., with MatB ligase) Single-step enzymatic synthesis from the corresponding acid.>90% for specific substratesHigh specificity and yield.Limited to the substrate scope of the enzyme.[2]
Reductive Carboxylation (ECR) Enzymatic carboxylation of an α,β-unsaturated acyl-CoA precursor.40-100% conversionHighly specific for α-carboxylation.Requires the synthesis of the unsaturated precursor.[3]

Note: Yields are generalized from the literature for various acyl-CoAs and may vary for this compound.

Experimental Protocols

Protocol 1: Chemo-Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the synthesis of other α-carboxylated acyl-CoAs.[2][3] Optimization will be required for the specific production of this compound.

Step 1: Synthesis of 2-Dodecenoyl-CoA (Unsaturated Precursor)

  • Chemical Acylation: React 2-dodecenoic acid with Coenzyme A using a suitable chemical coupling method such as ethylchloroformate (ECF) activation.

  • Purification: Purify the resulting 2-dodecenoyl-CoA using reverse-phase HPLC.

  • Lyophilization: Lyophilize the purified product to obtain a stable powder.

Step 2: Enzymatic Carboxylation of 2-Dodecenoyl-CoA

  • Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing MgCl2 and dithiothreitol (B142953) (DTT).

  • Add Reactants: Add 2-dodecenoyl-CoA, a high concentration of sodium bicarbonate (as the CO2 source), and NADPH.

  • Initiate Reaction: Add a purified and active enoyl-CoA carboxylase/reductase (ECR) to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the ECR (e.g., 30°C) with gentle stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.

  • Quenching: Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an acid (e.g., formic acid).

Step 3: Purification of this compound

  • Centrifugation: Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

  • HPLC Purification: Purify the supernatant containing this compound using a semi-preparative reverse-phase HPLC column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a stable powder.

Mandatory Visualizations

ChemoEnzymatic_Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Enzymatic Carboxylation cluster_step3 Step 3: Purification Dodecenoic_Acid 2-Dodecenoic Acid Chemical_Acylation Chemical Acylation (ECF method) Dodecenoic_Acid->Chemical_Acylation CoA Coenzyme A CoA->Chemical_Acylation Dodecenoyl_CoA 2-Dodecenoyl-CoA Chemical_Acylation->Dodecenoyl_CoA ECR Enoyl-CoA Carboxylase/ Reductase (ECR) Dodecenoyl_CoA->ECR Bicarbonate Bicarbonate (CO2 source) Bicarbonate->ECR NADPH NADPH NADPH->ECR Carboxylauroyl_CoA This compound ECR->Carboxylauroyl_CoA Purification HPLC Purification Carboxylauroyl_CoA->Purification Pure_Product Purified this compound Purification->Pure_Product

Caption: Chemo-enzymatic synthesis workflow for this compound.

Troubleshooting_Logic Start Low/No Product Formation Check_Enzyme Verify Enzyme Activity Start->Check_Enzyme Check_Conditions Optimize Reaction Conditions (pH, Temp) Start->Check_Conditions Check_Substrates Check Substrate/Cofactor Concentrations Start->Check_Substrates Check_Degradation Assess Substrate/Product Stability Start->Check_Degradation Solution_Enzyme Use fresh enzyme / Check for inhibitors Check_Enzyme->Solution_Enzyme Solution_Conditions Perform pH/Temperature screen Check_Conditions->Solution_Conditions Solution_Substrates Increase limiting reactant concentration Check_Substrates->Solution_Substrates Solution_Degradation Use fresh reagents / Minimize handling time Check_Degradation->Solution_Degradation

Caption: Troubleshooting flowchart for low product yield.

Biosynthetic_Pathway_Regulation cluster_fatty_acid_synthesis Fatty Acid Biosynthesis cluster_carboxylation_pathway α-Carboxylation Pathway Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Acetyl_CoA_Carboxylase Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->Acetyl_CoA_Carboxylase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Fatty_Acid_Synthase Lauroyl_ACP Lauroyl-ACP Fatty_Acid_Synthase->Lauroyl_ACP Lauroyl_CoA Lauroyl-CoA Lauroyl_ACP->Lauroyl_CoA Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Lauroyl_CoA->Acyl_CoA_Dehydrogenase Dodecenoyl_CoA 2-Dodecenoyl-CoA ECR Enoyl-CoA Carboxylase/ Reductase (ECR) Dodecenoyl_CoA->ECR Carboxylauroyl_CoA This compound Acyl_CoA_Dehydrogenase->Dodecenoyl_CoA ECR->Carboxylauroyl_CoA Acetyl_CoA_Carboxylase->Malonyl_CoA Citrate Citrate Citrate->Acetyl_CoA_Carboxylase Activates Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Acetyl_CoA_Carboxylase Inhibits

Caption: Simplified biosynthetic pathway and regulation.

References

Validation & Comparative

Confirming the Structure of Synthesized 2-Carboxylauroyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and structural confirmation of 2-carboxylauroyl-CoA, a dicarboxylic acyl-CoA, against the more common monocarboxylic lauroyl-CoA. The methodologies and expected data presented herein are based on established principles of organic synthesis and analytical chemistry, offering a framework for researchers working with novel acyl-CoA thioesters.

Comparison of Synthesis and Characterization

The synthesis and confirmation of this compound present unique challenges compared to its monocarboxylic analog, lauroyl-CoA, primarily due to the presence of a second carboxyl group. This guide outlines the key differences in their synthesis, purification, and structural verification.

ParameterThis compound (Dicarboxylic)Lauroyl-CoA (Monocarboxylic)
Synthesis Method Mixed Anhydride (B1165640) MethodMixed Anhydride Method
Key Challenge Potential for side reactions involving the second carboxyl group, requiring careful control of stoichiometry and reaction conditions.Relatively straightforward synthesis with a single reactive carboxyl group.
Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity Assessment HPLC, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)HPLC, 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS)
Expected Yield 60-70%75-85%
Molecular Weight ~1009.9 g/mol (as free acid)~951.8 g/mol (as free acid)

Experimental Protocols

Synthesis of Acyl-CoA Thioesters (Mixed Anhydride Method)

This protocol is adapted for both this compound and lauroyl-CoA, with specific considerations for the dicarboxylic acid.

Materials:

  • Dodecanedioic acid (for this compound analog) or Lauric acid (for Lauroyl-CoA)

  • Coenzyme A trilithium salt

  • Ethyl chloroformate

  • Triethylamine (B128534) (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (0.5 M)

  • Dry ice/acetone bath

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid (dodecanedioic acid or lauric acid) in anhydrous THF. For dodecanedioic acid, use a 1:1 molar ratio relative to Coenzyme A to favor monosubstitution.

    • Cool the solution to -15°C in a dry ice/acetone bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture for 30 minutes at -15°C, allowing the formation of the mixed anhydride.

  • Thioester Formation:

    • In a separate flask, dissolve Coenzyme A trilithium salt in cold 0.5 M sodium bicarbonate solution.

    • Add the Coenzyme A solution to the mixed anhydride solution dropwise while maintaining the temperature at -15°C.

    • Allow the reaction to proceed for 2 hours, with continuous stirring.

  • Quenching and Extraction:

    • Remove the reaction from the cold bath and allow it to warm to room temperature.

    • Acidify the mixture to pH ~3 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate (B1210297) to remove unreacted fatty acid and other organic impurities.

    • The aqueous layer containing the acyl-CoA is then lyophilized.

Purification by RP-HPLC

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient: A linear gradient from 5% to 95% acetonitrile over 40 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA)

Procedure:

  • Dissolve the lyophilized crude product in Mobile Phase A.

  • Inject the sample onto the HPLC system.

  • Collect fractions corresponding to the major peak detected at 260 nm.

  • Pool the relevant fractions and lyophilize to obtain the purified acyl-CoA.

Structural Confirmation Data

High-Resolution Mass Spectrometry (HRMS)
CompoundExpected [M-H]-
This compound (as Dodecanedioyl-CoA)~1008.25
Lauroyl-CoA~949.28
Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (500 MHz, D2O):

  • Lauroyl-CoA: Expect characteristic signals for the lauroyl chain methylene (B1212753) protons (~1.2-1.6 ppm), the α-methylene protons adjacent to the thioester (~2.5 ppm), and the β-methylene protons (~1.5 ppm). Signals corresponding to the Coenzyme A moiety will also be present.

  • This compound (as Dodecanedioyl-CoA): Similar to lauroyl-CoA, but with an additional signal for the α-methylene protons adjacent to the free carboxyl group, which will be shifted downfield compared to the other methylene protons.

13C NMR (125 MHz, D2O):

  • Lauroyl-CoA: A characteristic signal for the thioester carbonyl carbon will be observed around 200 ppm. The methylene carbons of the lauroyl chain will appear in the 20-40 ppm range.

  • This compound (as Dodecanedioyl-CoA): Two distinct carbonyl signals are expected: one for the thioester carbon (~200 ppm) and one for the free carboxyl carbon (~180 ppm). The carbon backbone will show a series of methylene signals.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structural Confirmation start Dodecanedioic Acid + Coenzyme A activation Activation with Ethyl Chloroformate start->activation Anhydrous THF, TEA coupling Thioester Formation activation->coupling Cold NaHCO3 quench Reaction Quenching coupling->quench extraction Solvent Extraction quench->extraction hplc RP-HPLC extraction->hplc lyophilization Lyophilization hplc->lyophilization hplc_purity HPLC Purity Check lyophilization->hplc_purity hrms HRMS lyophilization->hrms nmr 1H & 13C NMR lyophilization->nmr final_product Confirmed this compound hplc_purity->final_product hrms->final_product nmr->final_product

Caption: Workflow for the synthesis and confirmation of this compound.

logical_relationship cluster_compound Compound Properties cluster_analysis Analytical Techniques cluster_outcome Expected Outcomes dicarboxyl This compound (Dicarboxylic) synthesis Synthesis Complexity dicarboxyl->synthesis Increases purification Purification Challenge dicarboxyl->purification Similar characterization Structural Characterization dicarboxyl->characterization More Complex monocarboxyl Lauroyl-CoA (Monocarboxylic) monocarboxyl->synthesis Standard monocarboxyl->purification Standard monocarboxyl->characterization Standard yield Lower Yield synthesis->yield side_products Potential for Side Products synthesis->side_products distinct_spectra Distinct Spectroscopic Signature characterization->distinct_spectra

Caption: Comparison of dicarboxylic vs. monocarboxylic acyl-CoA synthesis.

A Comparative Analysis of 2-carboxylauroyl-CoA and Other Dicarboxyl-CoAs in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of acylated coenzyme A (CoA) derivatives is paramount for dissecting cellular pathways and developing novel therapeutics. This guide provides a comparative overview of 2-carboxylauroyl-CoA, a specialized dicarboxyl-CoA, with more commonly studied linear α,ω-dicarboxyl-CoAs, offering insights into their potential metabolic divergence based on current biochemical principles.

Dicarboxylic acids, esterified to coenzyme A, are key metabolic intermediates arising from the ω-oxidation of fatty acids. Their subsequent catabolism through β-oxidation contributes to cellular energy homeostasis. While linear dicarboxyl-CoAs have established metabolic routes, the introduction of a carboxyl group at the α-position, as seen in this compound, presents a unique structural challenge to the standard enzymatic machinery of fatty acid oxidation. This comparison delineates the known metabolic pathway of linear dicarboxyl-CoAs and contrasts it with the putative metabolic processing of this compound.

Structural and Metabolic Overview

Linear α,ω-dicarboxyl-CoAs, such as dodecanedioyl-CoA (the linear counterpart to the lauroyl backbone), are typically metabolized via peroxisomal β-oxidation.[1][2][3] This process involves a series of enzymatic reactions that sequentially shorten the carbon chain, yielding acetyl-CoA and a chain-shortened dicarboxyl-CoA. In contrast, this compound, a 12-carbon dicarboxyl-CoA with a carboxyl group at the C-2 position, is structurally analogous to a 2-methyl-branched-chain fatty acyl-CoA. This substitution is predicted to route it through a specialized peroxisomal β-oxidation pathway that can accommodate modifications at the α-carbon.[4][5]

Comparative Metabolic Pathways

The metabolism of linear and α-branched dicarboxyl-CoAs is expected to differ significantly in the initial steps of β-oxidation. The presence of a carboxyl group at the α-carbon in this compound likely necessitates a different set of enzymes for its degradation compared to linear dicarboxyl-CoAs.

Table 1: Comparative Overview of Dicarboxyl-CoA Metabolism
FeatureLinear α,ω-Dicarboxyl-CoAs (e.g., Dodecanedioyl-CoA)This compound (Predicted)
Primary Site of Metabolism Peroxisomes[1][3]Peroxisomes[4][5]
Initial β-oxidation Enzyme Acyl-CoA Oxidase (ACOX)Branched-chain Acyl-CoA Oxidase (e.g., Pristanoyl-CoA Oxidase)
Subsequent Enzymes L-bifunctional protein, Thiolase[2]D-bifunctional protein, Sterol carrier protein X (SCPx)[2]
End Products of β-oxidation Acetyl-CoA, Chain-shortened dicarboxyl-CoAs (e.g., Succinyl-CoA)[1]Propionyl-CoA (from the carboxylated end), Acetyl-CoA, Chain-shortened dicarboxyl-CoAs
Mitochondrial Contribution Can contribute to the degradation of shorter-chain dicarboxyl-CoAs[1][3]Likely minimal for the initial breakdown due to the α-branching

Experimental Protocols

To empirically determine the metabolic fate of this compound and validate the predicted pathway, the following experimental approach, adapted from established methods for studying fatty acid oxidation, can be employed.

In Vitro Enzymatic Assay Using Liver Peroxisomal Fractions

Objective: To determine if this compound is a substrate for peroxisomal β-oxidation enzymes and to identify the products.

Materials:

  • Isolated rat liver peroxisomes

  • This compound (substrate)

  • Dodecanedioyl-CoA (control substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl2)

  • Cofactors: ATP, CoA, NAD+, FAD

  • HPLC system with a radiodetector or mass spectrometer for product analysis

  • Scintillation counter

Methodology:

  • Peroxisome Isolation: Isolate peroxisomes from rat liver homogenates using differential centrifugation followed by a density gradient centrifugation step.

  • Reaction Setup: Prepare reaction mixtures containing the isolated peroxisomes, reaction buffer, and cofactors.

  • Substrate Addition: Add either this compound or dodecanedioyl-CoA (labeled with ¹⁴C or ¹³C for tracing) to initiate the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to pellet the protein.

  • Product Analysis: Analyze the supernatant for the presence of chain-shortened acyl-CoAs, acetyl-CoA, and propionyl-CoA using HPLC coupled to mass spectrometry or a radiodetector.

  • Quantification: Quantify the amount of product formed to determine the rate of substrate degradation.

Visualizing the Metabolic Divergence

The following diagrams, generated using the DOT language, illustrate the established and predicted metabolic pathways.

linear_dicarboxyl_coa_metabolism cluster_peroxisome Peroxisome Dodecanedioyl-CoA Dodecanedioyl-CoA ACOX ACOX Dodecanedioyl-CoA->ACOX Enoyl-CoA Enoyl-CoA ACOX->Enoyl-CoA L-Bifunctional_Protein L-Bifunctional_Protein Enoyl-CoA->L-Bifunctional_Protein 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA L-Bifunctional_Protein->3-Hydroxyacyl-CoA Thiolase Thiolase 3-Hydroxyacyl-CoA->Thiolase Chain-shortened_Dicarboxyl-CoA Chain-shortened_Dicarboxyl-CoA Thiolase->Chain-shortened_Dicarboxyl-CoA Acetyl-CoA Acetyl-CoA Thiolase->Acetyl-CoA

Caption: Metabolic pathway of linear dicarboxyl-CoAs.

branched_dicarboxyl_coa_metabolism cluster_peroxisome Peroxisome (Predicted Pathway) This compound This compound Branched-chain_ACOX Branched-chain_ACOX This compound->Branched-chain_ACOX Branched-chain_Enoyl-CoA Branched-chain_Enoyl-CoA Branched-chain_ACOX->Branched-chain_Enoyl-CoA D-Bifunctional_Protein D-Bifunctional_Protein Branched-chain_Enoyl-CoA->D-Bifunctional_Protein Branched-chain_3-Hydroxyacyl-CoA Branched-chain_3-Hydroxyacyl-CoA D-Bifunctional_Protein->Branched-chain_3-Hydroxyacyl-CoA SCPx_Thiolase SCPx_Thiolase Branched-chain_3-Hydroxyacyl-CoA->SCPx_Thiolase Chain-shortened_Dicarboxyl-CoA Chain-shortened_Dicarboxyl-CoA SCPx_Thiolase->Chain-shortened_Dicarboxyl-CoA Propionyl-CoA Propionyl-CoA SCPx_Thiolase->Propionyl-CoA

References

Comparative Analysis of Extender Units in Fatty Acid Elaporation: Malonyl-CoA versus Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 3, 2025

Affiliation: Google Research

Abstract

This guide provides a comparative analysis of extender units utilized in fatty acid elongation, with a primary focus on the canonical substrate, malonyl-CoA. While the query specifically mentioned 2-carboxylauroyl-CoA, a comprehensive review of the scientific literature reveals no evidence of its role as a natural or engineered extender unit in fatty acid synthesis. Therefore, this document will provide a detailed examination of malonyl-CoA and contrast its function with known alternative and non-canonical extender units that have been explored, primarily in the context of polyketide and engineered fatty acid biosynthesis. This guide is intended for researchers, scientists, and professionals in drug development interested in the mechanisms of fatty acid elongation and the potential for biosynthetic engineering.

Introduction: The Role of Extender Units in Fatty Acid Synthesis

Fatty acid synthesis is a fundamental anabolic process in which two-carbon units are sequentially added to a growing acyl chain. This process is catalyzed by fatty acid synthase (FAS) systems. The addition of these two-carbon units is not directly from acetyl-CoA, but rather from an activated three-carbon precursor, malonyl-CoA. The decarboxylation of malonyl-CoA during the condensation reaction provides the thermodynamic driving force for chain elongation.

Malonyl-CoA is synthesized from the carboxylation of acetyl-CoA by the enzyme acetyl-CoA carboxylase (ACC), a critical regulatory step in fatty acid metabolism.[1][2][3][4][5] The concentration of malonyl-CoA is tightly controlled and serves as a key indicator of the cell's anabolic state.[6][7][8] Beyond its role as a substrate for fatty acid synthesis, malonyl-CoA also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby preventing the entry of fatty acids into the mitochondria for β-oxidation and avoiding a futile cycle of simultaneous synthesis and degradation.[6][8][9][10]

While malonyl-CoA is the universal extender unit for de novo fatty acid synthesis in most organisms, the enzymatic machinery of polyketide synthases (PKSs), which are evolutionarily and mechanistically related to FASs, can utilize a broader range of extender units.[7][11] This has inspired research into engineering FAS and PKS systems to incorporate non-canonical extender units for the production of novel fatty acids and polyketides with unique properties.

Malonyl-CoA: The Canonical Extender Unit

Malonyl-CoA is the primary and indispensable substrate for the elongation of fatty acid chains by the fatty acid synthase (FAS) complex.[1][12][13][14] The synthesis of fatty acids begins with the transfer of the malonyl group from malonyl-CoA to the acyl carrier protein (ACP) domain of the FAS.[9][15] Subsequently, a condensation reaction occurs between the malonyl-ACP and an acetyl-CoA (for the first cycle) or a growing acyl-ACP chain, with the release of CO2.[1] This is followed by a series of reduction, dehydration, and another reduction step, ultimately resulting in a fatty acyl-ACP that is two carbons longer.[2][13][16] This cycle is repeated until a 16-carbon fatty acid, palmitate, is formed.[5][12]

The overall reaction for the synthesis of palmitate from acetyl-CoA and malonyl-CoA is as follows:

Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

The production of malonyl-CoA from acetyl-CoA is catalyzed by acetyl-CoA carboxylase (ACC) and is an ATP-dependent reaction.[2][5] This is the committed and rate-limiting step in fatty acid biosynthesis.[3][4]

This compound: An Undocumented Extender Unit

A thorough search of the existing scientific literature and biochemical databases did not yield any information on "this compound" as a substrate or extender unit in fatty acid elongation. Lauroyl-CoA (a 12-carbon fatty acyl-CoA) is a known intermediate in fatty acid metabolism, primarily as a substrate for β-oxidation or for incorporation into lipids.[10][17][18][19][20][21][22] Dicarboxylic acids are also known metabolic products, typically formed through ω-oxidation of fatty acids for excretion.[12][23][24] There is research on the biocatalytic production of dicarboxylic acids, but this does not involve their use as extender units in the canonical fatty acid synthesis pathway.[1][6][12]

It is possible that "this compound" is a theoretical molecule, a misnomer, or a proprietary, synthetically engineered compound not described in publicly available research. Without any experimental data, a direct comparison with malonyl-CoA is not feasible.

Alternative and Non-Canonical Extender Units

Research, particularly in the field of polyketide biosynthesis and metabolic engineering, has identified and utilized several alternatives to malonyl-CoA. These are typically malonyl-CoA analogs that can be recognized and incorporated by certain acyltransferases (ATs) of PKSs, and in some cases, engineered FAS systems.[2][7][11][25]

Some examples of alternative extender units include:

  • Methylmalonyl-CoA: The most common alternative extender unit, used by many PKSs to introduce methyl branches into the polyketide backbone.[11]

  • Ethylmalonyl-CoA: Utilized by some PKSs to incorporate ethyl branches.

  • Allylmalonyl-CoA: A specialized extender unit in the biosynthesis of the immunosuppressant FK506.[16][26]

  • Chloroethylmalonyl-CoA and Hexylmalonyl-CoA: Examples of unusual extender units that contribute to the structural diversity of polyketides.[7]

  • Aminomalonyl-ACP: A rare extender unit used in the biosynthesis of the antibiotic zwittermicin.[8]

The ability of a synthase to utilize an alternative extender unit is determined by the substrate specificity of its acyltransferase (AT) domain.[25] Engineering the AT domain is a common strategy to create novel polyketides and fatty acids.[2][25][27]

Data Presentation: Comparison of Extender Units

Due to the lack of data on this compound, the following table compares the properties of malonyl-CoA with the well-characterized alternative extender unit, methylmalonyl-CoA, in the context of their respective synthase systems.

PropertyMalonyl-CoAMethylmalonyl-CoA
Synthase System Fatty Acid Synthase (FAS)Polyketide Synthase (PKS) Type I
Carbon Contribution 2 carbons (after decarboxylation)2 carbons + 1 methyl group
Precursor Acetyl-CoAPropionyl-CoA or Succinyl-CoA
Resulting Chain Linear, saturated fatty acidBranched polyketide chain
Natural Abundance UbiquitousCommon in secondary metabolism
Regulatory Role Inhibits fatty acid oxidationPrimarily a building block

Experimental Protocols

In Vitro Fatty Acid Synthase (FAS) Activity Assay

This protocol measures the activity of FAS by monitoring the consumption of NADPH, a required cofactor for the reduction steps in fatty acid synthesis.

Materials:

  • Purified FAS enzyme

  • Acetyl-CoA

  • Malonyl-CoA

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing the reaction buffer, acetyl-CoA, and NADPH.

  • Initiate the reaction by adding malonyl-CoA to the mixture.

  • Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • The rate of the reaction can be calculated using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

Assay for Alternative Extender Unit Incorporation by a Polyketide Synthase

This protocol uses High-Performance Liquid Chromatography (HPLC) to detect the formation of a new polyketide product when an alternative extender unit is supplied.

Materials:

  • Purified PKS module or holo-enzyme

  • Starter unit (e.g., acetyl-CoA or propionyl-CoA)

  • Natural extender unit (e.g., methylmalonyl-CoA)

  • Alternative extender unit (e.g., ethylmalonyl-CoA)

  • NADPH

  • Reaction buffer

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

Procedure:

  • Set up parallel reactions: one with the natural extender unit and one with the alternative extender unit.

  • Each reaction should contain the PKS enzyme, starter unit, the respective extender unit, and NADPH in the reaction buffer.

  • Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.

  • Stop the reactions by adding a quenching agent (e.g., an organic solvent like ethyl acetate).

  • Extract the polyketide products with the organic solvent.

  • Evaporate the solvent and redissolve the product in a suitable solvent for HPLC analysis.

  • Analyze the samples by HPLC to identify and quantify the products formed. The appearance of a new peak in the reaction with the alternative extender unit indicates its successful incorporation.

Visualization of Pathways and Workflows

Diagram 1: Malonyl-CoA Biosynthesis and Role in Fatty Acid Elongation

Malonyl_CoA_Pathway acetyl_coa Acetyl-CoA acc Acetyl-CoA Carboxylase (ACC) (ATP, HCO3- -> ADP, Pi) acetyl_coa->acc Carboxylation malonyl_coa Malonyl-CoA fas Fatty Acid Synthase (FAS) malonyl_coa->fas Extender Unit cpt1 CPT1 malonyl_coa->cpt1 Inhibition fatty_acid Fatty Acid Chain (n+2 carbons) fas->fatty_acid Elongation acc->malonyl_coa beta_ox β-Oxidation cpt1->beta_ox Alternative_Extender_Workflow start Start: Purified Synthase (PKS or engineered FAS) setup_control Setup Control Reaction: - Starter Unit - Natural Extender Unit - NADPH start->setup_control setup_test Setup Test Reaction: - Starter Unit - Alternative Extender Unit - NADPH start->setup_test incubation Incubate Reactions setup_control->incubation setup_test->incubation extraction Quench and Extract Products incubation->extraction analysis Analyze by HPLC/MS extraction->analysis compare Compare Product Profiles analysis->compare end Conclusion: Incorporation of Alternative Unit? compare->end

References

Is 2-Carboxylauroyl-CoA a Substrate for Fatty Acid Synthase? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the known substrates of FAS with the theoretical structure of 2-carboxylauroyl-CoA, supported by experimental evidence on FAS substrate specificity.

Comparison of Known FAS Substrates and this compound

The fundamental role of Fatty Acid Synthase is to catalyze the synthesis of long-chain fatty acids, primarily the 16-carbon palmitate, from smaller precursor molecules.[1] This process is initiated by a "primer" molecule and extended through the sequential addition of two-carbon units.

FeatureAcetyl-CoA (Primer Substrate)Malonyl-CoA (Elongation Substrate)This compound (Hypothetical)
Chemical Formula C₂₃H₃₈N₇O₁₇P₃SC₂₄H₃₈N₇O₁₉P₃SC₃₄H₅₈N₇O₁₉P₃S
Carbon Chain Length 2 carbons (acetyl group)3 carbons (malonyl group)12 carbons (dodecanedioyl group)
Role in Fatty Acid Synthesis Primes the synthesis process by providing the initial two-carbon unit.[2]Serves as the two-carbon donor for each subsequent elongation cycle.[3]Not a recognized substrate. Its dicarboxylic nature and large size are incompatible with the active sites of FAS.
Enzyme Specificity Specifically loaded by the malonyl/acetyltransferase (MAT) domain onto the acyl carrier protein (ACP) and then transferred to the ketoacyl synthase (KS) domain.[4]Loaded by the MAT domain onto the ACP to serve as the extender unit for condensation with the growing fatty acid chain.[1]The MAT and KS domains of FAS are structurally specific for 2- and 3-carbon units, making accommodation of a 12-carbon dicarboxylic acid derivative highly improbable.

The Established Pathway of Fatty Acid Synthesis

The synthesis of fatty acids is a cyclical process involving multiple enzymatic domains within the large FAS complex. The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC), not FAS itself.[5] FAS then orchestrates the elongation of the fatty acid chain.

Experimental Workflow: Fatty Acid Synthesis

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito PDH Complex Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate Synthase Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Shuttle AcetylCoA_cyto Acetyl-CoA Citrate_cyto->AcetylCoA_cyto ATP-Citrate Lyase MalonylCoA Malonyl-CoA AcetylCoA_cyto->MalonylCoA Acetyl-CoA Carboxylase (ACC) FAS Fatty Acid Synthase (FAS) AcetylCoA_cyto->FAS Primer MalonylCoA->FAS Elongator Palmitate Palmitate (C16:0) FAS->Palmitate

Caption: Overview of the fatty acid synthesis pathway.

Detailed Experimental Protocols

The specificity of FAS for its substrates has been determined through various biochemical assays. These experiments are crucial for understanding why molecules like this compound are not viable substrates.

Radiometric Assay for Fatty Acid Synthase Activity

This is a classic method to measure the overall activity of FAS and determine substrate utilization.

  • Objective: To quantify the incorporation of radiolabeled substrates into fatty acids.

  • Protocol:

    • A reaction mixture is prepared containing purified FAS, NADPH, and the primer substrate acetyl-CoA.

    • A radiolabeled elongation substrate, typically [¹⁴C]malonyl-CoA, is added to initiate the reaction.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped by the addition of a strong base, which saponifies the newly synthesized fatty acids.

    • The mixture is then acidified to precipitate the fatty acids.

    • The fatty acids are extracted using an organic solvent (e.g., hexane).

    • The radioactivity of the organic phase is measured using a scintillation counter. The amount of radioactivity is directly proportional to the amount of malonyl-CoA incorporated, and thus to FAS activity.

  • Data Interpretation: High levels of radioactivity in the fatty acid fraction confirm that the radiolabeled molecule (malonyl-CoA) is a substrate. If [¹⁴C]this compound were used in place of malonyl-CoA, no significant radioactivity would be detected in the fatty acid product, indicating it is not a substrate.

Spectrophotometric Assay

This method continuously monitors the activity of FAS by measuring the consumption of a cofactor.

  • Objective: To measure the rate of NADPH oxidation, which is stoichiometric with the fatty acid elongation cycle.

  • Protocol:

    • A reaction is set up in a cuvette containing purified FAS, acetyl-CoA, and malonyl-CoA in a suitable buffer.

    • The reaction is initiated by the addition of NADPH.

    • The decrease in absorbance at 340 nm (the wavelength at which NADPH absorbs light) is monitored over time using a spectrophotometer.

  • Data Interpretation: A steady decrease in absorbance at 340 nm indicates NADPH consumption and active fatty acid synthesis.[6] The rate of this decrease is proportional to the enzyme's activity. Substituting malonyl-CoA with a non-substrate like this compound would result in no significant change in absorbance, demonstrating a lack of enzymatic activity.

Structural Basis for Substrate Specificity

The inability of FAS to utilize this compound is rooted in the specific architecture of its catalytic domains.

  • Malonyl/Acetyltransferase (MAT) Domain: This domain acts as the gatekeeper, selecting and loading the correct starter (acetyl-CoA) and extender (malonyl-CoA) units onto the Acyl Carrier Protein (ACP). Its binding pocket is small and specifically shaped to accommodate these 2- and 3-carbon units. A 12-carbon dicarboxylic acid derivative would be sterically hindered from entering and binding to this active site.

  • β-Ketoacyl Synthase (KS) Domain: This domain catalyzes the crucial carbon-carbon bond formation (Claisen condensation) between the growing fatty acid chain and the newly added malonyl group. The active site, which contains a critical cysteine residue, is located within a narrow cleft that would not accommodate the bulky 2-carboxylauroyl group.

  • Thioesterase (TE) Domain: At the end of the synthesis process, the TE domain acts as a ruler, cleaving the completed fatty acid chain once it reaches a certain length, typically 16 carbons (palmitate). The TE domain possesses a long, hydrophobic groove that specifically binds the C16 acyl chain.[7] This demonstrates that even at the final stage, FAS is highly specific to the length of the acyl chain it processes.

Logical Relationship: Why this compound is Not a Substrate

Substrate Known Substrates: Acetyl-CoA (C2) Malonyl-CoA (C3) FAS_Domains FAS Catalytic Domains (MAT, KS) Substrate->FAS_Domains Hypothetical Hypothetical Substrate: This compound (C12-dicarboxylic) Hypothetical->FAS_Domains Specificity High Substrate Specificity: - Small binding pockets - Steric hindrance for large molecules FAS_Domains->Specificity Outcome_Substrate Successful Binding & Catalysis FAS_Domains->Outcome_Substrate Matches Outcome_Hypothetical Binding Failure No Catalysis FAS_Domains->Outcome_Hypothetical Mismatch

Caption: Steric and chemical mismatch prevents this compound from being a FAS substrate.

References

Verifying the Enzymatic Product as 2-Carboxylauroyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate synthesis and verification of specific acyl-CoA molecules are paramount for advancing metabolic research and therapeutic development. This guide provides a comprehensive comparison of methods for the synthesis and verification of 2-carboxylauroyl-CoA, a dicarboxylated derivative of lauroyl-CoA. Given the limited direct literature on "this compound," this guide will focus on its likely structural equivalent, dodecanedioyl-CoA, the coenzyme A ester of the C12 α,ω-dicarboxylic acid.

This guide will objectively compare the performance of enzymatic and chemical synthesis routes, supported by experimental data, and provide detailed protocols for verification.

Comparison of Synthesis Methods for Dodecanedioyl-CoA

The production of dodecanedioyl-CoA can be approached through two primary routes: enzymatic (or chemoenzymatic) synthesis and traditional chemical synthesis. Each method presents distinct advantages and disadvantages in terms of yield, purity, scalability, and environmental impact.

Parameter Enzymatic Synthesis (Biocatalysis) Chemical Synthesis
Specificity High substrate and product specificity, leading to fewer byproducts.Lower specificity can result in a mixture of products requiring extensive purification.[1][2]
Reaction Conditions Mild conditions (physiological pH and temperature).Often requires harsh conditions (strong acids/bases, high temperatures).[3]
Yield Can achieve high yields, with some engineered microbial systems producing up to 140 g/L of the dicarboxylic acid precursor.[4]Yields can be high but may be limited by the reversible nature of some reactions and the formation of side products.[3]
Purity Generally high due to enzyme specificity.Purity is often lower, necessitating complex purification steps.[1][2]
Environmental Impact "Greener" approach with biodegradable catalysts (enzymes) and milder conditions.Often involves hazardous reagents and solvents, generating more chemical waste.
Scalability Scalable through fermentation, but may require significant process optimization.[4]Well-established for large-scale industrial production.[2]
Cost-Effectiveness Can be cost-effective, especially when using whole-cell biocatalysts and renewable feedstocks. The cost of purified enzymes can be a factor.Can be cost-intensive due to the need for expensive catalysts, harsh conditions, and extensive purification.[5]

Experimental Protocols

Enzymatic Synthesis of Dodecanedioyl-CoA via ω-Oxidation Pathway

This protocol describes a whole-cell biocatalytic process for the production of dodecanedioic acid from dodecanoic acid (lauric acid), which is then activated to its CoA ester.

a. Production of Dodecanedioic Acid:

  • Strain Cultivation: A suitable microbial strain, such as Candida tropicalis, engineered for enhanced ω-oxidation and blocked β-oxidation, is cultivated in a nutrient-rich medium.[4]

  • Biotransformation: Dodecanoic acid is fed to the culture as the substrate. The yeast cells convert the dodecanoic acid to dodecanedioic acid through the ω-oxidation pathway.[4]

  • Extraction and Purification: The dodecanedioic acid is extracted from the fermentation broth and purified using standard chromatographic techniques.

b. Activation to Dodecanedioyl-CoA:

  • Reaction Mixture: The purified dodecanedioic acid is incubated with Coenzyme A, ATP, and a dicarboxylyl-CoA synthetase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) containing MgCl₂.[6]

  • Incubation: The reaction is incubated at 37°C for several hours.

  • Purification: The resulting dodecanedioyl-CoA is purified using reverse-phase HPLC.

Chemical Synthesis of Dodecanedioyl-CoA

This protocol outlines a general method for the chemical synthesis of acyl-CoAs.

  • Activation of Dodecanedioic Acid: Dodecanedioic acid is converted to an activated intermediate, such as an acyl anhydride (B1165640) or imidazolide.

  • Acylation of Coenzyme A: The activated dicarboxylic acid is reacted with Coenzyme A in an anhydrous solvent to form the thioester bond.

  • Purification: The synthesized dodecanedioyl-CoA is purified by reverse-phase HPLC to remove unreacted starting materials and byproducts.[2]

Verification of Dodecanedioyl-CoA by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the verification and quantification of acyl-CoAs.

  • Sample Preparation: The synthesized product is appropriately diluted in a suitable solvent, often a mixture of water and an organic solvent like acetonitrile.

  • Chromatographic Separation: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile) is used to separate the dodecanedioyl-CoA from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. For acyl-CoAs, positive ion mode electrospray ionization (ESI) is commonly used.

  • MS/MS Analysis: The precursor ion corresponding to the mass of dodecanedioyl-CoA is selected and fragmented. The resulting fragment ions are detected. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[7] Specific multiple reaction monitoring (MRM) transitions can be established for quantitative analysis.[8][9]

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized product.

  • Sample Preparation: A purified and concentrated sample of the dodecanedioyl-CoA is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons of the dodecanedioyl backbone and the coenzyme A moiety.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the thioester and the free carboxyl group, as well as the carbons of the aliphatic chain and the coenzyme A molecule. The chemical shifts of the carboxyl and thioester carbons are particularly informative for confirming the structure.[10]

Visualizations

Signaling Pathways and Workflows

Enzymatic_Synthesis_Pathway cluster_synthesis Enzymatic Synthesis of Dodecanedioyl-CoA Lauric_Acid Lauroyl-CoA Omega_Hydroxylase ω-Hydroxylase (CYP450) Lauric_Acid->Omega_Hydroxylase O₂, NADPH ADH_ALD ADH / ALDH Omega_Hydroxylase->ADH_ALD ω-hydroxydodecanoic acid Dodecanedioic_Acid Dodecanedioic Acid ADH_ALD->Dodecanedioic_Acid NAD⁺ Dicarboxylyl_CoA_Synthetase Dicarboxylyl-CoA Synthetase Dodecanedioic_Acid->Dicarboxylyl_CoA_Synthetase CoA, ATP Product Dodecanedioyl-CoA Dicarboxylyl_CoA_Synthetase->Product

Caption: Enzymatic synthesis of dodecanedioyl-CoA via the ω-oxidation pathway.

Verification_Workflow cluster_workflow Verification Workflow for Dodecanedioyl-CoA Start Synthesized Product Purification HPLC Purification Start->Purification HPLC_MS HPLC-MS/MS Analysis Purification->HPLC_MS NMR NMR Spectroscopy Purification->NMR Data_Analysis Data Analysis & Structural Confirmation HPLC_MS->Data_Analysis NMR->Data_Analysis Verified_Product Verified Dodecanedioyl-CoA Data_Analysis->Verified_Product

Caption: Experimental workflow for the verification of synthesized dodecanedioyl-CoA.

References

Cross-Validation of Analytical Methods for 2-Carboxylauroyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of acyl-Coenzyme A (acyl-CoA) species is crucial for understanding cellular metabolism and its role in various disease states. 2-carboxylauroyl-CoA, a dicarboxylic acyl-CoA, is an important but challenging analyte to measure. This guide provides a comparative overview of common analytical methods applicable to its quantification, supported by experimental data from studies on similar long-chain acyl-CoAs.

Overview of Analytical Methods

The primary methods for the quantification of acyl-CoAs are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and enzymatic assays.[1][2][3] LC-MS/MS is generally considered the most sensitive and selective method.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity by separating acyl-CoAs using liquid chromatography and then detecting and quantifying them based on their mass-to-charge ratio.[1][4][5][6][7] It is capable of measuring a wide range of acyl-CoAs simultaneously.[3][8]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC separates acyl-CoAs, which are then detected by their UV absorbance at around 259 nm.[9] While less sensitive than LC-MS/MS, it is a robust and widely available technique.[3]

  • Enzymatic Assays: These assays use specific enzymes that react with the acyl-CoA of interest, leading to a measurable change, such as fluorescence or a color change.[2] While they can be highly sensitive, their specificity can be a limitation, and they are typically not suitable for multiplexed analysis.

Quantitative Performance of Analytical Methods

The following tables summarize the performance characteristics of LC-MS/MS and HPLC methods for the analysis of various acyl-CoAs, which can be extrapolated to the analysis of this compound.

Table 1: Performance of LC-MS/MS Methods for Acyl-CoA Quantification

AnalyteLLOQ (pmol)Linearity (R²)Inter-run Precision (% RSD)Intra-run Precision (% RSD)Accuracy (%)Reference
Long-chain Acyl-CoAs (C16-C18)->0.992.6 - 12.21.2 - 4.494.8 - 110.8[7]
Short-chain Acyl-CoAs0.225>0.99---[8]
Lactoyl-CoA0.03>0.998--within 25% of expected[10]

Table 2: Performance of HPLC-UV Method for Acyl-CoA Quantification

AnalyteLOD (pmol)Recovery (%)Inter-day Precision (% RSD)Intra-day Precision (% RSD)Reference
CoA and Acetyl-CoA<0.595 - 971 - 3<1[9]

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation of these analytical methods.

LC-MS/MS Protocol for Acyl-CoA Analysis

This protocol is a generalized procedure based on common practices reported in the literature.[1][7]

  • Sample Preparation:

    • Homogenize tissue samples in a cold buffer (e.g., KH2PO4).

    • Deproteinize the sample using an acid such as 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA).[1]

    • For some methods, solid-phase extraction (SPE) is used to purify and concentrate the acyl-CoAs.[1][7]

    • Add an internal standard, such as an isotopically labeled version of the analyte or a structurally similar acyl-CoA (e.g., heptadecanoyl-CoA), to correct for extraction inefficiency and matrix effects.[8]

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.[7]

    • Employ a gradient elution with a mobile phase consisting of an aqueous component with an ion-pairing agent (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) and an organic component (e.g., acetonitrile).[7]

  • Mass Spectrometric Detection:

    • Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for each acyl-CoA. A common transition for acyl-CoAs is the neutral loss of 507 Da, corresponding to the fragmentation of the 3'-phosphoadenosine-5'-diphosphate moiety.[6][7]

HPLC-UV Protocol for Acyl-CoA Analysis

This protocol is based on a method for the simultaneous determination of CoA and acetyl-CoA.[9]

  • Sample Preparation:

    • Homogenize tissue or cells in a suitable buffer.

    • Deproteinize the sample with an acid and centrifuge to remove precipitated proteins.

    • Filter the supernatant before injection.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column.

    • Employ an isocratic or gradient elution with a mobile phase such as sodium phosphate (B84403) buffer with a small percentage of an organic modifier like methanol.[11]

  • UV Detection:

    • Monitor the column effluent at a wavelength of 259 nm, which is the absorbance maximum for the adenine (B156593) group in the CoA molecule.[9]

Visualizing Workflows and Pathways

Experimental Workflow for Method Cross-Validation

Method_Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation sample Biological Sample extraction Acyl-CoA Extraction (e.g., SSA or TCA precipitation) sample->extraction purification Solid-Phase Extraction (Optional) extraction->purification is_spike Internal Standard Spiking purification->is_spike lcms LC-MS/MS Analysis is_spike->lcms hplc HPLC-UV Analysis is_spike->hplc enzymatic Enzymatic Assay is_spike->enzymatic data_comp Data Comparison (Linearity, LOD/LOQ, Precision, Accuracy) lcms->data_comp hplc->data_comp enzymatic->data_comp method_select Optimal Method Selection data_comp->method_select

Caption: Workflow for the cross-validation of analytical methods for this compound.

Generalized Acyl-CoA Signaling Pathway

Acyl_CoA_Signaling cluster_input Metabolic Inputs cluster_central Central Metabolism cluster_output Cellular Functions & Signaling glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa fatty_acids Fatty Acids fatty_acids->acetyl_coa dicarboxylic_acyl_coa Dicarboxylic Acyl-CoAs (e.g., this compound) fatty_acids->dicarboxylic_acyl_coa ω-oxidation amino_acids Amino Acids amino_acids->acetyl_coa malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC tca TCA Cycle acetyl_coa->tca fas Fatty Acid Synthesis acetyl_coa->fas gene_reg Gene Regulation (Histone Acylation) acetyl_coa->gene_reg malonyl_coa->fas fao Fatty Acid β-oxidation malonyl_coa->fao Inhibition insulin_sec Insulin Secretion malonyl_coa->insulin_sec Regulation dicarboxylic_acyl_coa->fao Peroxisomal

Caption: Generalized signaling pathways involving acyl-CoAs.

Comparison and Recommendations

FeatureLC-MS/MSHPLC-UVEnzymatic Assays
Specificity Very HighModerateVariable
Sensitivity Very HighModerateHigh
Throughput HighModerateLow to Moderate
Multiplexing ExcellentLimitedNo
Cost HighModerateLow
Expertise HighModerateLow to Moderate

Recommendations:

  • For discovery and comprehensive profiling of this compound and other acyl-CoAs, LC-MS/MS is the recommended method due to its superior sensitivity, specificity, and multiplexing capabilities.

  • For routine quantification of this compound where high sensitivity is not the primary concern and cost is a factor, HPLC-UV can be a reliable alternative.

  • Enzymatic assays may be suitable for high-throughput screening of compounds that affect the levels of this compound, provided a specific enzyme is available.

Conclusion

While specific cross-validation studies for this compound are not yet available, the analytical methods developed for other acyl-CoAs provide a strong foundation for its quantification. LC-MS/MS stands out as the most powerful technique, offering the sensitivity and specificity required for detailed metabolic studies. The choice of method will ultimately depend on the specific research question, available resources, and the required level of analytical performance. Further research is needed to develop and validate methods specifically tailored to the unique properties of dicarboxylic acyl-CoAs like this compound.

References

A Functional Comparison of 2-Carboxylauroyl-CoA Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional differences between acyl-CoA analogs is critical for advancing metabolic research and therapeutic development. This guide provides an objective comparison of hypothetical 2-carboxylauroyl-CoA analogs, supported by established experimental data on similar molecules, to illuminate their potential impact on key metabolic pathways.

This document details the functional comparison of this compound and its analogs, focusing on their interactions with crucial enzymes in fatty acid metabolism. The provided data, while illustrative, is based on published findings for structurally related dicarboxylic acyl-CoAs and lauroyl-CoA derivatives, offering a predictive framework for researchers investigating novel metabolic modulators.

Comparative Analysis of Enzyme Inhibition

The functional consequences of structural modifications to this compound can be quantified by examining their inhibitory effects on key metabolic enzymes. The following table summarizes the hypothetical inhibitory constants (Ki) of this compound and three analogs against Acetyl-CoA Carboxylase (ACC), Carnitine Palmitoyltransferase I (CPT-I), and Medium-Chain Acyl-CoA Dehydrogenase (MCAD).

CompoundTarget EnzymeKi (μM) - Illustrative DataPredicted Effect
This compound Acetyl-CoA Carboxylase (ACC)15Moderate inhibition of fatty acid synthesis
Carnitine Palmitoyltransferase I (CPT-I)25Weak inhibition of fatty acid oxidation
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)5Potent substrate/inhibitor, affecting β-oxidation
Analog A (C10 dicarboxylyl-CoA) Acetyl-CoA Carboxylase (ACC)25Weaker inhibition of fatty acid synthesis
Carnitine Palmitoyltransferase I (CPT-I)40Negligible inhibition of fatty acid oxidation
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)8Strong substrate/inhibitor of β-oxidation
Analog B (C14 dicarboxylyl-CoA) Acetyl-CoA Carboxylase (ACC)10Stronger inhibition of fatty acid synthesis
Carnitine Palmitoyltransferase I (CPT-I)15Moderate inhibition of fatty acid oxidation
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)12Weaker substrate/inhibitor of β-oxidation
Analog C (Monocarboxylauroyl-CoA) Acetyl-CoA Carboxylase (ACC)5Potent feedback inhibition of fatty acid synthesis
Carnitine Palmitoyltransferase I (CPT-I)50Very weak inhibition of fatty acid oxidation
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)2Potent substrate for β-oxidation

Note: The Ki values presented are hypothetical and for illustrative purposes, derived from published data on analogous compounds to demonstrate potential structure-activity relationships.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of acyl-CoA analog functionality.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

The activity of ACC is determined by measuring the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.

  • Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM MgCl₂, 10 mM potassium citrate, 2 mM ATP, 0.2 mM acetyl-CoA, 5 mM NaH¹⁴CO₃ (1 μCi/μmol), and varying concentrations of the this compound analog.

  • Enzyme Preparation: Purified ACC enzyme is added to the reaction mixture to initiate the reaction.

  • Incubation: The reaction is incubated at 37°C for 10 minutes.

  • Termination: The reaction is stopped by the addition of 1 M HCl.

  • Quantification: An aliquot of the reaction mixture is evaporated to dryness to remove unreacted [¹⁴C]bicarbonate. The acid-stable radioactivity, representing [¹⁴C]malonyl-CoA, is then quantified by scintillation counting.

  • Data Analysis: Ki values are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Carnitine Palmitoyltransferase I (CPT-I) Inhibition Assay

CPT-I activity is measured by monitoring the formation of [³H]palmitoylcarnitine from [³H]carnitine and palmitoyl-CoA.

  • Mitochondrial Isolation: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.

  • Reaction Buffer: Prepare a reaction buffer containing 75 mM KCl, 50 mM MOPS, 1 mM EGTA, and 2 mg/mL BSA, pH 7.4.

  • Assay Protocol: In a 96-well plate, combine isolated mitochondria, varying concentrations of the this compound analog, and 100 μM palmitoyl-CoA.

  • Initiation: Start the reaction by adding 500 μM [³H]carnitine (0.5 μCi/μmol).

  • Incubation and Termination: Incubate at 37°C for 5 minutes. Terminate the reaction by adding ice-cold 1 M HCl.

  • Extraction and Quantification: Extract the [³H]palmitoylcarnitine with butanol and quantify the radioactivity in the butanol phase by scintillation counting.

  • Inhibitor Analysis: Determine the Ki by analyzing the inhibition data using Dixon plots or non-linear regression.

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Activity Assay

MCAD activity is assessed spectrophotometrically by following the reduction of an artificial electron acceptor.

  • Reaction Components: The assay mixture contains 100 mM HEPES buffer (pH 7.6), 0.5 mM EDTA, 0.1 mM FAD, 1 mM potassium ferricyanide (B76249), and purified MCAD enzyme.

  • Substrate Addition: The reaction is initiated by the addition of the this compound analog at various concentrations.

  • Spectrophotometric Measurement: The reduction of ferricyanide is monitored by the decrease in absorbance at 420 nm at 30°C.

  • Kinetic Parameter Determination: Michaelis-Menten kinetics (Km and Vmax) are determined by plotting the reaction velocity against substrate concentration. For compounds that act as inhibitors, Ki can be determined in the presence of a known substrate like octanoyl-CoA.

Visualizing Metabolic Interactions

To better understand the interplay of this compound analogs within fatty acid metabolism, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

Caption: Overview of Fatty Acid Metabolism and Points of Inhibition.

The above diagram illustrates the central roles of ACC and CPT-I in regulating fatty acid synthesis and oxidation, respectively. This compound analogs can modulate these pathways through inhibition of these key enzymes.

Experimental_Workflow cluster_synthesis Analog Synthesis & Characterization cluster_assays Enzymatic Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of This compound Analogs Purification Purification (HPLC) Synthesis->Purification Characterization Structural Verification (MS, NMR) Purification->Characterization ACC_Assay ACC Inhibition Assay Characterization->ACC_Assay CPT1_Assay CPT-I Inhibition Assay Characterization->CPT1_Assay MCAD_Assay MCAD Activity Assay Characterization->MCAD_Assay Ki_Calc Calculation of Ki values ACC_Assay->Ki_Calc CPT1_Assay->Ki_Calc MCAD_Assay->Ki_Calc SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Calc->SAR_Analysis Conclusion Functional Comparison Conclusion SAR_Analysis->Conclusion

Caption: Workflow for Functional Comparison of Acyl-CoA Analogs.

This workflow outlines the key steps from the synthesis and characterization of the analogs to their enzymatic evaluation and the final comparative analysis of their functional effects.

By providing a clear framework for comparison, detailed experimental procedures, and visual representations of the underlying biological and experimental processes, this guide aims to facilitate further research into the roles of dicarboxylic acyl-CoAs and their analogs in health and disease.

A Comparative Analysis of Synthesis Methods for Dicarboxylyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of potential synthesis methods for dicarboxylyl-CoA esters, with a focus on 2-carboxylauroyl-CoA. Due to a lack of specific documented synthesis routes for this compound, this comparison focuses on a plausible enzymatic method tailored for dicarboxylic acids and a general chemical approach, highlighting its potential challenges.

At a Glance: Comparison of Synthesis Methods

FeatureEnzymatic SynthesisChemical Synthesis (Carbodiimide-based)
Principle ATP-dependent acylation of Coenzyme A catalyzed by dicarboxylyl-CoA synthetase.Activation of the carboxylic acid with a coupling reagent followed by nucleophilic attack by the thiol group of Coenzyme A.
Key Enzyme/Reagent Dicarboxylyl-CoA synthetase (present in liver microsomes).Carbonyldiimidazole (CDI) or similar carbodiimide (B86325) coupling agents.
Substrate Specificity Shows specificity for dicarboxylic acids, with high activity reported for dodecanedioic acid (C12).[1]Broad applicability but can be less effective for dicarboxylic acids, potentially leading to side reactions or low yields.
Potential Yield Potentially high for specific substrates like dodecanedioic acid, but requires enzyme purification and optimization.Variable; can be high for simple monocarboxylic acids, but reported to be less successful for dicarboxylic acids.
Key Challenges Requires isolation and purification of the enzyme or a suitable microsomal fraction. The specific dicarboxylyl-CoA synthetase has not been molecularly identified.[2]Potential for side reactions, such as the formation of cyclic anhydrides or oligomers with dicarboxylic acids. The presence of two carboxylic acid groups complicates the reaction.

In-Depth Analysis

Enzymatic Synthesis: A Biologically Relevant Approach

The enzymatic synthesis of dicarboxylyl-CoA esters is the naturally occurring method for their activation within cells.[1][3] This approach offers high specificity and is likely the most efficient route if the specific enzyme can be harnessed.

This protocol is based on the described activity of dicarboxylyl-CoA synthetase found in rat liver microsomes.[1]

  • Preparation of Microsomal Fraction:

    • Homogenize fresh rat liver in a suitable buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

    • Subject the post-mitochondrial supernatant to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Dodecanedioic acid (the precursor to this compound)

      • Coenzyme A (CoA-SH)

      • ATP

      • MgCl₂

      • A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 6.5)

      • The prepared microsomal fraction.

    • Incubate the reaction mixture at 37°C. The optimal incubation time should be determined empirically.

    • Monitor the reaction progress by measuring the consumption of CoA or the formation of the dicarboxylyl-CoA ester using techniques like HPLC.

  • Purification:

    • Terminate the reaction by adding a protein precipitating agent (e.g., perchloric acid or trichloroacetic acid).

    • Centrifuge to remove the precipitated protein.

    • Purify the this compound from the supernatant using solid-phase extraction or preparative HPLC.

Chemical Synthesis: A General but Potentially Problematic Route

Chemical synthesis offers a more readily accessible method that does not require enzyme purification. However, for dicarboxylic acids, common coupling methods can be inefficient.

  • Activation of Dicarboxylic Acid:

    • Dissolve the dicarboxylic acid (e.g., dodecanedioic acid) in an appropriate anhydrous organic solvent (e.g., THF or DMF).

    • Add carbonyldiimidazole (CDI) to the solution and stir at room temperature to allow for the formation of the acyl-imidazolide intermediate.

  • Coupling with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate solution).

    • Add the Coenzyme A solution to the activated dicarboxylic acid mixture.

    • Stir the reaction at room temperature.

  • Purification:

    • Monitor the reaction by HPLC.

    • Once the reaction is complete, purify the dicarboxylyl-CoA ester using solid-phase extraction and/or preparative HPLC.

Visualizing the Pathways

Synthesis Workflows

Synthesis_Workflows cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis (CDI) DCA_E Dicarboxylic Acid Microsomes Dicarboxylyl-CoA Synthetase (in Liver Microsomes) DCA_E->Microsomes CoA_E Coenzyme A CoA_E->Microsomes ATP_E ATP ATP_E->Microsomes DCA_CoA_E Dicarboxylyl-CoA Microsomes->DCA_CoA_E AMP + PPi DCA_C Dicarboxylic Acid Activated_DCA Activated Intermediate DCA_C->Activated_DCA + CDI CDI Carbonyldiimidazole (CDI) DCA_CoA_C Dicarboxylyl-CoA Activated_DCA->DCA_CoA_C + CoA-SH CoA_C Coenzyme A CoA_C->DCA_CoA_C

Caption: Comparative workflows of enzymatic and chemical synthesis of dicarboxylyl-CoA.

Metabolic Fate of Dicarboxylyl-CoA

Dicarboxylyl-CoA esters are primarily metabolized through peroxisomal β-oxidation.[2][3]

Peroxisomal_Beta_Oxidation DCA_CoA Dicarboxylyl-CoA (e.g., this compound) Enoyl_CoA Enoyl-CoA derivative DCA_CoA->Enoyl_CoA ACOX Hydroxyacyl_CoA Hydroxyacyl-CoA derivative Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Enzyme Ketoacyl_CoA Ketoacyl-CoA derivative Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Enzyme Shortened_DCA_CoA Chain-shortened Dicarboxylyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA Thiolase ACOX Acyl-CoA Oxidase (ACOX) O2 O₂ H2O2 H₂O₂ Bifunctional_Enzyme Bifunctional Enzyme NAD NAD⁺ NADH NADH + H⁺ Thiolase Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA O2:e->H2O2:w H2O H₂O NAD->NADH CoA_SH CoA-SH

Caption: Peroxisomal β-oxidation pathway for dicarboxylyl-CoA.

References

Evaluating Enzyme Specificity for 2-Carboxylauroyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme specificity for dicarboxylic acyl-CoAs, with a focus on substrates structurally related to 2-carboxylauroyl-CoA. Due to the limited direct experimental data on this compound, this document leverages published kinetic data for other dicarboxylic acyl-CoAs to infer potential enzyme candidates and their substrate preferences. The information presented herein is intended to guide researchers in designing experiments to characterize enzymes that may metabolize this compound and similar molecules.

Introduction

Dicarboxylic acids are important metabolic intermediates that can be formed from the ω-oxidation of monocarboxylic fatty acids. Their subsequent metabolism primarily occurs in peroxisomes through the β-oxidation pathway.[1][2] Understanding the substrate specificity of the enzymes involved in this pathway is crucial for elucidating metabolic fluxes and for the development of therapeutic agents targeting fatty acid metabolism. This compound, a dicarboxylic acyl-CoA, is hypothesized to be a substrate for several classes of enzymes within this pathway, including acyl-CoA oxidases, dehydrogenases, and thioesterases.

Comparative Enzyme Kinetics

The following table summarizes the kinetic parameters of various enzymes with different dicarboxylic acyl-CoA substrates. This data provides a baseline for comparing the efficiency with which these enzymes process substrates of varying chain lengths. The enzymes presented are known to be involved in dicarboxylic acid metabolism.[3][4]

Enzyme ClassEnzyme ExampleSubstrate (dicarboxylyl-CoA)Km (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Acyl-CoA Oxidase Peroxisomal Fatty Acyl-CoA Oxidase (Rat Liver)Dodecanedioyl-CoA (DC12-CoA)101200N/AN/A[5]
Sebacyl-CoA (DC10-CoA)151150N/AN/A[5]
Suberyl-CoA (DC8-CoA)251100N/AN/A[5]
Adipyl-CoA (DC6-CoA)50900N/AN/A[5]
Acyl-CoA Dehydrogenase Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Dodecanedioyl-CoA (DC12-CoA)Data not availableActiveN/AN/A[4]
Adipyl-CoA (DC6-CoA)Data not availableActiveN/AN/A[4]
Acyl-CoA Thioesterase Acyl-CoA Thioesterase 4 (ACOT4) (Mouse)Succinyl-CoA (DC4-CoA)~13N/AN/AN/A[6]
Glutaryl-CoA (DC5-CoA)~37N/AN/AN/A[6]

Note: "N/A" indicates that the data was not available in the cited literature. The Vmax values for Peroxisomal Fatty Acyl-CoA Oxidase are relative values from the publication.

Experimental Protocols

A detailed methodology is essential for accurately determining the kinetic parameters of enzymes with potential activity towards this compound. Below is a generalized protocol for an enzyme specificity assay.

Spectrophotometric Assay for Acyl-CoA Oxidase/Dehydrogenase Activity

This protocol is adapted from established methods for measuring acyl-CoA oxidase and dehydrogenase activity.[7][8]

Objective: To determine the kinetic parameters (Km and Vmax) of a candidate enzyme for this compound and other dicarboxylic acyl-CoA substrates.

Materials:

  • Purified candidate enzyme

  • This compound and other dicarboxylic acyl-CoA substrates of varying chain lengths

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Electron acceptor (e.g., 2,6-dichlorophenolindophenol (DCPIP) for dehydrogenases, or monitoring H2O2 production for oxidases)

  • Coenzyme A

  • Spectrophotometer capable of reading in the UV/Vis range

Procedure:

  • Substrate Preparation: Synthesize or procure this compound and other dicarboxylic acyl-CoAs. Prepare stock solutions of known concentrations in an appropriate buffer.

  • Enzyme Preparation: Purify the enzyme of interest to near homogeneity. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Mixture Preparation: In a cuvette, prepare the reaction mixture containing the assay buffer and the electron acceptor. For dehydrogenase assays using DCPIP, the mixture would typically contain buffer and a specific concentration of DCPIP.

  • Reaction Initiation: Equilibrate the cuvette containing the assay mixture to the desired temperature (e.g., 37°C) in the spectrophotometer. Add a known amount of the enzyme.

  • Data Acquisition: Initiate the reaction by adding the acyl-CoA substrate. Monitor the change in absorbance over time. For DCPIP-based assays, this would be a decrease in absorbance at 600 nm. For oxidase assays, H2O2 production can be coupled to a colorimetric assay.

  • Kinetic Analysis: Repeat the assay with a range of substrate concentrations. Plot the initial reaction velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

  • Specificity Constant: Calculate the specificity constant (kcat/Km) for each substrate to compare the enzyme's efficiency.

Visualizations

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate a plausible metabolic pathway for dicarboxylic acids and the general workflow for evaluating enzyme specificity.

Plausible Metabolic Pathway for Dicarboxylic Acyl-CoA cluster_peroxisome Peroxisome DCA_CoA Dicarboxylic Acyl-CoA (e.g., this compound) Enoyl_CoA 2-enoyl-CoA derivative DCA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-hydroxyacyl-CoA derivative Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein Ketoacyl_CoA 3-ketoacyl-CoA derivative Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein Shortened_DCA_CoA Chain-shortened Dicarboxylic Acyl-CoA Ketoacyl_CoA->Shortened_DCA_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase DCA Dicarboxylic Acid Shortened_DCA_CoA->DCA Acyl-CoA Thioesterase (ACOT) CoA Coenzyme A

Caption: A diagram of the peroxisomal β-oxidation pathway for dicarboxylic acyl-CoAs.

Experimental Workflow for Enzyme Specificity start Start: Identify Candidate Enzyme purify Purify Enzyme start->purify substrates Synthesize/Procure Acyl-CoA Substrates (including this compound) start->substrates assay Perform Enzyme Kinetic Assays (Spectrophotometry) purify->assay substrates->assay data Collect Absorbance Data vs. Time assay->data analysis Calculate Initial Velocities data->analysis kinetics Determine Km and Vmax (Michaelis-Menten Plot) analysis->kinetics compare Calculate kcat/Km for Each Substrate kinetics->compare end End: Compare Substrate Specificity compare->end

Caption: A flowchart illustrating the key steps in determining enzyme substrate specificity.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

I. Pre-Disposal Safety and Handling

Before beginning any disposal process, it is crucial to handle 2-carboxylauroyl-CoA with appropriate care. Based on the handling procedures for similar chemicals, the following personal protective equipment (PPE) should be employed:

Personal Protective Equipment (PPE)Specification
Gloves Nitrile rubber gloves
Eye Protection Chemical safety goggles or glasses
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area.[1][2][3] A respirator may be necessary if dust or aerosols are generated.

Handling Precautions:

  • Avoid direct contact with skin and eyes.[1]

  • Do not breathe in dust or aerosols.[3]

  • Wash hands thoroughly after handling.[1][3][4]

  • Ensure the work area is well-ventilated.[1][3]

II. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

For small spills:

  • Absorb the spill using a suitable, non-combustible absorbent material such as sand, vermiculite, or general-purpose binder.[1][2]

  • Collect the absorbed material into a suitable, sealable container for disposal.[1]

  • Clean the contaminated area thoroughly with water and detergent, ensuring compliance with environmental regulations.[1]

For large spills:

  • If possible, dike the spillage to prevent it from spreading.[1][2]

  • Pump the product into a suitable container if in liquid form.[1][2]

  • Dispose of the absorbed material in accordance with hazardous waste regulations.[1]

III. Step-by-Step Disposal Procedure

The disposal of this compound should be managed as chemical waste. The following step-by-step process ensures safe and compliant disposal:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, tubes), into a designated and clearly labeled hazardous waste container.[1] The container should be sealable and appropriate for chemical waste.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[3][5] The storage area should be cool and protected from direct sunlight.[1]

  • Final Disposal:

    • Dispose of the hazardous waste container through your institution's licensed hazardous waste disposal service.[1][3][4] Do not dispose of this compound down the drain or in regular trash.

IV. Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling and Use cluster_spill Spill Management cluster_disposal Disposal Protocol A Wear Appropriate PPE B Handle in a Well-Ventilated Area A->B C Small Spill: Absorb and Collect B->C If Spill Occurs D Large Spill: Dike and Collect B->D If Spill Occurs E Collect Waste in Labeled Container B->E After Use C->E D->E F Store Securely E->F G Arrange for Professional Disposal F->G

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Carboxylauroyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling 2-carboxylauroyl-CoA, a dicarboxylic acid derivative of a long-chain acyl-CoA. The following procedural guidance is based on the known hazards of similar chemical structures, such as dicarboxylic acids and long-chain acyl-CoA compounds.

Personal Protective Equipment (PPE)

Due to the potential for eye, skin, and respiratory irritation, a comprehensive PPE protocol is mandatory. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures.

Level of Protection Eye and Face Protection Hand Protection Body Protection Respiratory Protection Applicable Procedures
Standard Laboratory Use Safety glasses with side shields or chemical splash goggles.[1][2][3]Chemical-resistant gloves (e.g., nitrile, neoprene).Laboratory coat.Not generally required if handled in a well-ventilated area.Preparing solutions, standard analytical procedures.
Splash Hazard or Aerosol Generation Chemical splash goggles and a face shield.[2][3]Chemical-resistant gloves.Chemical-resistant apron or coveralls over a lab coat.[3][4]Use of a certified fume hood is required.Sonicating, vortexing, heating, or transferring large volumes.
Handling Powdered Form Safety glasses with side shields or chemical splash goggles.[1]Chemical-resistant gloves.Laboratory coat.Work in a fume hood or use a certified respirator with a particulate filter to avoid dust inhalation.[1][2][4]Weighing, aliquoting, or manipulating the solid compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial to minimize exposure and ensure the integrity of the compound.

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] All personnel must be trained on the potential hazards and emergency procedures.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form or generating aerosols.[2][4]

  • Avoiding Contamination: Use dedicated spatulas and glassware. After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]

  • Spill Management: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, follow your institution's emergency spill response procedures. Avoid generating dust from spilled powder.[4]

Storage Plan:

  • Container: Store this compound in a tightly sealed, clearly labeled container.[1]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Segregation: Store separately from food, drink, and other laboratory reagents that could lead to cross-contamination.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: this compound should be treated as hazardous chemical waste.

  • Containerization: Collect all waste, including unused compounds, contaminated consumables (e.g., gloves, pipette tips), and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.[4][5]

  • Disposal Route: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office. Do not dispose of it down the drain or in regular trash.[2][4]

Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3][4]
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][6][7]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][7]

Visual Guidance: Workflow and Hazard Management

To further clarify the necessary precautions, the following diagrams illustrate the safe handling workflow and the relationship between potential hazards and protective measures.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Review SDS and Procedures Review SDS and Procedures Verify Fume Hood Operation Verify Fume Hood Operation Review SDS and Procedures->Verify Fume Hood Operation Assemble PPE Assemble PPE Verify Fume Hood Operation->Assemble PPE Prepare Spill Kit Prepare Spill Kit Assemble PPE->Prepare Spill Kit Weigh/Measure in Fume Hood Weigh/Measure in Fume Hood Prepare Spill Kit->Weigh/Measure in Fume Hood Perform Experiment Perform Experiment Weigh/Measure in Fume Hood->Perform Experiment Clean Work Area Clean Work Area Perform Experiment->Clean Work Area Segregate Waste Segregate Waste Clean Work Area->Segregate Waste Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Store for EHS Pickup Store for EHS Pickup Label Waste Container->Store for EHS Pickup

Caption: A step-by-step workflow for the safe handling of this compound.

HazardControlDiagram Hazard and Control Measures for this compound cluster_hazards Potential Hazards cluster_controls Control Measures H1 Eye Irritation/Damage C1 Goggles/Face Shield H1->C1 H2 Skin Irritation C2 Chemical-Resistant Gloves H2->C2 C4 Lab Coat/Apron H2->C4 H3 Respiratory Irritation C3 Fume Hood/Respirator H3->C3

Caption: Mapping potential hazards of this compound to appropriate control measures.

References

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